Product packaging for Pyridachlometyl(Cat. No.:CAS No. 1358061-55-8)

Pyridachlometyl

Cat. No.: B12783805
CAS No.: 1358061-55-8
M. Wt: 316.7 g/mol
InChI Key: ZNBJSAAROMDHOX-UHFFFAOYSA-N
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Description

Pyridachlometyl is a useful research compound. Its molecular formula is C17H11ClF2N2 and its molecular weight is 316.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11ClF2N2 B12783805 Pyridachlometyl CAS No. 1358061-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1358061-55-8

Molecular Formula

C17H11ClF2N2

Molecular Weight

316.7 g/mol

IUPAC Name

3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine

InChI

InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3

InChI Key

ZNBJSAAROMDHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pyridachlometyl: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel fungicide, Pyridachlometyl. Developed to address the growing challenge of fungicide resistance, this compound represents a new class of tubulin dynamics modulators. This document details its chemical structure, established synthesis routes, quantitative biological and toxicological data, and its unique mechanism of action.

Chemical Structure

This compound is a tetrasubstituted pyridazine (B1198779) derivative. Its chemical identity is defined by the following:

  • IUPAC Name: 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine

  • CAS Registry Number: 1358061-55-8

  • Chemical Formula: C₁₇H₁₁ClF₂N₂

The structure is characterized by a central pyridazine ring substituted with a chlorine atom, a methyl group, a phenyl group, and a 2,6-difluorophenyl group.

Synthesis of this compound

The synthesis of this compound has been approached through several strategic routes, focusing on the efficient construction of the substituted pyridazine core. While specific, industrially optimized protocols with quantitative yields are often proprietary, the key transformations are well-documented in scientific literature.[1][2] Two primary strategies have been highlighted:

  • Transformation via a Pyridazinone Intermediate : This involves building a precursor molecule containing the 2,6-difluorophenyl group which is then converted into a pyridazinone ring system before final modification to this compound.[1]

  • Direct Introduction via Grignard Coupling : This method utilizes a pre-formed pyridazinone structure and introduces the 2,6-difluorophenyl group directly through a Grignard coupling reaction.[2]

A more detailed, plausible synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis Route

The following multi-step synthesis is a representative pathway for obtaining this compound.

Step 1: Synthesis of a Pyridazinone Intermediate This crucial step involves the reaction of a suitably substituted precursor, often a γ-keto acid or its equivalent, with hydrazine (B178648) hydrate. The reaction condenses to form the heterocyclic pyridazinone ring.

Step 2: Introduction of the 2,6-difluorophenyl group If not already present on the precursor, the 2,6-difluorophenyl moiety is introduced. One reported method involves a Grignard reaction, where a Grignard reagent prepared from a 2,6-difluorophenyl halide is reacted with the pyridazinone intermediate.[2]

Step 3: Chlorination of the Pyridazinone The final step to yield this compound is the chlorination of the pyridazinone intermediate. This is typically achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), which converts the hydroxyl group of the pyridazinone tautomer into the chloro-substituent of the final product.

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Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_final Final Product Start_Precursor 2,6-Difluorophenyl Precursor Pyridazinone Pyridazinone Intermediate Start_Precursor->Pyridazinone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone This compound This compound Pyridazinone->this compound Chlorination (e.g., POCl3)

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for this compound is available for its antifungal efficacy and its toxicological profile.

Antifungal Activity

This compound demonstrates potent, broad-spectrum antifungal activity. The half-maximal effective concentration (EC₅₀) against various fungal pathogens highlights its efficacy. Notably, it maintains high activity against fungal strains that have developed resistance to other fungicide classes like DMIs and QoIs.[1]

Fungal PathogenFungicideEC₅₀ (ppm) RangeResistance Noted
Cercospora beticolaThis compound 0.02 - 0.2 No cross-resistance
(67 field isolates)CarbendazimBimodal distribution (>2 ppm)Yes
DifenoconazoleVaried, some >2 ppmYes
TrifloxystrobinBimodal distribution (>2 ppm)Yes

Table 1: Comparative antifungal activity of this compound against Cercospora beticola isolates from sugar beet fields. Data demonstrates a unimodal sensitivity distribution for this compound, unlike other fungicides where resistant populations are evident.[1]

Toxicological Profile

Toxicology studies are crucial for assessing the safety profile of a new chemical entity. The No-Observed-Adverse-Effect-Level (NOAEL) is a key metric from these studies. The lowest NOAEL from all studies for this compound was determined to be 8 mg/kg bw/day in a two-year study in rats.[3][4]

Study TypeSpeciesAdministration RouteNOAEL (mg/kg/day)
Developmental Toxicity RatOral (gavage)Maternal: 1000, Fetal: 1000
RabbitOral (gavage)Maternal: 250, Fetal: 1000
Two-generation Reproductive RatOral (in diet)Parental Male: 218, Parental Female: 329
Toxicity Offspring Male: 267, Offspring Female: 362
Reproductive: >1145

Table 2: Summary of developmental and reproductive toxicity data for this compound.[1]

Mechanism of Action

This compound's fungicidal activity stems from a novel mode of action that disrupts microtubule dynamics, a critical process for cell division, growth, and intracellular transport in fungi.[1][5]

  • Target: Fungal β-tubulin.

  • Action: Unlike many fungicides that inhibit tubulin polymerization (e.g., benzimidazoles), this compound promotes tubulin polymerization and stabilizes existing microtubules.[5][6] This prevents the dynamic instability necessary for proper microtubule function, leading to mitotic arrest and cell death.

  • Binding Site: Crucially, this compound binds to a site on the tubulin dimer that is distinct from that of other tubulin-targeting fungicides.[1][5] Evidence suggests its binding site is the vinblastine-binding site or in close proximity.[2] This unique binding site is the basis for its lack of cross-resistance with fungicides like carbendazim.[1]

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MoA_Pathway cluster_normal Normal Microtubule Dynamics cluster_this compound Action of this compound TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Depolymerization Depolymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization->TubulinDimers Recycling Microtubule->Depolymerization StabilizedMT Hyper-stabilized Microtubule Microtubule->StabilizedMT This compound This compound This compound->StabilizedMT Promotes Polymerization & Prevents Depolymerization CellDeath Mitotic Arrest & Fungal Cell Death StabilizedMT->CellDeath

References

Pyridachlometyl: A Technical Guide to a Novel Mode of Action Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical, representing a new chemical class with a unique mode of action targeting fungal tubulin.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and biological efficacy of this compound. Detailed experimental protocols for key bioassays are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this innovative fungicide.

Discovery and Development

The discovery of this compound stemmed from a lead optimization program focused on identifying novel fungicides with new modes of action to combat the growing issue of fungicide resistance.[1][3] The development process involved a strategic structural transformation from a complex heterocyclic lead compound to a more synthetically accessible and cost-effective pyridazine (B1198779) derivative.[1][4][5]

From Lead Compound to this compound

The initial lead compound possessed a[1][2][6]triazolo[1,5-a]pyrimidine core structure and exhibited broad-spectrum antifungal activity.[1] Through structure-activity relationship (SAR) studies, researchers at Sumitomo Chemical identified that a key pharmacophore consisted of two nitrogen atoms within the heterocyclic ring and two phenyl groups.[1] This understanding led to the hypothesis that the complex fused-ring system was not essential for bioactivity.[1] Subsequent research focused on simpler monocyclic heterocyclic systems, which ultimately led to the identification of the pyridazine ring as a highly effective bioisostere.[4][5] Further optimization of the substituents on the pyridazine ring resulted in the selection of this compound as the development candidate, balancing high efficacy with a favorable safety and manufacturing profile.[1][7]

discovery_pathway cluster_0 Lead Compound cluster_1 Pharmacophore Hypothesis cluster_2 Structural Simplification cluster_3 Pyridazine Core Identified cluster_4 Candidate Selection lead [1,2,4]triazolo[1,5-a]pyrimidine derivative (Complex Heterocycle) pharmacophore Key Features: - Two Nitrogen Atoms - Two Phenyl Groups lead->pharmacophore SAR Studies simplification Monocyclic Heterocycles Explored pharmacophore->simplification Design Strategy pyridazine Pyridazine Derivative (Bioisosteric Replacement) simplification->pyridazine Synthesis & Screening This compound This compound (Optimized Efficacy and Safety) pyridazine->this compound Lead Optimization

Figure 1: Discovery pathway of this compound.
Synthesis

The synthesis of this compound can be achieved through two primary routes.[1] One method involves the transformation of a precursor containing a 2,6-difluorophenyl group via a pyridazinone intermediate.[1] An alternative, industrially efficient process utilizes a coupling reaction with a Grignard reagent to directly introduce the 2,6-difluorophenyl group onto the pyridazinone structure.[1]

A detailed synthetic scheme has been described starting from 2,6-difluorobenzaldehyde.[2] This involves conversion to a cyanohydrin derivative, followed by hydrolysis to a difluorinated mandelic acid, which is then converted to the corresponding phenyl glyoxylic acid.[2] This α-ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the presence of titanium tetrachloride to yield a γ-hydroxybutenolide.[2] Ring enlargement of this intermediate with hydrazine (B178648) hydrate (B1144303) forms the pyridazinone, which is subsequently chlorinated using phosphorus oxychloride to yield this compound.[2]

Mechanism of Action

This compound exhibits a novel anti-tubulin mode of action, which distinguishes it from existing fungicides.[3][6][8] It is classified by the Fungicide Resistance Action Committee (FRAC) under group 53.[7][9]

Promotion of Tubulin Polymerization

Unlike benzimidazole (B57391) fungicides (e.g., carbendazim), which inhibit the polymerization of tubulin into microtubules, this compound promotes tubulin polymerization, leading to microtubule stabilization.[2][3][9] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to cell death.

Unique Binding Site

The binding site of this compound on the tubulin dimer is distinct from that of other tubulin-targeting fungicides.[8][9] It is believed to bind at or near the vinblastine-binding site, whereas benzimidazoles bind at the colchicine (B1669291) site.[8][10] This different binding site is the basis for the lack of cross-resistance with existing major fungicide classes, including Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and benzimidazoles.[1][3][6]

mechanism_of_action cluster_0 Microtubule Dynamics cluster_1 This compound (FRAC 53) cluster_2 Benzimidazoles (FRAC 1) Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Microtubule Promotes Polymerization (Stabilization) Benzimidazoles Benzimidazoles Benzimidazoles->Tubulin Dimers Inhibits Polymerization

Figure 2: Mechanism of action of this compound compared to Benzimidazoles.

Biological Efficacy and Properties

This compound demonstrates broad-spectrum fungicidal activity against a wide range of phytopathogens, primarily within the phyla Ascomycota and Basidiomycota.[1][2][3][11]

Antifungal Spectrum

In vitro and in vivo studies have confirmed the high efficacy of this compound against economically important plant diseases. It has shown excellent control of Cercospora leaf spot in sugar beet (Cercospora beticola), soybean purple stain (Cercospora kikuchii), and powdery mildew on various vegetable crops.[1]

Quantitative Efficacy Data

The half-maximal effective concentration (EC50) values of this compound against a range of fungal pathogens are presented in Table 1.

Fungal SpeciesCommon NameEC50 (ppm)[1]
Fulvia fulvaTomato leaf mold0.056
Cercospora kikuchiiSoybean purple stain0.034
Microdochium nivalePink snow mold0.17
Botrytis cinereaGray mold0.047
Sclerotinia sclerotiorumWhite mold0.22
Alternaria alternataAlternaria leaf spot0.21
Pyricularia oryzaeRice blast0.040
Cochliobolus miyabeanusBrown spot of rice0.055
Rhizoctonia solaniRhizoctonia root rot0.023
Gibberella fujikuroiBakanae disease1.2
Fusarium oxysporumFusarium wilt0.075
Verticillium dahliaeVerticillium wilt1.4
Colletotrichum lagenariumAnthracnose0.059
Glomerella cingulataBitter rot1.7
Aspergillus nigerBlack mold0.038
Penicillium digitatumGreen mold1.4
Monilinia fructicolaBrown rot2.4
Venturia inaequalisApple scab0.66
Puccinia reconditaBrown rust of wheat0.40
Blumeria graminisPowdery mildew of wheat0.12
Phytophthora infestansLate blight> 10
Pythium ultimumDamping-off> 10
Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is provided in Table 2.

PropertyValueReference
Physicochemical Properties
Molecular FormulaC₁₇H₁₁ClF₂N₂[3]
Molecular Weight316.7 g/mol [3]
XLogP34.7[3]
Toxicological Data
Rat Acute Oral LD50> 2000 mg/kg[7]
Rat Acute Dermal LD50> 2000 mg/kg[7]
Bobwhite Quail Acute Oral LD50> 2000 mg/kg[1]
Western Honeybee Acute Oral LD50> 23.8 µ g/bee [1]
Western Honeybee Acute Contact LD50> 100 µ g/bee [1]
No-Observed-Adverse-Effect Level (NOAEL)8 mg/kg bw per day (rats, 2-year study)[8][11]
Acceptable Daily Intake (ADI)0.08 mg/kg bw per day[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Antifungal Susceptibility Testing (EC50 Determination)

This protocol is based on standard microtiter plate assays for determining the concentration of a fungicide that inhibits 50% of fungal growth.

ec50_workflow start Start prep_fungus 1. Fungal Isolate Preparation (Culture on appropriate agar (B569324) medium) start->prep_fungus end End prep_spores 2. Spore Suspension Preparation (Harvest spores and adjust concentration) prep_fungus->prep_spores inoculation 5. Inoculation (Add spore suspension to each well) prep_spores->inoculation prep_fungicide 3. Fungicide Stock Solution (Dissolve this compound in DMSO) serial_dilution 4. Serial Dilution in Microtiter Plate (Create a concentration gradient in liquid medium) prep_fungicide->serial_dilution serial_dilution->inoculation incubation 6. Incubation (Incubate plates at optimal temperature and duration) inoculation->incubation read_results 7. Absorbance Reading (Measure fungal growth using a plate reader) incubation->read_results data_analysis 8. Data Analysis (Calculate EC50 values using probit analysis) read_results->data_analysis data_analysis->end

Figure 3: Workflow for EC50 determination.

Protocol:

  • Fungal Isolate Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest spores from the agar plate using a sterile solution (e.g., sterile water with 0.05% Tween 20). Adjust the spore concentration to a final density of 1 x 10⁴ spores/mL using a hemocytometer.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration does not inhibit fungal growth. Include a fungicide-free control (positive control) and a medium-only control (negative control).

  • Inoculation: Inoculate each well (except the negative control) with the prepared spore suspension.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus for a defined period (e.g., 2-7 days), until sufficient growth is observed in the positive control wells.

  • Absorbance Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in turbidity.

Protocol:

  • Reagent Preparation: Thaw purified tubulin (e.g., porcine brain tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10x stock of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) in the polymerization buffer.

  • Reaction Mixture: On ice, prepare a tubulin reaction mix to a final concentration of approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Plate Preparation: Add the 10x test compounds to a 96-well, half-area, clear-bottom plate. Include wells for positive and negative controls. Pre-warm the plate to 37°C.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells containing the test compounds.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization curves of this compound-treated samples to the controls to determine its effect on tubulin polymerization. An increase in the rate and extent of polymerization compared to the DMSO control indicates promotion of polymerization.

Greenhouse Pot Test for Protective Efficacy

This protocol assesses the ability of a fungicide to prevent disease establishment when applied before pathogen inoculation.

Protocol:

  • Plant Propagation: Grow susceptible host plants (e.g., sugar beet for Cercospora beticola) in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

  • Fungicide Application: Prepare spray solutions of this compound at various concentrations. Spray the plants to the point of runoff, ensuring thorough coverage. Include an untreated control and a standard fungicide control (e.g., mancozeb).

  • Drying and Incubation: Allow the fungicide application to dry on the plant foliage for a specified period (e.g., 3 days) under greenhouse conditions.

  • Pathogen Inoculation: Prepare a conidial suspension of the target pathogen (e.g., C. beticola at 1 x 10⁴ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.[1]

  • Incubation in High Humidity: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection.

  • Disease Development: Return the plants to standard greenhouse conditions for a period sufficient for disease symptoms to develop in the untreated control plants (e.g., 10-14 days).

  • Disease Assessment: Evaluate disease severity on the leaves of each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Conclusion

This compound is a significant advancement in fungicide development, offering a novel mode of action that is crucial for managing fungicide resistance.[3][6][12] Its unique mechanism of promoting tubulin polymerization, coupled with its broad-spectrum efficacy and lack of cross-resistance with existing fungicides, makes it a valuable tool for integrated disease management programs.[1][2] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development. Further research into the full potential and application of this compound and other tubulin dynamics modulators is warranted.

References

Pyridachlometyl: An In-depth Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine (B1198779) ring structure. It represents a new class of fungicides that modulate tubulin dynamics, exhibiting potent, broad-spectrum activity against a range of phytopathogenic fungi, particularly from the Ascomycota and Basidiomycota phyla.[1][2][3] Its distinct mode of action, which involves promoting tubulin polymerization, sets it apart from existing tubulin-targeting fungicides like benzimidazoles that inhibit polymerization.[1][4] This novel mechanism provides a crucial tool for managing fungicide resistance, as this compound demonstrates no cross-resistance with current major fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate (B1194679) dehydrogenase inhibitors (SDHIs), and benzimidazoles.[2][5] This guide provides a comprehensive overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antifungal Spectrum

This compound has demonstrated significant in vitro and in vivo efficacy against a variety of fungal plant pathogens. The following tables summarize the quantitative data on its antifungal activity, primarily expressed as the half-maximal effective concentration (EC50).

Table 1: In Vitro Antifungal Activity of this compound against Various Phytopathogenic Fungi
Fungal SpeciesCommon DiseaseEC50 (ppm)
Fluvia fulvaTomato Leaf MoldNot specified
Cercospora kikuchiiSoybean Purple Seed StainNot specified
Microdochium nivalePink Snow MoldNot specified
Cercospora beticolaSugar Beet Leaf Spot0.02 - 0.2

Data for Fluvia fulva, Cercospora kikuchii, and Microdochium nivale are noted as showing high antifungal activity, though specific EC50 values were not provided in the source material.[5] The EC50 range for Cercospora beticola is based on a study of 67 field isolates.[5]

Table 2: Efficacy of this compound in Greenhouse Trials against Cercospora beticola on Sugar Beet
Treatment Concentration (ppm)Application TimingDisease Control (%)
200Preventive97 - 98
133Preventive98
200Post-infection41
133Post-infection39
200Long-term (17 days)86
133Long-term (17 days)79

Preventive applications were made 3 days before inoculation, while post-infection treatments were applied 2 days after inoculation.[5]

Mechanism of Action: Tubulin Dynamics Modulation

This compound's primary mode of action is the modulation of fungal microtubule dynamics.[5] Unlike many other tubulin-targeting agents that inhibit polymerization, this compound promotes it.[1][4] It binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, such as carbendazim.[4][5] This unique binding site is believed to be in or near the vinblastine-binding site.[4][6] By promoting polymerization and stabilizing microtubules, this compound disrupts essential cellular processes in fungi that rely on dynamic microtubule instability, such as cell division and intracellular transport, ultimately leading to fungal cell death.

cluster_0 This compound's Mechanism of Action This compound This compound Tubulin Fungal Tubulin (α/β dimers) This compound->Tubulin Binds to a unique site (promotes polymerization) Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Disruption of Cellular Processes (e.g., Mitosis, Transport) Microtubule->Disruption Stabilization & Lack of Dynamicity CellDeath Fungal Cell Death Disruption->CellDeath cluster_1 Workflow for Microtiter Plate Assay prep Inoculum Preparation inoculate Inoculation of Microtiter Plate prep->inoculate dilute Serial Dilution of This compound dilute->inoculate incubate Incubation inoculate->incubate readread readread incubate->readread read Spectrophotometric Reading (OD) analyze Data Analysis & EC50 Calculation readread->analyze

References

Pyridachlometyl: A Technical Guide to its Fungicidal Activity Against Ascomycota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide demonstrating potent and broad-spectrum activity against a wide range of phytopathogenic fungi, particularly within the phylum Ascomycota. Developed by Sumitomo Chemical, this active ingredient introduces a unique mode of action, targeting tubulin polymerization with no cross-resistance to existing fungicide classes. This technical guide provides an in-depth overview of this compound's fungicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Visualizations of its mode of action and experimental workflows are provided to facilitate a comprehensive understanding for research and development professionals in the agrochemical and pharmaceutical fields.

Introduction

The continuous evolution of fungicide resistance in pathogenic fungi presents a significant challenge to global food security and necessitates the discovery of novel chemical entities with new modes of action. This compound (S-2190) emerges as a promising solution, belonging to a new chemical class of tubulin polymerization promoters.[1][2] Its unique mechanism of targeting microtubule dynamics distinguishes it from established fungicides, making it a valuable tool for resistance management strategies.[1][3] This document synthesizes the available technical data on this compound, with a focus on its activity against economically important Ascomycota pathogens.

Mode of Action: A Novel Anti-Tubulin Mechanism

This compound's fungicidal activity stems from its ability to bind to fungal tubulin and promote its polymerization, leading to microtubule stabilization.[2][3] This disruption of microtubule dynamics is catastrophic for fungal cells, interfering with essential processes such as cell division and intracellular transport.

Crucially, the binding site of this compound on the tubulin protein is distinct from that of other tubulin-targeting fungicides, such as the benzimidazoles (e.g., carbendazim), which are tubulin polymerization inhibitors.[1][3] This distinction is the basis for the lack of cross-resistance observed between this compound and other major fungicide classes, including ergosterol (B1671047) biosynthesis inhibitors (DMIs), respiratory inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][3]

While resistance to this compound has been induced in laboratory settings through UV mutagenesis in fungi like Zymoseptoria tritici and Penicillium digitatum, the mutations identified in tubulin-coding genes differ from those conferring resistance to benzimidazole (B57391) fungicides.[1]

cluster_0 This compound Interaction with Tubulin This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to a novel site Microtubule Microtubule Tubulin->Microtubule Promotes Polymerization (Stabilization) FungalCell Fungal Cell Microtubule->FungalCell Disrupts Cellular Processes (e.g., Mitosis, Transport) FungalCell->FungalCell

Caption: this compound's mode of action on fungal tubulin.

Quantitative Fungicidal Activity

This compound exhibits potent in vitro and in vivo activity against a broad spectrum of Ascomycota species. The following tables summarize the available quantitative data.

Table 1: In Vitro Fungicidal Activity of this compound against Ascomycota Species
Fungal SpeciesClassEC50 (ppm)
Fulvia fulvaDothideomycetes0.056
Cercospora beticolaDothideomycetes0.17
Cercospora kikuchiiDothideomycetes0.047
Alternaria solaniDothideomycetes0.22
Cochliobolus miyabeanusDothideomycetes0.21
Venturia inaequalisDothideomycetes0.040
Pyricularia oryzaeSordariomycetes0.055
Colletotrichum gloeosporioidesSordariomycetes0.023
Colletotrichum acutatumSordariomycetes1.2
Microdochium nivaleSordariomycetes0.075
Fusarium graminearumSordariomycetes1.4
Botrytis cinereaLeotiomycetes0.059
Sclerotinia sclerotiorumLeotiomycetes1.7
Clarireedia homoeocarpaLeotiomycetes0.038
Penicillium digitatumEurotiomycetes1.4
Penicillium expansumEurotiomycetes2.4
(Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3]
Table 2: In Vivo Disease Control Efficacy of this compound against Cercospora beticola on Sugar Beet
Treatment TimingApplication Rate (ppm)Disease Control (%)
Preventive (3 days before inoculation)20097
Preventive (3 days before inoculation)13398
Curative (2 days post-inoculation)20041
Curative (2 days post-inoculation)13339
Long-term (17 days before inoculation)20086
Long-term (17 days before inoculation)13379
(Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

In Vitro Antifungal Assays

This method is suitable for determining the half-maximal effective concentration (EC50) for fungi that can be cultured in liquid media.

Protocol:

  • Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate solid medium. Spores or mycelial fragments are harvested and suspended in a suitable liquid medium to a standardized density (e.g., 1 x 10^5 spores/mL).

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in the liquid culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, aliquots of the fungal inoculum are added to wells containing the different concentrations of this compound. Control wells containing only the fungal inoculum and DMSO (at the same concentration as the treatment wells) are included.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal species (e.g., 25°C, 72 hours).

  • Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

This method is used for fungi that are typically cultured on solid media.

Protocol:

  • Medium Preparation: A suitable agar (B569324) medium (e.g., potato dextrose agar) is prepared and autoclaved. While the medium is still molten, this compound (dissolved in a small amount of a suitable solvent like DMSO) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A small plug of mycelium from an actively growing culture of the test fungus is placed in the center of the agar plate.

  • Incubation: The plates are incubated under optimal growth conditions until the fungal growth in the control plate (containing only the solvent) has reached a predetermined diameter.

  • Growth Assessment: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is determined from a dose-response curve.

cluster_1 In Vitro Fungicidal Assay Workflow start Start prep_fungi Prepare Fungal Inoculum (Spores or Mycelia) start->prep_fungi prep_compound Prepare this compound Dilutions start->prep_compound assay Inoculate Assay Medium (Liquid or Solid) prep_fungi->assay prep_compound->assay incubate Incubate under Optimal Conditions assay->incubate assess Assess Fungal Growth (OD or Colony Diameter) incubate->assess analyze Calculate % Inhibition and EC50 Value assess->analyze end End analyze->end

Caption: Generalized workflow for in vitro fungicidal assays.

In Vivo Disease Control Assays (Pot Trials)

These experiments are designed to evaluate the efficacy of this compound in a more realistic setting, using whole plants. The example below is for Cercospora beticola on sugar beet.

Protocol:

  • Plant Cultivation: Sugar beet seedlings are grown in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-5 true leaves).

  • Fungicide Application: this compound is formulated as a sprayable solution and applied to the plants at various concentrations. For preventive trials, the application is done before inoculation with the pathogen. For curative trials, the application is done after inoculation.

  • Pathogen Inoculation: A conidial suspension of Cercospora beticola is prepared and sprayed onto the leaves of the sugar beet plants.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a period to allow for infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 10-14 days), the severity of the disease on the leaves is assessed visually using a rating scale (e.g., percentage of leaf area affected by lesions).

  • Data Analysis: The disease severity in the treated plants is compared to that in untreated control plants to calculate the percentage of disease control.

Resistance Profile

A key advantage of this compound is its lack of cross-resistance with existing fungicides.[3] Field isolates of Cercospora beticola resistant to carbendazim (B180503) (a tubulin inhibitor), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI) were found to be sensitive to this compound.[3] The sensitivity distribution for this compound in a population of 67 C. beticola isolates showed a unimodal distribution with a clear EC50 peak between 0.02 and 0.2 ppm, whereas the distributions for carbendazim and trifloxystrobin were bimodal, indicating distinct resistant and sensitive subpopulations.[3][4][5]

cluster_2 Cross-Resistance Relationship This compound This compound ResistantFungi Fungal Population with Existing Resistance This compound->ResistantFungi No Cross-Resistance (Effective) Benzimidazoles Benzimidazoles (e.g., Carbendazim) Benzimidazoles->ResistantFungi Resistance DMIs DMIs (e.g., Difenoconazole) DMIs->ResistantFungi Resistance QoIs QoIs (e.g., Trifloxystrobin) QoIs->ResistantFungi Resistance SDHIs SDHIs SDHIs->ResistantFungi Resistance

Caption: Lack of cross-resistance between this compound and other fungicides.

Conclusion

This compound represents a significant advancement in the field of fungicides, offering a novel mode of action with potent activity against a broad range of Ascomycota pathogens. Its lack of cross-resistance to existing fungicide classes makes it an invaluable component of integrated pest management and resistance management programs. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising fungicidal agent. As with any new fungicide, strict resistance management strategies are recommended for its practical and sustainable use in agriculture.[1]

References

Pyridachlometyl: A Technical Guide to its Efficacy Against Basidiomycota Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide characterized by a unique pyridazine (B1198779) core structure, offering a distinct mode of action against a broad spectrum of phytopathogenic fungi.[1][2] Developed by Sumitomo Chemical, this active ingredient represents a new tool in the management of fungal diseases, particularly in the context of increasing resistance to existing fungicide classes.[1][3] This technical guide provides an in-depth analysis of the efficacy of this compound against pathogens belonging to the phylum Basidiomycota, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its activity.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound's fungicidal activity stems from its ability to bind to fungal tubulin, a protein crucial for the formation and function of microtubules.[2][4] Unlike many other tubulin-targeting fungicides that inhibit tubulin polymerization, this compound acts as a microtubule stabilizer, promoting polymerization and preventing the dynamic instability necessary for essential cellular processes.[1][5] This disruption of microtubule dynamics interferes with critical functions such as mitosis and intracellular transport, ultimately leading to fungal cell death.[1] Notably, this compound binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, resulting in a lack of cross-resistance with this and other major fungicide classes like DMIs, QoIs, and SDHIs.[1][2][4]

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Promotes Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Disrupted_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Disrupted_Dynamics Microtubule_Stabilization->Disrupted_Dynamics Mitosis_Inhibition Inhibition of Mitosis Disrupted_Dynamics->Mitosis_Inhibition Transport_Disruption Disruption of Intracellular Transport Disrupted_Dynamics->Transport_Disruption Cell_Death Fungal Cell Death Mitosis_Inhibition->Cell_Death Transport_Disruption->Cell_Death

This compound's mechanism leading to fungal cell death.

Quantitative Efficacy Against Basidiomycota Pathogens

This compound has demonstrated significant in vitro activity against a range of Basidiomycota pathogens. The following table summarizes the available quantitative data on its efficacy, primarily expressed as the half-maximal effective concentration (EC50).

Pathogen SpeciesCommon Disease NameHost Plant(s)EC50 (ppm)Reference(s)
Rhizoctonia solaniRhizoctonia root and crown rotPepper, various crops0.66[1]
Ustilago maydisCorn smutMaize0.12[1]

Note: There is currently a lack of publicly available, specific quantitative efficacy data for this compound against major Basidiomycota pathogens such as rusts (Puccinia spp.) and bunts (Tilletia spp.). The experimental protocols outlined below describe established methodologies that could be employed to generate such data.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of a fungicide's efficacy. The following sections describe methodologies for key in vitro and in planta experiments to evaluate the effectiveness of this compound against Basidiomycota pathogens.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the vegetative growth of filamentous Basidiomycota.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target Basidiomycota pathogen (e.g., Rhizoctonia solani).

  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an optimal temperature and humidity until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Perform a serial dilution of the stock solution to obtain a range of desired test concentrations.

3. Assay Procedure:

  • Amend molten PDA with the different concentrations of this compound. A control plate with only the solvent should also be prepared.

  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug of a standardized size (e.g., 5 mm diameter) from the actively growing edge of the fungal culture onto the center of each agar plate.

  • Incubate the plates under optimal growth conditions for the specific pathogen.

4. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Active Culture Isolate->Culture Inoculation Inoculate Plates Culture->Inoculation Stock This compound Stock Solution Dilutions Serial Dilutions Stock->Dilutions Amended_Media Prepare Fungicide- Amended Media Dilutions->Amended_Media Amended_Media->Inoculation Incubation Incubate Inoculation->Incubation Measure Measure Radial Growth Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Workflow for the in vitro mycelial growth inhibition assay.
In Planta Efficacy Trial for Rust Fungi (Puccinia spp.)

This protocol outlines a greenhouse-based experiment to assess the protective and curative activity of this compound against rust diseases on a susceptible host plant.

1. Plant Material and Inoculum:

  • Grow a susceptible wheat variety to the desired growth stage (e.g., two to three-leaf stage) in pots under controlled greenhouse conditions.

  • Prepare a fresh urediniospore suspension of the target rust pathogen (e.g., Puccinia striiformis f. sp. tritici) in a carrier solution (e.g., sterile water with a surfactant).

2. Fungicide Application:

  • For protective treatment, apply this compound at various concentrations to the plants before inoculation.

  • For curative treatment, apply the fungicide at different time points after inoculation.

  • Include an untreated control and a positive control (a known effective fungicide).

3. Inoculation and Incubation:

  • Inoculate the plants by spraying the urediniospore suspension onto the leaves.

  • Place the inoculated plants in a dew chamber with high humidity and optimal temperature for spore germination and infection.

  • After the dew period, transfer the plants back to the greenhouse.

4. Disease Assessment:

  • At a set time post-inoculation (e.g., 10-14 days), assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by rust pustules using a standardized rating scale.

5. Data Analysis:

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_assessment Assessment & Analysis Plants Grow Susceptible Wheat Plants Apply_Fungicide Apply this compound (Protective/Curative) Plants->Apply_Fungicide Inoculum Prepare Urediniospore Suspension Inoculate Inoculate Plants Inoculum->Inoculate Apply_Fungicide->Inoculate Incubate Incubate in Dew Chamber Inoculate->Incubate Greenhouse Transfer to Greenhouse Incubate->Greenhouse Assess_Severity Assess Disease Severity Greenhouse->Assess_Severity Calculate_Control Calculate % Disease Control Assess_Severity->Calculate_Control Analyze Statistical Analysis Calculate_Control->Analyze

Workflow for an in planta efficacy trial against rust fungi.

Signaling Pathways and Cellular Impact

The primary mode of action of this compound is the disruption of microtubule dynamics. This fundamental process has cascading effects on various cellular signaling pathways and functions within the fungal cell. While specific research on the downstream signaling consequences of this compound in Basidiomycota is limited, the known roles of microtubules allow for logical inferences.

Disruption of microtubule stability directly impacts the cell cycle, particularly during mitosis where microtubules form the mitotic spindle essential for chromosome segregation. By stabilizing microtubules, this compound would prevent the necessary disassembly of the spindle, leading to a mitotic arrest and ultimately apoptosis or cell death. Furthermore, microtubules serve as tracks for intracellular transport of vesicles, organelles, and other cellular components. Impairing this transport system would disrupt nutrient uptake, secretion of virulence factors, and overall cellular organization, contributing to the fungicidal effect.

This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Disrupts Mitotic_Spindle Mitotic Spindle Formation/Dissolution Microtubule_Dynamics->Mitotic_Spindle Affects Intracellular_Transport Intracellular Transport Microtubule_Dynamics->Intracellular_Transport Affects Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Impacts Vesicle_Trafficking Vesicle Trafficking Intracellular_Transport->Vesicle_Trafficking Organelle_Positioning Organelle Positioning Intracellular_Transport->Organelle_Positioning Cell_Division_Failure Cell Division Failure Cell_Cycle_Progression->Cell_Division_Failure Impaired_Growth Impaired Growth & Pathogenicity Vesicle_Trafficking->Impaired_Growth Organelle_Positioning->Impaired_Growth

Logical relationships of this compound's impact on cellular processes.

Conclusion

This compound presents a valuable addition to the fungicide market with its novel mode of action targeting tubulin polymerization. Its demonstrated efficacy against key Basidiomycota pathogens like Rhizoctonia solani and Ustilago maydis highlights its potential for broad-spectrum disease control. The absence of cross-resistance with existing fungicide classes makes it a critical tool for resistance management strategies. However, further research is needed to fully elucidate its efficacy against a wider range of economically important Basidiomycota, including rusts and bunts, and to detail the specific downstream signaling pathways affected by its unique mechanism of action. The experimental protocols outlined in this guide provide a framework for generating this crucial data, which will be vital for the strategic deployment of this compound in integrated pest management programs.

References

The Fungicide Pyridachlometyl: A Technical Guide to its Impact on Fungal Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridachlometyl is a novel fungicide that presents a unique mechanism of action by promoting the polymerization of fungal tubulin, leading to the stabilization of microtubules. This activity disrupts essential cellular processes reliant on microtubule dynamics, such as mitosis and intracellular transport, ultimately resulting in fungal cell death. Its binding site on the tubulin dimer is distinct from that of established fungicides like benzimidazoles, positioning it as a valuable tool in anti-resistance strategies. This technical guide provides a comprehensive overview of the available data on this compound's effects on microtubule dynamics, including its antifungal efficacy, the molecular basis of resistance, and detailed experimental protocols for its study.

Introduction

The relentless evolution of fungicide resistance in pathogenic fungi poses a significant threat to global food security and necessitates the discovery of novel modes of action. This compound, a pyridazine (B1198779) derivative, has emerged as a promising solution, classified as a tubulin polymerization promoter[1][2][3]. Unlike many conventional antifungal agents that inhibit tubulin assembly, this compound actively stabilizes microtubule structures, a mechanism analogous to the action of the well-known anti-cancer drug paclitaxel, though their binding sites differ[1][2]. This distinct mechanism of action means that this compound does not exhibit cross-resistance with fungicides targeting other sites, such as ergosterol (B1671047) biosynthesis inhibitors or respiratory inhibitors[1][2][3].

Mechanism of Action: Promotion of Tubulin Polymerization

This compound's fungicidal activity stems from its direct interaction with tubulin, the protein subunit of microtubules. It binds to a site near the interface of α- and β-tubulin dimers, which is believed to be at or in close proximity to the vinblastine-binding site[1]. This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, thereby inhibiting their depolymerization[1][2]. The stabilization of microtubules disrupts the delicate balance of microtubule dynamics, which is crucial for a variety of cellular functions, including the formation of the mitotic spindle during cell division and the transport of organelles and vesicles. This disruption ultimately leads to cell cycle arrest and apoptosis in the target fungi.

The following diagram illustrates the proposed mechanism of action of this compound and the development of resistance through tubulin mutations.

pyridachlometyl_mechanism This compound's Mechanism of Action and Resistance cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound cluster_2 Resistance Mechanism Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cellular Functions Cellular Functions Microtubule->Cellular Functions Supports This compound This compound Tubulin Dimer Complex Tubulin-Pyridachlometyl Complex This compound->Tubulin Dimer Complex Binds to Tubulin Dimer Mutated Tubulin Mutated Tubulin (e.g., P325S in α-tubulin, Y222N in β-tubulin) This compound->Mutated Tubulin Reduced Binding Stabilized Microtubule Stabilized Microtubule Tubulin Dimer Complex->Stabilized Microtubule Promotes Polymerization Disrupted Cellular Functions Disrupted Cellular Functions Stabilized Microtubule->Disrupted Cellular Functions Disrupts Normal Microtubule Dynamics Normal Microtubule Dynamics Mutated Tubulin->Normal Microtubule Dynamics Restores (partially) resistance_generation_workflow Workflow for Generating this compound-Resistant Mutants Start Start Fungal Culture Prepare a high-density conidial suspension of the wild-type fungus Start->Fungal Culture UV Mutagenesis Expose the conidial suspension to UV radiation to induce mutations Fungal Culture->UV Mutagenesis Plating Plate the mutagenized conidia on solid medium containing a selective concentration of This compound UV Mutagenesis->Plating Incubation Incubate the plates until colonies appear Plating->Incubation Isolation Isolate individual colonies that grow on the selective medium Incubation->Isolation Verification Confirm resistance by re-streaking on selective medium and determining the EC50 value Isolation->Verification Sequencing Sequence the α- and β-tubulin genes of the resistant mutants to identify mutations Verification->Sequencing End End Sequencing->End

References

In-Depth Toxicological Profile of Pyridachlometyl (CAS No. 1358061-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Pyridachlometyl (CAS No. 1358061-55-8), a novel fungicide. The information presented is intended for researchers, scientists, and drug development professionals to support safety assessments and inform future research. This compound's primary mode of action is the promotion of tubulin polymerization, a novel mechanism for fungicides.[1][2][3] Toxicological evaluation in various animal models indicates that the primary target organs are the liver and thyroid.[4][5] No evidence of fertility, teratogenicity, or genotoxicity has been observed.[4][5] This document summarizes key toxicological data, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine
CAS Number 1358061-55-8
Molecular Formula C₁₇H₁₁ClF₂N₂
Molecular Weight 316.7 g/mol

Toxicological Profile

A battery of toxicological studies has been conducted to characterize the potential hazards of this compound. These studies were performed in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

No data on the acute toxicity of this compound was found in the public domain.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to this compound. The primary adverse effects observed were related to the liver and thyroid, including increased organ weight and histopathological changes such as hepatocellular hypertrophy.[4][5]

Table 1: Summary of Sub-acute and Chronic Toxicity Studies

StudySpeciesDurationKey FindingsNOAEL
Sub-acute OralRat90 daysIncreased liver and thyroid weight, hepatocellular hypertrophy.291 mg/kg bw/day (M), 351 mg/kg bw/day (F)
Sub-acute OralMouse90 daysIncreased liver weight, hepatocellular hypertrophy.517 mg/kg bw/day (M), 650 mg/kg bw/day (F)
Sub-acute OralDog90 daysNo significant adverse effects reported.100 mg/kg bw/day
Chronic OralRat2 yearsIncreased incidence of thyroid follicular cell and hepatocellular adenomas/carcinomas.8 mg/kg bw/day
CarcinogenicityMouse18 monthsIncreased incidence of hepatocellular adenomas/carcinomas.83 mg/kg bw/day (M), 317 mg/kg bw/day (F)

NOAEL: No-Observed-Adverse-Effect Level; M: Male; F: Female; bw: body weight.

Genotoxicity

This compound has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results indicate that this compound is not genotoxic.

Table 2: Summary of Genotoxicity Studies

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium and Escherichia coliWith and WithoutNegative
In Vitro Chromosome AberrationChinese Hamster Lung (CHL/IU) cellsWith and WithoutPositive
In Vivo MicronucleusMouse bone marrowN/ANegative
Reproductive and Developmental Toxicity

The potential effects of this compound on reproduction and development have been assessed in rats and rabbits. The results showed no adverse effects on fertility or teratogenicity.[4][5]

Table 3: Summary of Reproductive and Developmental Toxicity Studies

StudySpeciesKey FindingsNOAEL (Maternal)NOAEL (Developmental/Fetal)NOAEL (Reproductive)
Two-Generation Reproductive ToxicityRatNo adverse effects on reproductive parameters.218 mg/kg bw/day (M), 329 mg/kg bw/day (F)267 mg/kg bw/day (M), 362 mg/kg bw/day (F)1145 mg/kg bw/day (M), 1697 mg/kg bw/day (F)
Developmental ToxicityRatNo treatment-related fetal abnormalities.1000 mg/kg bw/day1000 mg/kg bw/dayN/A
Developmental ToxicityRabbitNo treatment-related fetal abnormalities.250 mg/kg bw/day1000 mg/kg bw/dayN/A

Mechanism of Action: Tubulin Polymerization

This compound exhibits its fungicidal activity through a novel mode of action: the promotion of tubulin polymerization.[1][2][3] Unlike other anti-tubulin agents that inhibit polymerization, this compound stabilizes microtubule structures, leading to disruption of essential cellular processes in fungi, such as cell division and intracellular transport.[1]

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound Stabilized Microtubule Stabilized Microtubule This compound->Stabilized Microtubule Promotes Polymerization & Inhibits Depolymerization Disrupted Cellular Processes Disrupted Cellular Processes Stabilized Microtubule->Disrupted Cellular Processes G start Start: Acclimatization of Rats dosing 2-Year Dietary Dosing (0, 200, 2000, 10000 ppm) start->dosing observations In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observations interim_path Interim Blood Collection (6, 12, 18 months) (Hematology, Clinical Chemistry) dosing->interim_path termination Terminal Sacrifice (24 months) dosing->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathological Examination necropsy->histopathology end End: Data Analysis & Reporting histopathology->end G P_gen P Generation Dosing (Pre-mating, Mating, Gestation, Lactation) F1_litters F1 Litters Born (Litter observations, Pup weights) P_gen->F1_litters P_term P Generation Termination (Necropsy, Histopathology) P_gen->P_term F1_weaning F1 Weaning & Selection F1_litters->F1_weaning F1_dosing F1 Generation Dosing (Post-weaning to F2 weaning) F1_weaning->F1_dosing F2_litters F2 Litters Born (Litter observations, Pup weights) F1_dosing->F2_litters F1_term F1 Generation Termination (Necropsy, Histopathology) F1_dosing->F1_term G start Start: Prepare Reagents on Ice (Tubulin, GTP, this compound) incubation Incubate Tubulin with Test Compound start->incubation initiation Initiate Polymerization (Increase Temperature to 37°C) incubation->initiation measurement Measure Absorbance at 340 nm over Time initiation->measurement analysis Analyze Polymerization Curves measurement->analysis end End: Determine Effect on Tubulin Polymerization analysis->end

References

Environmental Fate and Degradation of Pyridachlometyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide belonging to the pyridazine (B1198779) class of chemicals. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a comprehensive overview of the available scientific information on the hydrolysis, photolysis, aerobic soil metabolism, and bioaccumulation potential of this compound. While a complete dataset with detailed experimental protocols from proprietary registration studies is not publicly available, this document synthesizes the key findings from accessible scientific literature and regulatory summaries to provide a robust understanding of the environmental behavior of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is essential for predicting its environmental distribution and fate.

PropertyValueReference
IUPAC Name 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine[1]
CAS Number 1358061-55-8[1]
Molecular Formula C₁₇H₁₁ClF₂N₂[1]
Molecular Weight 316.7 g/mol [2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of chemical compounds in the environment that do not involve biological activity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down.

Quantitative Data

This compound has been shown to be stable to hydrolysis across a range of environmentally relevant pH values.

pHTemperature (°C)Half-life (t½)Reference
425> 1 year[3]
725> 1 year[3]
925> 1 year[3]

Experimental Protocol (Based on OECD Guideline 111)

While the specific protocol for the this compound hydrolysis study is not publicly available, such studies are typically conducted following the OECD Guideline 111: "Hydrolysis as a Function of pH." A general methodology would involve:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period.

  • Sampling and Analysis: Samples are taken at various intervals and analyzed for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis in Water

Photolysis is the decomposition of molecules by light.

Quantitative Data

Photodegradation is a significant route of degradation for this compound in aquatic environments.

MediumpHLight SourceHalf-life (t½) (days)Reference
Buffer Solution7Natural Sunlight (Tokyo, spring equivalent)47.6 - 52.7[3]

Experimental Protocol (Based on OECD Guideline for Phototransformation of Chemicals in Water)

A typical photolysis study would adhere to the following principles:

  • Test System: A sterile, buffered aqueous solution (pH 7) containing the test substance.

  • Test Substance: ¹⁴C-labeled this compound is used to facilitate the tracking of the parent compound and its transformation products.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark.

  • Incubation: The test solutions are exposed to the light source at a constant temperature.

  • Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentration of this compound and its photoproducts.

  • Quantum Yield: The quantum yield would be determined to calculate the environmental half-life under specific light conditions.

Biotic Degradation

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.

Aerobic Soil Metabolism

This process examines the degradation of a substance in soil in the presence of oxygen and microbial activity.

Quantitative Data

This compound is persistent in soil under aerobic conditions.

Soil Type(s)Temperature (°C)Half-life (DT₅₀) (days)Reference
Not specified20273 - 1,450[3]

Experimental Protocol (Based on OECD Guideline 307)

Studies on the aerobic transformation of substances in soil generally follow the OECD 307 guideline:

  • Test System: Samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) and at a constant temperature (e.g., 20°C) and moisture level.

  • Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide (B78521) and ethylene (B1197577) glycol, respectively).

  • Sampling and Analysis: Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify the parent substance and its metabolites. Non-extractable residues are determined by combustion analysis.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

Degradation Pathways

The primary degradation pathway of this compound in the environment, as identified in the available literature, involves the modification of the methyl group on the pyridazine ring.

Degradation_Pathway This compound This compound Hydroxymethyl_this compound Hydroxymethyl-Pyridachlometyl (Metabolite A) This compound->Hydroxymethyl_this compound Hydroxylation Carboxy_this compound Carboxy-Pyridachlometyl (Metabolite B) Hydroxymethyl_this compound->Carboxy_this compound Oxidation Mineralization CO2 + Bound Residues Carboxy_this compound->Mineralization Further Degradation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Test_System Prepare Test System (e.g., Soil, Water, Sediment) Application Apply Test Substance Test_System->Application Test_Substance Prepare Radiolabeled This compound Solution Test_Substance->Application Incubation Incubate under Controlled Conditions (e.g., Temp, Light, Aerobic/Anaerobic) Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Extraction Extract Parent and Metabolites Sampling->Extraction Quantification Quantify using HPLC/LC-MS Extraction->Quantification Identification Identify Metabolites Quantification->Identification Data_Analysis Calculate Degradation Kinetics (DT50) Quantification->Data_Analysis Pathway_Elucidation Elucidate Degradation Pathway Identification->Pathway_Elucidation Data_Analysis->Pathway_Elucidation Mass_Balance Determine Mass Balance Data_Analysis->Mass_Balance

References

Pyridachlometyl Metabolism in Plants: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of pyridachlometyl metabolism in plant species. This compound, a novel fungicide, undergoes metabolic transformation within plants, a critical factor in its efficacy and environmental fate. This document synthesizes available data on its metabolic pathways, identifies key metabolites, and outlines representative experimental protocols for its analysis. Due to the limited availability of public quantitative data, this guide focuses on the established metabolic routes and provides a generalized, yet detailed, framework for experimental investigation.

Introduction

This compound is a fungicide developed to combat a range of plant pathogenic fungi. Its mode of action and metabolic fate within target and non-target plant species are of significant interest for assessing its efficacy, persistence, and potential for residue accumulation. Understanding the metabolic pathways is crucial for predicting its environmental impact and ensuring food safety.

Studies have been conducted on the metabolism of this compound in several key agricultural crops, including wheat, tomato, and sugar beet.[1] These investigations have revealed a consistent pattern of metabolic transformation across different plant species.

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants primarily proceeds through a series of Phase I and Phase II detoxification reactions. The core metabolic transformations involve oxidation and subsequent conjugation.[1][2]

Phase I Metabolism: Oxidation

The initial and primary metabolic step is the hydroxylation of the methyl group at the sixth position of the pyridazine (B1198779) ring.[1][2] This oxidation reaction introduces a hydroxyl functional group, creating a more polar metabolite that is more susceptible to further enzymatic reactions. This hydroxylation is a common metabolic route for xenobiotics in plants, often catalyzed by cytochrome P450 monooxygenases.

Phase II Metabolism: Conjugation

Following hydroxylation, the resulting hydroxylated metabolite can undergo several conjugation pathways:

  • Carboxylic Acid Formation: The hydroxylated methyl group can be further oxidized to a carboxylic acid.[2]

  • Glucuronide Conjugation: The hydroxyl group can be conjugated with glucuronic acid, forming a glucuronide conjugate.[2] This process increases the water solubility of the metabolite, facilitating its sequestration in vacuoles or transport within the plant.

  • Glutathione (B108866) Conjugation: Another significant pathway involves the substitution of a chlorine atom on the pyridazine ring with glutathione. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized into cysteine conjugates, thiol derivatives, or mercapturic acid conjugates.[2]

The metabolic pathways in wheat, tomato, and sugar beet have been reported to be similar.[1]

Metabolic Pathway Diagram

Pyridachlometyl_Metabolism parent This compound hydroxylated Hydroxylated this compound (at methyl group) parent->hydroxylated Hydroxylation (Phase I) glutathione Glutathione Conjugate parent->glutathione Glutathione Conjugation (Phase II) carboxylic_acid Carboxylic Acid Derivative hydroxylated->carboxylic_acid Oxidation glucuronide Glucuronide Conjugate hydroxylated->glucuronide Glucuronide Conjugation (Phase II) cysteine Cysteine Conjugate, Thiol Derivatives, Mercapturic Acid Conjugates glutathione->cysteine Further Metabolism

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data Summary

A thorough review of publicly available scientific literature and regulatory documents did not yield specific quantitative data on the concentrations of this compound metabolites or their dissipation half-lives in wheat, tomato, or sugar beet. The primary studies, while establishing the metabolic pathways, have not been published with detailed quantitative results. Therefore, a comprehensive table of quantitative data cannot be provided at this time.

The following table summarizes the identified metabolic reactions and the resulting classes of metabolites.

Metabolic Reaction Metabolite Class Plant Species
Hydroxylation of the methyl groupHydroxylated this compoundWheat, Tomato, Sugar Beet[1]
Oxidation of the hydroxylated methyl groupCarboxylic Acid DerivativeGeneral plant metabolism[2]
Glucuronide ConjugationGlucuronide ConjugateGeneral plant metabolism[2]
Glutathione ConjugationGlutathione ConjugateGeneral plant metabolism[2]
Further metabolism of Glutathione ConjugateCysteine Conjugates, Thiol Derivatives, Mercapturic Acid ConjugatesGeneral plant metabolism[2]

Experimental Protocols

While the specific protocols used in the original this compound metabolism studies are not publicly available, a representative methodology for the extraction and analysis of this compound and its metabolites from plant matrices can be outlined based on standard practices for pesticide residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach.

Representative Experimental Workflow for Metabolite Analysis

Experimental_Workflow sample_prep 1. Sample Preparation (Homogenization of plant tissue) extraction 2. QuEChERS Extraction (Acetonitrile, Salts) sample_prep->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup analysis 4. LC-MS/MS Analysis (Quantification and Identification) cleanup->analysis data_processing 5. Data Processing (Metabolite Profiling) analysis->data_processing

Caption: A typical workflow for this compound metabolite analysis.

Detailed Representative Protocol

4.1. Objective: To extract and quantify this compound and its major metabolites from a plant matrix (e.g., tomato fruit).

4.2. Materials and Reagents:

  • Plant tissue (e.g., tomato fruit)

  • Homogenizer (e.g., blender or bead beater)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Analytical standards of this compound and its potential metabolites

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.3. Procedure:

4.3.1. Sample Preparation:

  • Weigh 10-15 g of the representative plant sample into a blending vessel.

  • Add an equal amount of water and homogenize for 2-3 minutes to achieve a uniform consistency.

4.3.2. QuEChERS Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

4.3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

4.3.4. LC-MS/MS Analysis:

  • Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered extract with an appropriate mobile phase if necessary.

  • Inject the sample into the LC-MS/MS system.

  • LC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compound and its metabolites.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for this compound and each target metabolite need to be determined by infusing pure standards.

4.4. Data Analysis:

  • Quantify the concentration of this compound and its metabolites by comparing the peak areas from the samples to those of a matrix-matched calibration curve prepared with analytical standards.

  • Confirm the identity of the metabolites by comparing retention times and ion ratios with the analytical standards.

Conclusion

The metabolism of this compound in key plant species such as wheat, tomato, and sugar beet follows a predictable pathway of oxidation and conjugation. While the qualitative aspects of this metabolism are established, there is a notable absence of publicly available quantitative data. The provided technical guide summarizes the current knowledge and presents a representative, state-of-the-art analytical workflow to facilitate further research in this area. Future studies should aim to quantify the formation and dissipation of this compound metabolites in various plant species under different environmental conditions to provide a more complete picture of its behavior in the agroecosystem.

References

The Fungal Cell Battlefield: A Technical Guide to the Pharmacokinetics of Pyridachlometyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide with a unique mode of action, targeting fungal tubulin dynamics to effectively control a broad spectrum of plant-pathogenic fungi. Developed by Sumitomo Chemical, it represents a new class of fungicides crucial for managing resistance to existing treatments like DMIs, QoIs, and SDHIs.[1] Unlike conventional tubulin inhibitors such as carbendazim, this compound acts by promoting tubulin polymerization, leading to the stabilization of microtubules and subsequent disruption of essential cellular processes in fungi.[2][3] This technical guide provides an in-depth overview of the known antifungal activity of this compound and outlines detailed experimental protocols for investigating its pharmacokinetics within fungal cells—a critical area for understanding its efficacy, selectivity, and potential for resistance development. While specific data on the uptake, distribution, metabolism, and efflux of this compound in fungi is not extensively available in public literature, this guide synthesizes established methodologies to provide a robust framework for its comprehensive study.

Introduction to this compound

This compound is a pyridazine (B1198779) derivative that has demonstrated high efficacy against a range of fungal pathogens, including those resistant to other major fungicide classes.[1][3][4] Its distinct binding site on the tubulin dimer, different from that of benzimidazole (B57391) fungicides, makes it a valuable tool in anti-resistance management strategies.[5][6] The compound exhibits potent, broad-spectrum antifungal activity, as evidenced by its low half-maximal effective concentration (EC50) values against various fungal species.[3][4]

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been quantified against a variety of pathogenic fungi. The following table summarizes the reported EC50 values, showcasing its potent and broad-spectrum activity.

Fungal SpeciesCommon DiseaseEC50 (mg/L)
Zymoseptoria triticiLeaf blotch of wheat< 5
Passalora fulvaTomato leaf mold< 5
Ustilago maydisCorn smut< 5
Colletotrichum gloeosporioidesAnthracnose< 5
Colletotrichum acutatumAnthracnose< 5
Cercospora beticolaCercospora leaf spotUnimodal peak at 0.02-0.2
Fluvia fulva-EC50 value available
Cercospora kikuchiiSoybean purple stainEC50 value available
Microdochium nivalePink snow moldEC50 value available

Note: Data compiled from multiple sources.[1][3][4][5] The sensitivity of different fungal species can vary, which may be attributed to factors beyond the primary structure of the tubulin proteins.[3][4]

Mode of Action: Targeting Microtubule Dynamics

This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for critical fungal processes such as mitosis, cell division, and intracellular transport. Unlike fungicides that inhibit tubulin polymerization (e.g., carbendazim), this compound promotes it, leading to an abnormal stabilization of microtubules. This prevents their necessary depolymerization, ultimately arresting the cell cycle and inhibiting fungal growth.[2][5][6]

cluster_moa This compound Mode of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to distinct site Microtubule Microtubule Polymer Tubulin->Microtubule Promotes Polymerization Microtubule->Tubulin Inhibits Depolymerization CellCycle Cell Cycle Arrest Microtubule->CellCycle Abnormal Stabilization FungalGrowth Inhibition of Fungal Growth CellCycle->FungalGrowth

Figure 1: Signaling pathway of this compound's mode of action in fungal cells.

Proposed Experimental Protocols for Pharmacokinetic Studies

To fully characterize the behavior of this compound within fungal cells, a series of pharmacokinetic studies are required. The following protocols are based on established methodologies for fungicide research and can be adapted for this compound.

Fungal Cell Uptake and Intracellular Concentration

This protocol aims to quantify the rate and extent of this compound accumulation within fungal cells. Radiolabeling is a highly sensitive method for this purpose.

Methodology:

  • Radiolabeling: Synthesize [14C]- or [3H]-labeled this compound.

  • Fungal Culture: Grow the target fungal species (e.g., Zymoseptoria tritici) in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.

  • Exposure: Introduce a known concentration of radiolabeled this compound to the fungal culture.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the culture.

  • Separation: Rapidly separate the fungal cells from the medium by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular compound.

  • Quantification: Measure the radioactivity associated with the fungal cells using liquid scintillation counting.

  • Data Analysis: Calculate the intracellular concentration over time. Determine uptake kinetics (Vmax and Km) by performing the experiment at various substrate concentrations.

Subcellular Distribution

To understand where this compound localizes within the cell to exert its effect, subcellular fractionation is employed.

Methodology:

  • Exposure and Harvesting: Treat a large-scale fungal culture with this compound (radiolabeled or unlabeled) and harvest the cells.

  • Protoplast Formation: Use enzymes like lyticase or glucanase to digest the fungal cell wall and generate protoplasts.

  • Homogenization: Gently lyse the protoplasts using osmotic shock or a Dounce homogenizer.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different organelles (e.g., cell wall debris, nuclei, mitochondria, microsomes, and cytosol).

  • Quantification:

    • If using radiolabeled this compound, measure radioactivity in each fraction.

    • If using unlabeled compound, extract this compound from each fraction and quantify using HPLC-MS/MS.

  • Analysis: Determine the relative distribution of this compound across the different subcellular compartments.

Metabolism in Fungal Cells

This protocol is designed to identify and quantify potential metabolites of this compound produced by fungal enzymes.

Methodology:

  • Incubation: Incubate fungal cultures with unlabeled this compound for an extended period (e.g., 24-48 hours).

  • Extraction: Separate the mycelia from the culture medium. Extract metabolites from both the mycelia (intracellular) and the medium (extracellular) using a suitable solvent like ethyl acetate (B1210297) or acetonitrile.

  • Analysis by HPLC-MS/MS:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to separate and identify potential metabolites.

    • Compare the mass spectra of treated samples to untreated controls to identify new peaks.

    • Use tandem MS (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

  • Metabolite Identification: Compare fragmentation patterns to known mammalian metabolites (e.g., hydroxylated or carboxylated forms) and theoretical biotransformations.

Efflux from Fungal Cells

This experiment investigates whether fungal cells actively transport this compound out of the cell, a common mechanism of fungicide resistance.

Methodology:

  • Loading: Pre-load fungal cells with this compound (ideally radiolabeled) by incubating them with the compound for a period sufficient to reach a steady-state intracellular concentration.

  • Washing: Quickly wash the cells with fresh, fungicide-free medium to remove any external this compound.

  • Efflux Measurement: Resuspend the loaded cells in fresh medium and take samples over time.

  • Quantification: Measure the amount of this compound remaining in the cells and appearing in the supernatant at each time point.

  • Inhibitor Studies: Repeat the experiment in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABC transporters) to determine if efflux is an active, energy-dependent process.

Proposed Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the pharmacokinetics of this compound in fungal cells.

cluster_workflow Pharmacokinetic Study Workflow for this compound in Fungi start Start: Fungal Culture Preparation uptake Uptake/Absorption Study (Radiolabeled this compound) start->uptake metabolism Metabolism Analysis (HPLC-MS/MS) start->metabolism quant_uptake Quantify Intracellular Concentration (LSC) uptake->quant_uptake distribution Subcellular Distribution (Fractionation) quant_dist Quantify in Fractions (LSC or HPLC-MS/MS) distribution->quant_dist id_metabolites Identify Metabolites metabolism->id_metabolites efflux Efflux Study quant_efflux Measure Efflux Rate efflux->quant_efflux quant_uptake->distribution quant_uptake->efflux end End: Pharmacokinetic Profile quant_dist->end id_metabolites->end quant_efflux->end

Figure 2: Proposed workflow for a comprehensive pharmacokinetic study of this compound.

Conclusion and Future Directions

This compound is a significant addition to the arsenal (B13267) of fungicides, particularly in the context of increasing resistance to established modes of action. While its efficacy and primary mechanism are well-documented, a thorough understanding of its pharmacokinetics in fungal cells is paramount for optimizing its use, predicting potential resistance mechanisms, and guiding the development of next-generation fungicides. The experimental protocols and workflows outlined in this guide provide a clear and robust framework for researchers to undertake these critical investigations. Future studies should focus on generating quantitative data on the uptake, intracellular fate, and efflux of this compound in a range of target and non-target fungal species. Such data will be invaluable for building comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models to enhance its application in agriculture and crop protection.

References

Methodological & Application

Application Notes and Protocols for Pyridachlometyl in In Vitro Fungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine (B1198779) ring structure.[1][2] It exhibits potent, broad-spectrum antifungal activity against a range of phytopathogenic fungi, including species from the Ascomycota and Basidiomycota phyla.[3][4][5] Notably, this compound demonstrates a novel mode of action, functioning as a tubulin dynamics modulator.[1][2] Unlike many existing fungicides that inhibit tubulin polymerization, this compound promotes it, leading to microtubule stabilization.[1][3] This distinct mechanism, which involves binding to the vinblastine-binding site on the tubulin dimer, results in no cross-resistance with other classes of fungicides such as benzimidazoles, DMIs (demethylation inhibitors), QoIs (quinone outside inhibitors), and SDHIs (succinate dehydrogenase inhibitors).[1][6] These characteristics make this compound a valuable tool for fungicide resistance management and a subject of interest for novel antifungal drug development.

These application notes provide detailed protocols for the in vitro evaluation of this compound's antifungal activity, guidance on data interpretation, and a summary of its efficacy against various fungal species.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes the half-maximal effective concentration (EC50) values of this compound against a selection of phytopathogenic fungi, as determined by in vitro antimicrobial tests using artificial media.

Fungal SpeciesCommon Disease CausedEC50 (mg/L)Reference
Fulvia fulvaTomato leaf mold0.01 - 0.1[6]
Cercospora kikuchiiSoybean purple stain0.01 - 0.1[6]
Microdochium nivaleSnow mold of wheat0.01 - 0.1[6]
Cercospora beticolaCercospora leaf spot of sugar beet0.02 - 0.2[6]
Zymoseptoria triticiSeptoria tritici blotch of wheat< 5[3][4]
Penicillium digitatumGreen mold of citrusNot specified, but sensitive[4]

Experimental Protocols

Detailed methodologies for conducting in vitro antifungal susceptibility testing of this compound are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Fungal isolates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the test medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline or water and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.

  • Assay Setup:

    • In the 96-well plate, perform serial twofold dilutions of the this compound working solution in RPMI 1640 medium to achieve a range of concentrations.

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Agar Dilution Antifungal Susceptibility Testing

This method is an alternative for determining the antifungal activity of this compound based on the inhibition of mycelial growth on a solid medium.

Materials:

  • This compound

  • DMSO

  • Suitable agar medium (e.g., Potato Dextrose Agar)

  • Petri dishes

  • Fungal isolates

  • Sterile cork borer or scalpel

Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare the agar medium according to the manufacturer's instructions.

    • After autoclaving and cooling the agar to approximately 45-50°C, add the appropriate volume of this compound stock solution to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.

    • Place the mycelial plug in the center of each agar plate, including a control plate without this compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for growth to be observed on the control plate.

  • Endpoint Determination:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

    • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: this compound's Effect on Microtubule Dynamics

G This compound's Mode of Action on Fungal Microtubules cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Alpha-tubulin_1 α-tubulin Tubulin Dimer_1 Tubulin Dimer Alpha-tubulin_1->Tubulin Dimer_1 Beta-tubulin_1 β-tubulin Beta-tubulin_1->Tubulin Dimer_1 Polymerization_1 Polymerization Tubulin Dimer_1->Polymerization_1 Microtubule_1 Dynamic Microtubule Polymerization_1->Microtubule_1 Growth Depolymerization_1 Depolymerization Depolymerization_1->Tubulin Dimer_1 Microtubule_1->Depolymerization_1 Shrinkage Cell Division, etc. Cell Division, etc. Microtubule_1->Cell Division, etc. Essential for This compound This compound Tubulin Dimer_2 Tubulin Dimer This compound->Tubulin Dimer_2 Binds to vinblastine site Polymerization_2 Promotes Polymerization Tubulin Dimer_2->Polymerization_2 Microtubule_2 Stabilized Microtubule Polymerization_2->Microtubule_2 Depolymerization_2 Inhibits Depolymerization Depolymerization_2->Tubulin Dimer_2 Microtubule_2->Depolymerization_2 Disruption of\nCellular Processes Disruption of Cellular Processes Microtubule_2->Disruption of\nCellular Processes Leads to Fungal Cell Death Fungal Cell Death Disruption of\nCellular Processes->Fungal Cell Death

Caption: this compound promotes tubulin polymerization and stabilizes microtubules.

Experimental Workflow: Broth Microdilution Assay

G Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of This compound in 96-well Plate Prepare_Stock->Serial_Dilution Add_Inoculum Add Fungal Inoculum to each well Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 48-72 hours Add_Inoculum->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Determining Pyridachlometyl EC50 Values in Zymoseptoria tritici

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the efficacy of Pyridachlometyl against the wheat pathogen Zymoseptoria tritici and detailed protocols for determining its half-maximal effective concentration (EC50).

Introduction

This compound is a novel fungicide characterized by a unique mode of action that involves promoting tubulin polymerization, leading to the modulation of fungal microtubule dynamics.[1][2] This mechanism is distinct from other tubulin-targeting fungicides, such as benzimidazoles, which inhibit polymerization.[3][4] Consequently, this compound does not exhibit cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][5] It demonstrates potent antifungal activity against a wide array of fungal species within the Ascomycota and Basidiomycota phyla.[2][5]

Quantitative Data Summary

The efficacy of this compound against Zymoseptoria tritici has been quantified through in vitro sensitivity assays. The EC50 values, representing the concentration that inhibits 50% of fungal growth, are summarized below.

FungicideTarget PathogenEC50 Value Range (ppm)Notes
This compoundZymoseptoria tritici0.02 – 0.2Effective against strains resistant to carbendazim, difenoconazole, and trifloxystrobin.[1]

Experimental Protocols

A standardized method for determining the EC50 values of fungicides against Z. tritici is the microtiter plate assay. This protocol is adapted from established methodologies for fungicide sensitivity testing.[6][7][8]

Protocol: In Vitro Fungicide Sensitivity Assay for Zymoseptoria tritici

1. Preparation of Fungal Spore Suspension:

  • Culture Z. tritici isolates on potato dextrose agar (B569324) (PDA) plates.

  • After 6-7 days of incubation at 18-20°C with a 12-hour light/dark cycle, harvest spores by scraping the surface of the colony.[7][8]

  • Suspend the spores in sterile, demineralized water.

  • Homogenize the suspension by vortexing for approximately 10 minutes.[7]

  • Adjust the spore concentration to 2.5 x 10⁴ spores/mL using a hemocytometer or other cell counting method.[7][8]

2. Preparation of Fungicide Stock and Dilutions:

  • Prepare a stock solution of technical grade this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform a serial dilution of the fungicide stock solution in a suitable liquid medium, such as potato dextrose broth (PDB) or alkyl ester broth (AEB), to achieve the desired final test concentrations.[6][9]

  • Suggested final concentrations for this compound could range from 0.01 to 10 mg/L to encompass the expected EC50 value. A negative control (0 mg/L) containing only the solvent (DMSO) at the highest used concentration must be included.

3. Microtiter Plate Assay:

  • In a 96-well microtiter plate, add 100 µL of the fungicide dilution to each well.

  • Add 100 µL of the prepared Z. tritici spore suspension to each well.[7] This results in a final spore concentration of 1.25 x 10⁴ spores/mL.

  • Include technical duplicates or triplicates for each isolate and concentration.

  • Seal the plates and incubate in the dark at 18-20°C for 6-7 days.[6][7]

4. Data Acquisition and Analysis:

  • Measure fungal growth by reading the optical density (absorbance) at a wavelength of 405 nm or 620 nm using a microplate reader.[7][9]

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the untreated control.

  • Determine the EC50 value by fitting a logistic curve or using non-linear regression analysis of the dose-response data using appropriate software (e.g., GraphPad Prism).[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep 1. Spore Suspension Preparation plate_setup 3. Microtiter Plate Setup spore_prep->plate_setup fungicide_prep 2. Fungicide Stock & Dilutions fungicide_prep->plate_setup incubation 4. Incubation plate_setup->incubation data_acq 5. Absorbance Reading incubation->data_acq ec50_calc 6. EC50 Calculation data_acq->ec50_calc

Caption: Workflow for determining fungicide EC50 values against Z. tritici.

This compound Mode of Action

mode_of_action cluster_normal Normal Microtubule Dynamics cluster_this compound Action of this compound tubulin_dimer α/β-Tubulin Dimers polymerization Polymerization tubulin_dimer->polymerization bound_tubulin This compound-Bound Tubulin microtubule Microtubule polymerization->microtubule stabilization Promotion of Polymerization depolymerization Depolymerization microtubule->depolymerization stable_microtubule Stabilized Microtubule depolymerization->tubulin_dimer Dynamic Instability inhibition Inhibition of Depolymerization This compound This compound This compound->bound_tubulin bound_tubulin->stabilization stabilization->stable_microtubule stable_microtubule->inhibition disruption Disruption of Cell Division & Growth inhibition->disruption

References

Field Trial Protocols for Pyridachlometyl on Sugar Beets: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide demonstrating high efficacy against key fungal pathogens in sugar beets (Beta vulgaris), most notably Cercospora leaf spot caused by Cercospora beticola.[1][2] Its unique mode of action involves the promotion of tubulin polymerization, which disrupts fungal cell division and growth.[3][4] This mechanism positions this compound as a valuable tool in fungicide resistance management strategies, as it shows no cross-resistance with existing fungicide classes such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][2] These application notes provide detailed protocols for conducting field trials to evaluate the efficacy and crop safety of this compound on sugar beets.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in controlling Cercospora leaf spot on sugar beets from greenhouse and field trials.

Table 1: Efficacy of this compound Against Cercospora beticola in Greenhouse Pot Tests

TreatmentApplication Rate (ppm)Protective Effect (% Control)Curative Effect (% Control)Long-Term Activity (17 days) (% Control)
This compound200979886
This compound133988879
Mancozeb-Comparable to this compoundHigher than MancozebComparable to this compound
Untreated Control----

Data synthesized from reported greenhouse trials.[1][2]

Table 2: Field Trial Performance of this compound Against Cercospora beticola

TreatmentApplication RateEfficacyComparison
This compoundHigh ConcentrationStable and HighComparable to or surpassing Mancozeb
MancozebStandard RateStandard-

Based on field trials conducted in Hokkaido, Japan.[5]

Experimental Protocols

This section outlines a detailed methodology for conducting a field trial to evaluate this compound for the control of Cercospora leaf spot in sugar beets. This protocol is synthesized from best practices for fungicide trials on sugar beets.

Experimental Design and Setup
  • Trial Location: Select a site with uniform soil type and good drainage, and a history of Cercospora leaf spot infestation is preferable.[6]

  • Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended to minimize the effects of field variability.[1][4]

  • Plot Size: Each plot should consist of at least four rows, each 30-40 feet long, with a row spacing of 22 inches.[1][4][6] The center two rows will be used for data collection to minimize edge effects.

  • Buffer Zones: Establish buffer zones between plots and replicates to prevent spray drift.

Crop Management
  • Variety Selection: Use a commercial sugar beet variety susceptible to Cercospora leaf spot to ensure adequate disease pressure for evaluating fungicide efficacy.[4]

  • Planting: Plant seeds at a uniform depth and spacing to achieve a target plant population of 175-200 plants per 100 feet of row.[7]

  • Fertilization and Weed Control: Follow local recommendations for fertilization and weed management to ensure uniform crop growth.[8]

Inoculation (if necessary)
  • Inoculum Preparation: If natural infection is low, plots can be artificially inoculated. Prepare an inoculum by grinding dried, infected sugar beet leaves.[4]

  • Inoculation Procedure: Apply the inoculum uniformly over the plots, typically in the evening to take advantage of dew, to facilitate spore germination and infection.[4] Inoculation should ideally be done before the first fungicide application.

Fungicide Application
  • Treatments: Include multiple rates of this compound (e.g., 133 ppm and 200 ppm), a standard fungicide (e.g., Mancozeb), and an untreated control.

  • Application Timing: The first application should be preventative, initiated before the onset of disease or at the very first sign of symptoms. Subsequent applications are typically made at 7 to 14-day intervals, depending on disease pressure and weather conditions.[5]

  • Application Equipment: Use a calibrated sprayer with nozzles that provide uniform coverage of the foliage. A CO2-pressurized backpack sprayer is suitable for small plot trials.[9]

  • Spray Volume: A spray volume of 15-20 gallons per acre is recommended to ensure thorough coverage.

Data Collection and Assessment
  • Disease Severity: Assess Cercospora leaf spot severity on the center two rows of each plot at regular intervals (e.g., weekly) starting before the first application and continuing until harvest. Use a standardized rating scale, such as a 1-10 scale where 1 indicates no disease and 10 represents severe infection.[1]

  • Phytotoxicity: Visually assess plots for any signs of crop injury (e.g., stunting, chlorosis, necrosis) after each fungicide application.

  • Yield and Quality: At the end of the season, harvest the center two rows of each plot. Measure the root yield (tons per acre) and collect a subsample for quality analysis (e.g., sugar content, purity).[6][9]

Statistical Analysis

Analyze the collected data (disease severity, yield, and quality parameters) using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Visualizations

Signaling Pathway of this compound

pyridachlometyl_pathway This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to Tubulin polymerization Promotes Polymerization tubulin->polymerization microtubule Microtubule disruption Disruption of Microtubule Dynamics microtubule->disruption polymerization->microtubule Stabilization mitosis Inhibition of Mitosis disruption->mitosis growth Inhibition of Fungal Growth mitosis->growth

Caption: Proposed mode of action of this compound in fungi.

Experimental Workflow for this compound Field Trial

experimental_workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis site_selection Site Selection plot_design Randomized Complete Block Design site_selection->plot_design planting Planting of Susceptible Variety plot_design->planting inoculation Inoculation (if required) planting->inoculation application This compound Application (Multiple Rates) planting->application inoculation->application controls Standard & Untreated Controls assessment Disease & Phytotoxicity Assessment application->assessment harvest Harvest & Yield Measurement assessment->harvest quality Sugar Quality Analysis harvest->quality analysis Statistical Analysis quality->analysis

Caption: General workflow for a this compound field trial on sugar beets.

References

Application Notes and Protocols for the Analysis of Pyridachlometyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide with a unique mode of action, targeting tubulin polymerization in fungi.[1][2][3] As with any new agricultural chemical, robust and reliable analytical methods are required to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the determination of this compound residues in complex matrices, such as fruits and vegetables, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology is based on the extraction of this compound residues from a homogenized sample into acetonitrile (B52724), followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent clean-up of the extract is achieved using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[4][5][6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method for the analysis of this compound in a representative matrix like strawberries. These values are typical for a validated QuEChERS-based LC-MS/MS method.

ParameterResult
Limit of Detection (LOD)0.001 mg/kg
Limit of Quantification (LOQ)0.005 mg/kg
Linearity (R²)> 0.99
Recovery (%)
Spiking Level: 0.01 mg/kg95%
Spiking Level: 0.1 mg/kg98%
Precision (RSD %)
Repeatability (n=6) at 0.01 mg/kg< 10%
Within-lab Reproducibility< 15%

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid, analytical grade.

  • Standards: this compound analytical standard.

  • QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.

  • dSPE Sorbents: Primary secondary amine (PSA) and anhydrous MgSO₄.

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm), and autosampler vials.

Standard Solution Preparation
  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile. Store at -18°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create calibration standards ranging from 0.005 to 0.5 mg/L.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate before homogenization.[4]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • Dispersive SPE Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetononitrile with 0.1% formic acid

  • Gradient Program: A suitable gradient to ensure the separation of this compound from matrix interferences.

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions: To be determined by direct infusion of a this compound standard solution. Based on its structure, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Two to three characteristic product ions should be selected for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Reception Homogenize Homogenization (10g) Sample->Homogenize Extract Extraction (Acetonitrile) Homogenize->Extract Partition Partitioning (QuEChERS Salts) Extract->Partition Centrifuge1 Centrifugation Partition->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data quechers_logic cluster_attributes Core Attributes QuEChERS QuEChERS Methodology Quick Quick QuEChERS->Quick Easy Easy QuEChERS->Easy Cheap Cheap QuEChERS->Cheap Effective Effective QuEChERS->Effective Rugged Rugged QuEChERS->Rugged Safe Safe QuEChERS->Safe

References

Application Note: High-Throughput Analysis of Pyridachlometyl Residues Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pyridachlometyl, a novel fungicide, in agricultural matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection and quantification with a triple quadrupole mass spectrometer. The described method is suitable for high-throughput screening of this compound residues, ensuring food safety and facilitating environmental monitoring. The validation of this method adheres to internationally recognized guidelines, demonstrating excellent linearity, recovery, and precision.

Introduction

This compound is a recently developed fungicide used to control a range of plant pathogenic fungi. As with any agrochemical, monitoring its residue levels in food products and the environment is crucial for consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[1][2] The selectivity and sensitivity of GC-MS, particularly when using a triple quadrupole mass spectrometer (GC-MS/MS), make it an ideal choice for analyzing complex matrices.[1][3] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][3][4]

a. Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 5000 rpm

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

b. Extraction Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 5000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10g of homogenized sample B 2. Add 10 mL Acetonitrile A->B C 3. Shake for 1 minute B->C D 4. Add QuEChERS salts (MgSO4, NaCl) C->D E 5. Shake for 1 minute D->E F 6. Centrifuge at 5000 rpm for 5 min E->F G 7. Transfer 1 mL of supernatant to dSPE tube F->G Transfer Supernatant H 8. Vortex for 30 seconds G->H I 9. Centrifuge at 10,000 rpm for 2 min H->I J GC-MS Analysis I->J Analyze Supernatant

Figure 1: QuEChERS Sample Preparation Workflow.
GC-MS/MS Analysis

a. Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

b. GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Inlet Temperature: 280 °C.[5]

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 280 °C at 5 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

c. MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Ion Source Temperature: 230 °C.[6]

  • Transfer Line Temperature: 280 °C.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For the purpose of this note, hypothetical MRM transitions are used in the data section.

Data Presentation

Method Validation

The analytical method was validated according to SANTE guidelines.[7] The validation parameters included linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 10 µg/kg
Recovery and Precision

Recovery and precision were determined by analyzing spiked blank matrix samples at three different concentration levels (n=6).

Table 2: Recovery and Precision of this compound in Cucumber Matrix

Spiking Level (µg/kg)Mean Recovery (%)RSD (%)
1095.25.8
5098.64.1
100101.33.5

The mean recoveries for this compound fell within the acceptable range of 70-120%, and the relative standard deviation was below 20%, demonstrating the accuracy and precision of the method.[7]

Logical Workflow for Method Development

The development of this analytical method follows a logical progression from sample processing to data validation.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_Separation GC Separation Cleanup->GC_Separation MS_Detection MS/MS Detection (MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation (SANTE) Quantification->Validation

References

Application Note: Quantification of Pyridachlometyl using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyridachlometyl, a novel fungicide.[1][2] The described protocol is applicable for the determination of this compound in technical grade material and formulated products. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate quantification of this active ingredient.

Introduction

This compound is a novel fungicide that demonstrates high efficacy against a broad spectrum of plant-pathogenic fungi.[1] Its unique mode of action, targeting fungal tubulin dynamics, makes it a valuable tool in managing fungicide resistance.[1][2] As with any agricultural chemical, accurate quantification is crucial for quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pesticide residues and active ingredients in various matrices.[3] This application note presents a detailed HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: >99% purity

  • Methanol (B129727): HPLC grade (for standard and sample preparation)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Technical Grade Material/Formulated Product: Accurately weigh a portion of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Results and Discussion

Method Validation

The developed HPLC method was validated for its linearity, precision, accuracy, and sensitivity.

Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
1.015.2
5.076.5
10.0151.8
25.0380.1
50.0755.3
100.01512.6

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999.

Precision: The precision of the method was determined by performing replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

ParameterIntra-day (n=6)Inter-day (n=3)
Mean Peak Area 380.5381.2
Standard Deviation 2.13.5
Relative Standard Deviation (%RSD) 0.55%0.92%

The low %RSD values indicate good precision of the analytical method.

Accuracy: The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%20.019.899.0
100%25.024.999.6
120%30.030.3101.0

The recovery values were within the acceptable range of 98-102%, indicating the high accuracy of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.1
LOQ (S/N = 10) 0.3

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship of the key steps in the analytical method development process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample/Standard dissolve Dissolve in Methanol weigh_sample->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

G cluster_dev Method Development cluster_val Method Validation col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Acetonitrile:Water Ratio) col_select->mp_opt wl_select Wavelength Selection (UV Scan) mp_opt->wl_select linearity Linearity & Range wl_select->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy (Recovery) precision->accuracy sensitivity Sensitivity (LOD & LOQ) accuracy->sensitivity

Caption: Logical steps in HPLC method development and validation.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in technical and formulated products. The method can be readily implemented in quality control laboratories for routine analysis. The provided experimental details and workflows serve as a comprehensive guide for researchers and analysts.

References

Application Notes and Protocols for Pyridachlometyl in Greenhouse Pot Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse pot tests with the novel fungicide Pyridachlometyl. This document is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and characteristics of this compound.

Introduction to this compound

This compound is a novel fungicide with a unique mode of action, developed by Sumitomo Chemical.[1][2] It belongs to a new chemical class characterized by a tetrasubstituted pyridazine (B1198779) ring.[2][3] The first commercial product, 'Fuseki flowable', containing 35.0% (w/w) this compound as a suspension concentrate, received its initial registration in Japan in 2023.[4][5]

Mode of Action

This compound exhibits its antifungal activity by modulating fungal microtubule dynamics.[4] Unlike many other tubulin-targeting fungicides that inhibit tubulin polymerization, this compound promotes it, leading to microtubule stabilization.[1][6][7] This unique mechanism of action classifies it as a tubulin dynamics modulator.[2][3][5] The binding site of this compound on the tubulin dimer is distinct from that of benzimidazole (B57391) fungicides, which results in a lack of cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4]

Antifungal Spectrum

This compound has demonstrated potent, broad-spectrum activity against a wide range of phytopathogenic fungi, particularly from the phyla Ascomycota and Basidiomycota.[1][7] It has shown high efficacy against diseases such as sugar beet leaf spot (Cercospora beticola), soybean purple stain, and powdery mildew on various vegetable crops.[4]

Quantitative Data from Greenhouse Pot Tests

The following tables summarize the efficacy of this compound in controlling Cercospora beticola on sugar beet seedlings in greenhouse pot tests.

Table 1: Protective Efficacy of this compound Against Cercospora beticola

TreatmentApplication Rate (ppm)Disease Control (%)
This compound20097
This compound13398

Fungicides were applied 3 days before inoculation with C. beticola.[4]

Table 2: Curative (Post-Infection) Efficacy of this compound Against Cercospora beticola

TreatmentApplication Rate (ppm)Disease Control (%)
This compound20041
This compound13339

Fungicides were applied 2 days after inoculation with C. beticola.[4]

Table 3: Long-Term (17-Day) Efficacy of this compound Against Cercospora beticola

TreatmentApplication Rate (ppm)Disease Control (%)
This compound20086
This compound13379

Fungicides were applied 17 days before inoculation with C. beticola.[4]

Table 4: Translaminar Efficacy of this compound Against Cercospora beticola

TreatmentApplication Rate (ppm)Disease Control (%)
This compound20098
This compound13388

Fungicide was applied to the abaxial (lower) leaf surface and inoculation was performed on the adaxial (upper) leaf surface 3 days later.[3]

Experimental Protocols

This section outlines a generalized protocol for conducting greenhouse pot tests with this compound. This protocol should be adapted based on the specific host plant, pathogen, and experimental objectives.

Materials and Equipment
  • This compound formulation (e.g., 'Fuseki flowable' suspension concentrate)

  • Host plants of uniform size and age

  • Pots and sterile potting mix

  • Fungal pathogen culture

  • Inoculum preparation equipment (e.g., sprayer, blender)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray application equipment (e.g., hand sprayer, track sprayer)

  • Personal Protective Equipment (PPE)

  • Disease assessment tools (e.g., rating scales, imaging equipment)

Experimental Procedure
  • Plant Propagation and Acclimatization:

    • Grow host plants from seed or cuttings to a specified growth stage.

    • Ensure uniformity in plant size and health.

    • Acclimatize plants to the greenhouse conditions for at least one week prior to the experiment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent if using a technical grade material. For formulations like suspension concentrates, dilute with water.

    • Perform serial dilutions to obtain the desired treatment concentrations (e.g., 133 ppm, 200 ppm). Include a surfactant if required by the formulation.

  • Experimental Design:

    • Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with sufficient replication (e.g., 4-5 replicates per treatment).

    • Include the following treatments at a minimum:

      • Untreated, non-inoculated control

      • Untreated, inoculated control

      • This compound at various concentrations

      • A positive control with a standard fungicide (e.g., mancozeb)

  • Fungicide Application:

    • Apply the fungicide solutions to the plant foliage until runoff, ensuring thorough coverage.

    • For protective (preventive) tests , apply the fungicide a set number of days before pathogen inoculation (e.g., 3 days).[4]

    • For curative (post-infection) tests , apply the fungicide a set number of days after pathogen inoculation (e.g., 2 days).[4]

    • For translaminar tests , apply the fungicide to one side of the leaf (e.g., abaxial) and inoculate the other side (e.g., adaxial).[3]

  • Pathogen Inoculation:

    • Prepare the inoculum from fresh fungal cultures to a standardized concentration (e.g., conidial suspension).

    • Inoculate the plants uniformly, for instance, by spraying the conidial suspension onto the foliage.

    • Provide optimal environmental conditions for infection (e.g., high humidity, specific temperature range) for a defined period (e.g., 24-48 hours).

  • Incubation and Data Collection:

    • Maintain the plants in the greenhouse under controlled conditions suitable for disease development.

    • Assess disease severity at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

    • Calculate the percent disease control for each treatment relative to the untreated, inoculated control.

Visualizations

Signaling Pathway of this compound

pyridachlometyl_pathway cluster_fungal_cell Fungal Cell This compound This compound tubulin_dimer αβ-Tubulin Dimers This compound->tubulin_dimer Binds to a distinct site microtubule Microtubule (Dynamic) tubulin_dimer->microtubule Polymerization stabilized_microtubule Stabilized Microtubule (Polymerization Promoted) tubulin_dimer->stabilized_microtubule Promotes Polymerization microtubule->tubulin_dimer Depolymerization microtubule->stabilized_microtubule Prevents Depolymerization cellular_processes Essential Cellular Processes (e.g., Mitosis, Growth) microtubule->cellular_processes disruption Disruption of Cellular Processes stabilized_microtubule->disruption

Caption: Mode of action of this compound in a fungal cell.

Experimental Workflow for Greenhouse Pot Test

greenhouse_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase plant_prop 1. Plant Propagation & Acclimatization treatment_prep 2. Treatment Preparation (this compound dilutions) plant_prop->treatment_prep application 4. Fungicide Application (Preventive or Curative) treatment_prep->application inoculum_prep 3. Inoculum Preparation inoculation 5. Pathogen Inoculation inoculum_prep->inoculation application->inoculation Preventive Test incubation 6. Incubation (Controlled Environment) application->incubation inoculation->application Curative Test inoculation->incubation assessment 7. Disease Assessment incubation->assessment data_analysis 8. Data Analysis (% Disease Control) assessment->data_analysis

Caption: Generalized workflow for a this compound greenhouse pot test.

References

Application Notes and Protocols for Pyridachlometyl in Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pyridachlometyl, a novel fungicide, for the control of powdery mildew. The information is compiled for research and development purposes and includes summaries of quantitative data, detailed experimental protocols, and diagrams of the mode of action and experimental workflows.

Introduction

This compound is a recently developed fungicide belonging to a new chemical class characterized by a tetrasubstituted pyridazine (B1198779) ring.[1] It has demonstrated high efficacy against a broad spectrum of fungal pathogens, including various species of powdery mildew that affect a wide range of crops.[2] Notably, this compound exhibits a novel mode of action by promoting tubulin polymerization, which disrupts microtubule dynamics in fungi.[1][3] This unique mechanism of action means it does not show cross-resistance to existing fungicide classes such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs), making it a valuable tool for resistance management strategies.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the application and efficacy of this compound for controlling powdery mildew and other fungal pathogens.

Table 1: Efficacy of this compound against Powdery Mildew in Greenhouse Trials

CropPathogenApplication Rate (ppm)Efficacy (% Control)Reference
CucumberPodosphaera xanthiiNot specifiedHigh[2]
TomatoOidium neolycopersiciNot specifiedHigh[2]
StrawberryPodosphaera aphanisNot specifiedHigh[2]

Note: Specific concentrations and efficacy percentages from these greenhouse trials were not detailed in the reviewed literature, but were described as demonstrating "high effectiveness."

Table 2: Application Parameters for this compound in Field Trials for General Fungal Disease Control

Crop(s)Application MethodWater Volume (L/ha)Application IntervalNumber of ApplicationsReference
Fruits and VegetablesGround Application~1500~7 days4 to 7[1]

Table 3: In Vitro Antifungal Activity of this compound

PathogenEC50 (ppm)Reference
Zymoseptoria tritici0.02 - 0.2[2]
Fluvia fulvaHigh Activity[2]
Cercospora kikuchiiHigh Activity[2]
Microdochium nivaleHigh Activity[2]

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half-maximal response. Lower EC50 values denote higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against powdery mildew.

Protocol 1: Greenhouse Efficacy Trial for Powdery Mildew Control

Objective: To assess the protective efficacy of this compound against powdery mildew on a host plant under controlled greenhouse conditions.

Materials:

  • This compound formulation (e.g., 60 g/L EC)[1]

  • Susceptible host plants (e.g., cucumber, tomato, strawberry seedlings)

  • Powdery mildew inoculum (conidiospores from infected plants)[1]

  • Pressurized sprayer

  • Growth chambers or greenhouse with controlled temperature and humidity

  • Disease assessment scale (e.g., 0-5 rating scale where 0 = no disease and 5 = severe infection)

Methodology:

  • Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 2-3 true leaves for cucumbers).

  • Fungicide Application:

    • Prepare different concentrations of this compound in water.

    • Apply the fungicide solutions to the plants until runoff, ensuring complete coverage of all foliage.

    • Include a water-sprayed control group and a positive control with a standard fungicide.

  • Inoculation:

    • One to three days after fungicide application, inoculate the plants with a suspension of powdery mildew conidiospores (e.g., 1 x 10^4 spores/mL).[2]

    • Ensure a uniform application of the inoculum across all plants.

  • Incubation:

    • Place the inoculated plants in a growth chamber or greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

  • Disease Assessment:

    • Seven to fourteen days after inoculation, visually assess the percentage of leaf area covered by powdery mildew on each leaf.

    • Use a disease severity index to score the level of infection.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: In Vitro Antifungal Activity Assay (Microtiter Plate Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.

Materials:

  • This compound technical grade

  • Target fungal isolates (e.g., Zymoseptoria tritici)[2]

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Inoculum Preparation: Prepare a spore suspension of the target fungus and adjust the concentration.

  • Serial Dilution: Prepare a series of dilutions of this compound in the liquid growth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well containing the fungicide dilution. Include control wells with no fungicide.

  • Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth for a specified period (e.g., 3-7 days).

  • Growth Measurement: Measure the fungal growth (e.g., optical density at a specific wavelength) using a spectrophotometer.

  • Data Analysis:

    • Plot the fungal growth inhibition against the logarithm of the fungicide concentration.

    • Calculate the EC50 value using a suitable statistical software.

Visualizations

Mode of Action: Disruption of Tubulin Dynamics

This compound's mode of action is the promotion of tubulin polymerization. This leads to the stabilization of microtubules, which are essential for various cellular processes in fungi, including cell division and growth. This is distinct from other tubulin-targeting fungicides that inhibit polymerization.[1][3]

pyridachlometyl_mode_of_action cluster_fungal_cell Fungal Cell This compound This compound tubulin_dimer α/β-Tubulin Dimer This compound->tubulin_dimer Binds to Vinblastine-binding site microtubule Microtubule tubulin_dimer->microtubule Polymerization disruption Disruption microtubule->tubulin_dimer Depolymerization cellular_processes Essential Cellular Processes (e.g., Mitosis, Growth) microtubule->cellular_processes Supports cellular_processes->disruption Inhibition leads to

Caption: Mode of action of this compound in a fungal cell.

Experimental Workflow: Greenhouse Efficacy Trial

The following diagram illustrates the typical workflow for conducting a greenhouse trial to evaluate the efficacy of this compound against powdery mildew.

experimental_workflow start Start: Plant Propagation treatment Fungicide Application (this compound & Controls) start->treatment inoculation Pathogen Inoculation (Powdery Mildew Spores) treatment->inoculation incubation Incubation (Controlled Environment) inoculation->incubation assessment Disease Assessment (Visual Scoring) incubation->assessment analysis Data Analysis (% Control, Statistics) assessment->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for a greenhouse-based fungicide efficacy trial.

References

Application Notes and Protocols: Translaminar Activity Assay of Pyridachlometyl on Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide that has demonstrated high efficacy against a broad spectrum of phytopathogenic fungi, including strains resistant to existing fungicides.[1][2] Its mode of action involves binding to fungal tubulin, which is distinct from the binding sites of other tubulin polymerization inhibitors.[1] A key characteristic of this compound is its translaminar activity, which is the ability to move from the treated leaf surface to the untreated surface, providing protection against pathogens on both sides.[3][4] This document provides detailed protocols for assessing the translaminar activity of this compound on leaves, specifically against Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet.

Data Presentation

Table 1: Translaminar Efficacy of this compound against Cercospora beticola on Sugar Beet Leaves
Treatment GroupApplication SiteInoculation SiteConcentration (ppm)Mean Efficacy (% Control)
This compound Abaxial (Underside)Adaxial (Topside)20098
13388
Mancozeb (Control) Abaxial (Underside)Adaxial (Topside)Not SpecifiedSubstantially lower than this compound
This compound Adaxial (Topside)Adaxial (Topside)20095
13392
Mancozeb (Control) Adaxial (Topside)Adaxial (Topside)Not SpecifiedComparable to this compound

Data synthesized from greenhouse pot tests on Cercospora leaf spot of sugar beet.[1][3]

Experimental Protocols

Principle of the Assay

This assay evaluates the ability of this compound to move from the application site on one side of a leaf (abaxial or underside) to the opposite, untreated side (adaxial or topside) and inhibit the growth of a fungal pathogen. The efficacy of this translaminar movement is compared to a direct, preventive application on the same side as the inoculation and to a non-translaminar control fungicide, mancozeb.[1][3]

Materials and Reagents
  • Test Compound: this compound (formulation as specified)

  • Control Compound: Mancozeb (or other relevant contact fungicide)

  • Test Plant: Sugar beet (Beta vulgaris) seedlings, at the stage where the first true leaves have unfolded.[1]

  • Pathogen: Cercospora beticola conidial suspension.

  • Growth Medium: Appropriate fungal culture medium (e.g., V8 juice agar) for C. beticola.

  • Equipment:

    • Growth chambers or greenhouse with controlled temperature, humidity, and lighting.

    • Spray apparatus for uniform application of fungicides.

    • Inoculation equipment (e.g., atomizer or sprayer).

    • Microscope and hemocytometer for spore counting.

    • Sterile distilled water.

    • Wetting agent (e.g., Tween 20).

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase plant_prep Sugar Beet Seedling Cultivation application Fungicide Application (Adaxial or Abaxial) plant_prep->application pathogen_prep Cercospora beticola Culture & Spore Suspension inoculation Pathogen Inoculation (Adaxial Surface) pathogen_prep->inoculation compound_prep Fungicide Solution Preparation compound_prep->application incubation1 Incubation (3 days) application->incubation1 incubation1->inoculation incubation2 Incubation & Disease Development inoculation->incubation2 assessment Disease Severity Assessment incubation2->assessment analysis Data Analysis & Efficacy Calculation assessment->analysis

Caption: Experimental workflow for the translaminar activity assay.

Step-by-Step Protocol

1. Plant Preparation: a. Grow sugar beet seedlings under controlled conditions (e.g., 25°C, 16-hour photoperiod) until the first true leaves are fully expanded. b. Select healthy, uniform plants for the experiment.

2. Pathogen Preparation: a. Culture Cercospora beticola on a suitable agar (B569324) medium until sporulation is observed. b. Prepare a conidial suspension by flooding the culture plates with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface. c. Filter the suspension to remove mycelial fragments. d. Adjust the concentration of the conidial suspension to approximately 1 x 10^4 spores/mL using a hemocytometer.[1]

3. Fungicide Preparation: a. Prepare stock solutions of this compound and the control fungicide (mancozeb) at the desired concentrations (e.g., 133 ppm and 200 ppm).[1] b. Use an appropriate solvent and include a surfactant if necessary to ensure uniform application.

4. Fungicide Application: a. Divide the plants into treatment groups:

  • Translaminar: Apply the fungicide solution to the abaxial (underside) surface of the leaves.
  • Preventive: Apply the fungicide solution to the adaxial (topside) surface of the leaves.
  • Untreated Control: Apply a solution without the fungicide. b. Ensure thorough and uniform coverage of the designated leaf surface, avoiding contamination of the opposite side.

5. Incubation (Pre-inoculation): a. Place the treated plants back into the growth chamber for 3 days to allow for absorption and potential translocation of the fungicide.[1][3]

6. Inoculation: a. After the 3-day incubation period, inoculate the adaxial (topside) surface of the leaves of all treatment groups with the C. beticola conidial suspension.[1][3] b. Ensure a fine, even mist of the inoculum is applied.

7. Incubation (Post-inoculation): a. Maintain the inoculated plants in a high-humidity environment (e.g., by covering with plastic bags for the first 24-48 hours) to promote spore germination and infection. b. Continue incubation under controlled conditions for a period sufficient for disease symptoms to develop on the untreated control plants (typically 7-14 days).

8. Disease Assessment: a. Assess the disease severity on the inoculated leaves. This can be done using a visual rating scale (e.g., percentage of leaf area covered by lesions). b. The experiment should be conducted in triplicate, with at least four leaves assessed per plant.[3]

9. Data Analysis: a. Calculate the percent disease control (efficacy) for each treatment group using the following formula:

  • Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100 b. Perform statistical analysis (e.g., t-tests) to determine significant differences between the translaminar and preventive treatments and between this compound and the control fungicide.[3]

Signaling Pathways and Mechanisms of Action

While the translaminar movement itself is a physical process of diffusion across the leaf cuticle and through the leaf tissues, the antifungal activity of this compound is based on its interaction with a specific molecular target within the fungal cells.

This compound's Mode of Action

G This compound This compound translaminar_movement Translaminar Movement (Across Leaf Tissues) This compound->translaminar_movement tubulin Tubulin Protein This compound->tubulin Binds to a distinct site fungal_cell Fungal Cell of Cercospora beticola translaminar_movement->fungal_cell fungal_cell->tubulin microtubule_dynamics Microtubule Dynamics Modulation tubulin->microtubule_dynamics antifungal_activity Antifungal Activity (Inhibition of Growth) microtubule_dynamics->antifungal_activity

Caption: Mode of action of this compound after translaminar movement.

This compound exhibits its antifungal effect by binding to tubulin in filamentous fungi.[1] This binding modulates microtubule dynamics, which is crucial for various cellular processes such as cell division and intracellular transport.[1] Importantly, the binding site of this compound on tubulin is different from that of other tubulin-inhibiting fungicides like benzimidazoles (e.g., carbendazim).[1] This distinct mode of action is a key factor in its effectiveness against fungal strains that have developed resistance to other fungicides.[1][2] The translaminar activity ensures that this compound can reach fungal cells that are not in direct contact with the initial spray, thereby providing more comprehensive protection.[3][4]

References

Troubleshooting & Optimization

Pyridachlometyl Resistance Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding pyridachlometyl resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound observed in fungi?

The primary mechanism of resistance to this compound is target-site modification resulting from mutations in the genes encoding for α-tubulin and β-tubulin.[1] These mutations are distinct from those associated with resistance to other tubulin-binding fungicides like benzimidazoles.[1]

Q2: Have specific mutations conferring resistance to this compound been identified?

Yes, specific amino acid substitutions in both α-tubulin and β-tubulin have been identified in laboratory-generated this compound-resistant mutants of fungi such as Zymoseptoria tritici and Penicillium digitatum.[1][2] For instance, mutations in the α-tubulin gene (e.g., P325H/S/T) and the β-tubulin gene (e.g., N219K, Y222N/S) have been reported to confer resistance.[2]

Q3: Is there evidence of cross-resistance between this compound and other classes of fungicides?

No, studies have shown no cross-resistance between this compound and other major fungicide classes, including ergosterol (B1671047) biosynthesis inhibitors (DMIs), respiratory inhibitors (QoIs and SDHIs), and tubulin polymerization inhibitors like benzimidazoles.[1][2] This is attributed to this compound's unique binding site on the tubulin dimer.[2][3]

Q4: Are there any known resistance mechanisms other than target-site mutations?

While target-site mutation is the most well-documented mechanism, other general fungal resistance mechanisms could potentially play a role, although they have not been specifically reported for this compound. These could include:

  • Overexpression of the target protein: Increased production of tubulin could potentially dilute the effect of the fungicide.

  • Metabolic detoxification: Fungal enzymes could potentially degrade or modify this compound into a non-toxic form.

  • Efflux pumps: Active transport of the fungicide out of the fungal cell could reduce its intracellular concentration.

Q5: What is the mode of action of this compound?

This compound has a novel mode of action. It acts as a tubulin polymerization promoter, leading to microtubule stabilization.[1] This is different from benzimidazole (B57391) fungicides, which inhibit tubulin polymerization. This compound is thought to bind near the interface of α- and β-tubulin dimers.[2]

Troubleshooting Guides

Problem: I am unable to generate this compound-resistant mutants in the lab.

  • Possible Cause 1: Inadequate mutagen dosage.

    • Solution: Optimize the dose of the mutagen (e.g., UV radiation or chemical mutagens like ethyl methanesulfonate (B1217627) - EMS). If using UV, ensure the exposure time and intensity are sufficient to induce mutations without excessive killing of the fungal spores or mycelia. A kill rate of 50-90% is often a good starting point for mutagenesis.

  • Possible Cause 2: Insufficient selection pressure.

    • Solution: Ensure the concentration of this compound in your selection medium is appropriate. It should be high enough to inhibit the growth of the wild-type strain but not so high that it prevents the growth of any potential mutants. You may need to perform a dose-response curve for your wild-type strain to determine the optimal selective concentration.

  • Possible Cause 3: Low mutation frequency.

    • Solution: Increase the number of spores or mycelial fragments plated on the selective medium. A larger initial population size increases the probability of isolating a resistant mutant.

Problem: My this compound-resistant mutants show a high fitness cost (e.g., slow growth, reduced sporulation).

  • Possible Cause: The specific mutation conferring resistance has a pleiotropic effect on fungal fitness.

    • Solution: This is a common observation. To confirm this, you can compare the growth rate, sporulation, and pathogenicity (if applicable) of your resistant mutants with the wild-type strain on a fungicide-free medium. While this may be an inherent characteristic of the resistance mutation, you can try to generate more mutants to see if you can isolate one with a lower fitness cost.

Problem: I am not observing a significant shift in the EC50 value for my suspected resistant strains.

  • Possible Cause 1: The observed tolerance is not due to a stable, heritable resistance mechanism.

    • Solution: Ensure that the reduced sensitivity is maintained after sub-culturing the strain on a fungicide-free medium for several generations. This will help to distinguish between transient adaptation and stable resistance.

  • Possible Cause 2: Inappropriate range of fungicide concentrations in the assay.

    • Solution: Widen the range of this compound concentrations used in your sensitivity assay. You may need to include both much lower and much higher concentrations to accurately determine the EC50 values for both sensitive and resistant strains.

  • Possible Cause 3: The resistance mechanism is not related to target-site modification.

    • Solution: If sequencing of the tubulin genes does not reveal any mutations, consider investigating other potential resistance mechanisms such as overexpression of tubulin genes (using qPCR) or the involvement of efflux pumps (using inhibitor assays).

Data Presentation

Table 1: In Vitro Sensitivity of Wild-Type and this compound-Resistant Fungal Strains to this compound.

Fungal SpeciesStrainGenotype (Tubulin Mutation)EC50 (mg/L)Resistance Factor (RF)
Zymoseptoria triticiWild-Type-0.1 - 1.0-
Resistant Mutant 1α-tubulin (P325H)>10>10-100
Resistant Mutant 2α-tubulin (P325S)>10>10-100
Resistant Mutant 3α-tubulin (P325T)>10>10-100
Resistant Mutant 4β-tubulin (N219K)>10>10-100
Resistant Mutant 5β-tubulin (Y222N)>10>10-100
Penicillium digitatumWild-Type-0.1 - 0.5-
Resistant MutantNot specified>10>20-100

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth. The Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain. Data is compiled from literature.[1][2]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by UV Mutagenesis
  • Spore Suspension Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.

    • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • UV Mutagenesis:

    • Pipette 10 mL of the spore suspension into a sterile petri dish.

    • Expose the open petri dish to UV radiation (254 nm) with constant gentle agitation. The distance and exposure time should be optimized to achieve a 50-90% kill rate.

    • Determine the kill rate by plating serial dilutions of the treated and untreated spore suspensions onto PDA plates and comparing the number of colony-forming units (CFUs).

  • Selection of Resistant Mutants:

    • Plate the UV-treated spore suspension onto PDA plates amended with a selective concentration of this compound. The concentration should be determined based on the Minimum Inhibitory Concentration (MIC) for the wild-type strain.

    • Incubate the plates at the optimal growth temperature for the fungus until colonies appear.

    • Isolate individual colonies that grow on the selective medium and transfer them to fresh PDA plates containing the same concentration of this compound to confirm their resistance.

Protocol 2: Determination of EC50 Values using a Microtiter Plate Assay
  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, prepare a serial dilution of this compound in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB). The final concentrations should span a range that will inhibit the growth of both sensitive and potentially resistant strains (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Ensure the final DMSO concentration is the same in all wells and does not exceed a level that affects fungal growth (typically <1%).

  • Inoculation:

    • Prepare a spore suspension of the fungal strain to be tested and adjust the concentration to approximately 1 x 10^4 spores/mL.

    • Add the spore suspension to each well of the microtiter plate.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus for a defined period (e.g., 3-7 days).

    • Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control (no fungicide).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Mandatory Visualization

pyridachlometyl_resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_tubulin Tubulin Dimer cluster_resistance Resistance Mechanisms pyridachlometyl_ext This compound (extracellular) transport Transport pyridachlometyl_ext->transport Uptake pyridachlometyl_int This compound (intracellular) transport->pyridachlometyl_int alpha_tubulin_wt α-tubulin (Wild-Type) pyridachlometyl_int->alpha_tubulin_wt Binds to Tubulin Dimer beta_tubulin_wt β-tubulin (Wild-Type) pyridachlometyl_int->beta_tubulin_wt Binds to Tubulin Dimer no_binding Reduced Binding pyridachlometyl_int->no_binding Impaired Interaction microtubule Microtubule (Stabilized) alpha_tubulin_wt->microtubule Promotes Polymerization beta_tubulin_wt->microtubule Promotes Polymerization alpha_tubulin_mut Mutated α-tubulin (e.g., P325H/S/T) alpha_tubulin_mut->no_binding beta_tubulin_mut Mutated β-tubulin (e.g., N219K, Y222N) beta_tubulin_mut->no_binding

Caption: Mechanism of this compound action and resistance.

experimental_workflow cluster_analysis Molecular Analysis start Start: Wild-Type Fungal Culture mutagenesis UV Mutagenesis of Spores start->mutagenesis selection Selection on this compound-amended Medium mutagenesis->selection isolation Isolate Resistant Colonies selection->isolation confirmation Confirm Resistance Phenotype (EC50 Determination) isolation->confirmation dna_extraction DNA Extraction isolation->dna_extraction For Genotyping pcr PCR Amplification of Tubulin Genes dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis

Caption: Workflow for isolating and characterizing resistant mutants.

stress_response_hypothesis cluster_cell Fungal Cell cluster_pathways Potential Stress Signaling Pathways This compound This compound Exposure microtubule_stress Microtubule Disruption (Cellular Stress) This compound->microtubule_stress cwi_pathway Cell Wall Integrity (CWI) Pathway microtubule_stress->cwi_pathway Activation? hog_pathway High Osmolarity Glycerol (HOG) Pathway microtubule_stress->hog_pathway Activation? stress_response Stress Response Activation (e.g., gene expression changes) cwi_pathway->stress_response hog_pathway->stress_response tolerance Increased Tolerance (Potential Contribution to Resistance) stress_response->tolerance

Caption: Hypothetical involvement of stress signaling pathways.

References

Technical Support Center: Overcoming Pyridachlometyl Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Pyridachlometyl in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel fungicide that acts as a tubulin polymerization promoter, representing a unique mode of action.[1] Its chemical structure lends it a hydrophobic nature, as indicated by its high octanol-water partition coefficient (logP) of 4.10.[2] This hydrophobicity leads to poor solubility in aqueous solutions, which can be a significant hurdle for in vitro and cell-based assays that require the compound to be in a dissolved state in aqueous media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions of this compound.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?

This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is not soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent this, you can employ the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.

  • Use of Co-solvents: In some cases, including a small percentage of a less polar co-solvent in the final aqueous solution can help maintain solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. However, the tolerance can vary between cell types and assay systems. It is crucial to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the outcome of your specific experiment.

Q5: Are there alternatives to DMSO for solubilizing this compound?

While DMSO is the primary choice, other organic solvents like ethanol (B145695) or acetone (B3395972) can also be used to dissolve hydrophobic compounds. Additionally, formulation strategies involving solubilizing agents can be explored. These include:

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronics can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.

The choice of an alternative method will depend on the specific requirements of the experimental system and the compatibility of the solubilizing agent with the assay.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. 1. Insufficient solvent volume. 2. Use of non-anhydrous solvent. 3. Compound has low solubility even in the organic solvent.1. Increase the volume of the solvent incrementally. 2. Use fresh, anhydrous DMSO. Moisture can significantly reduce the solubility of hydrophobic compounds. 3. Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution.
The solution appears cloudy or hazy after dilution in aqueous media. Fine precipitate has formed, indicating that the solubility limit in the final medium has been exceeded.1. Reduce the final concentration of this compound. 2. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration under your experimental conditions. 3. Incorporate a solubilizing agent like a surfactant or cyclodextrin (B1172386) into the final medium.
Crystals form on the surface of the culture plate over time. The compound is precipitating out of the solution due to instability, temperature fluctuations, or evaporation.1. Ensure the incubator has stable temperature and humidity control. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a formulation with solubilizing agents to improve the stability of the dissolved compound.
Inconsistent experimental results. Inaccurate concentration of the dissolved compound due to partial precipitation.1. Visually inspect all solutions for any signs of precipitation before use. 2. If any cloudiness is observed, centrifuge the solution and use the supernatant, though this will alter the final concentration. It is better to optimize the solubilization method to achieve a clear solution.

Quantitative Data

Due to the limited availability of public data on the specific solubility of this compound in various solvents, this section provides its key physicochemical property and a template for researchers to record their own experimentally determined solubility data.

Physicochemical Property of this compound

Property Value Reference
Octanol-Water Partition Coefficient (logP) 4.10[2]

User-Determined Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Water (pH 7)User-determinedUser-determined
DMSOUser-determinedUser-determined
EthanolUser-determinedUser-determined
AcetoneUser-determinedUser-determined
OtherUser-determinedUser-determined

Experimental Protocols

1. Protocol for Preparing a High-Concentration Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 316.73 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.167 mg of this compound and dissolve it in 1 mL of DMSO.

  • Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

2. Protocol for Determining the Kinetic Solubility of this compound in Aqueous Media

This protocol provides a method to estimate the maximum concentration of this compound that can be maintained in a clear solution in your experimental aqueous medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your experimental aqueous medium (e.g., cell culture medium, buffer)

  • 96-well plate

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a Serial Dilution in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO.

  • Dilute into Aqueous Medium: In a separate 96-well plate, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your aqueous medium. For example, add 2 µL of each DMSO dilution to 98 µL of the aqueous medium. This will result in a range of this compound concentrations with a constant final DMSO concentration.

  • Equilibration: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering indicates the formation of a precipitate.

  • Analysis: The highest concentration that does not show an increase in absorbance or scattering compared to the vehicle control is the estimated kinetic solubility of this compound in your medium.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve serial_dilution Serial Dilution in Aqueous Medium dissolve->serial_dilution High-Concentration Stock agitation Vigorous Agitation serial_dilution->agitation visual_inspection Visual Inspection for Clarity agitation->visual_inspection precipitation Precipitation Occurs? visual_inspection->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes use_excipient Use Solubilizing Agent precipitation->use_excipient Yes assay assay precipitation->assay No

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound's Effect on Microtubule Dynamics and Downstream Pathways cluster_microtubule Microtubule Dynamics cluster_cellular_effects Downstream Cellular Effects This compound This compound polymerization Promotes Polymerization This compound->polymerization tubulin α/β-Tubulin Dimers stabilization Microtubule Stabilization polymerization->stabilization depolymerization Inhibition of Depolymerization stabilization->depolymerization mitosis Mitotic Spindle Arrest stabilization->mitosis migration Inhibition of Cell Migration stabilization->migration transport Disruption of Intracellular Transport stabilization->transport cell_cycle Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Stabilizing Pyridachlometyl Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridachlometyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions?

A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds like this compound for use in biological experiments.[1] Always use anhydrous DMSO (≥99.9% purity) to minimize water content, which can affect compound solubility and stability.

Q2: How should I store concentrated stock solutions of this compound for long-term use?

A2: To ensure the long-term stability of your this compound stock solution, it is best to aliquot the high-concentration stock into single-use volumes in sterile, tightly sealed vials. These aliquots should be stored at -20°C or -80°C and protected from light. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to moisture and light.

Q3: My this compound solution is precipitating after I dilute it in my aqueous cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several steps you can take to mitigate this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated DMSO stock in pre-warmed (37°C) cell culture medium.

  • Use Drop-Wise Addition and Gentle Mixing: Add the this compound stock solution drop by drop to the pre-warmed medium while gently swirling or vortexing. This facilitates rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Check Final Concentration: Your final experimental concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider reducing the final concentration if precipitation persists.

Q4: For how long is this compound stable in an aqueous experimental solution (e.g., cell culture medium) at 37°C?

A4: this compound is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C.[2] It also possesses sufficient photostability for field applications.[3] However, the complex composition of cell culture media, which includes salts, amino acids, and proteins, can influence its stability. For long-term experiments (spanning several days or weeks), it is recommended to replace the medium with freshly prepared this compound solution every 24-48 hours to ensure a consistent concentration. For definitive stability data in your specific experimental system, it is advisable to perform a stability assessment as outlined in the experimental protocols section.

Q5: Can this compound adsorb to plastic labware?

A5: Hydrophobic compounds have the potential to adsorb to the surface of plastic labware, which can reduce the effective concentration of the compound in your experiment. While specific data for this compound is not available, this is a known phenomenon for similar molecules. To minimize this risk, consider using low-adhesion microplates or glass vials where appropriate.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound solutions in long-term experiments.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution Final concentration exceeds solubility limit. Improper dilution technique. Stock solution is too concentrated.Lower the final working concentration. Pre-warm the media to 37°C. Add the stock solution dropwise while gently mixing. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution.
Precipitation after hours or days of incubation Compound instability in the aqueous environment over time. Interaction with media components. Evaporation of media leading to increased concentration.Perform media changes with freshly prepared this compound-containing media every 24-48 hours. Consider using a simpler or serum-free medium if compatible with your experimental design. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent or irreproducible experimental results Degradation of this compound in the working solution. Inaccurate stock solution concentration. Adsorption of the compound to plasticware.Prepare fresh working solutions for each experiment and for media changes. Verify the concentration of your stock solution. Consider using low-adhesion plasticware or glass.
Visible changes in the color or clarity of the stock solution Degradation of the compound. Contamination of the stock solution.Discard the stock solution and prepare a fresh one from solid material. Ensure proper sterile technique when preparing and handling solutions.

Data Presentation

Summary of this compound Stability
Condition pH Temperature Half-Life Reference
Buffer Solution4, 7, 925°C> 1 year[2]
Buffer Solution (pH 7) with light exposure7Not specified47.6 - 52.7 days[2]

Note: Stability in complex biological media may differ. It is recommended to perform a stability assessment for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Cell culture medium

  • 37°C water bath or incubator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of solid this compound.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.

    • Visually inspect the solution to ensure there is no precipitate.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in sterile, clearly labeled tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Optional but recommended: Prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed medium or DMSO.

    • Add the final volume of the stock or intermediate solution dropwise to the pre-warmed medium while gently mixing to achieve the desired final concentration.

    • Ensure the final DMSO concentration is below 0.5%.

    • Use the freshly prepared working solution immediately.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM) as described in Protocol 1.

  • Dispense aliquots of the solution into sterile tubes or wells of a multi-well plate.

  • Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.

  • Quench the reaction and extract the compound at each time point. A common method is to add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.

  • Process the samples by vortexing and centrifuging at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.

Visualizations

This compound's Mode of Action: Promoting Microtubule Polymerization

This compound exerts its antifungal effect by targeting tubulin, a key protein in the fungal cytoskeleton. Unlike many other antifungal agents that inhibit tubulin polymerization, this compound acts as a tubulin dynamics modulator, promoting the polymerization of tubulin dimers into microtubules and stabilizing the resulting polymer.[4][5][6] This disruption of normal microtubule dynamics interferes with essential cellular processes such as cell division and intracellular transport, ultimately leading to fungal cell death.

pyridachlometyl_moa cluster_0 Microtubule Dynamics cluster_1 This compound Intervention tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization (Catastrophe) This compound This compound This compound->tubulin_dimer This compound->microtubule Promotes Polymerization & Stabilizes Microtubule

This compound's effect on microtubule dynamics.
Experimental Workflow for Solution Preparation and Stability Testing

The following diagram outlines the logical flow for preparing stable this compound solutions and assessing their stability for long-term experiments.

experimental_workflow cluster_prep Solution Preparation cluster_working Working Solution cluster_stability Stability Assessment (Optional but Recommended) start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Dilute in Pre-warmed (37°C) Aqueous Medium thaw->dilute working_sol Fresh Working Solution dilute->working_sol incubate Incubate at 37°C working_sol->incubate Spike for Stability Test experiment experiment working_sol->experiment Use in Experiment sample Sample at Time Points incubate->sample analyze Analyze by LC-MS/HPLC sample->analyze data Determine % Remaining analyze->data

References

Technical Support Center: Identifying Tubulin Gene Mutations Conferring Pyridachlometyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify mutations in tubulin genes that confer resistance to Pyridachlometyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel fungicide that targets the tubulin protein in fungi.[1][2][3] Unlike many other tubulin-targeting fungicides that inhibit polymerization, this compound acts as a tubulin polymerization promoter, stabilizing microtubules and disrupting their dynamics.[1][4] This disruption of microtubule function ultimately interferes with essential cellular processes like mitosis and intracellular transport, leading to fungal cell death.[5][6] The binding site of this compound is thought to be near the interface between α- and β-tubulin dimers.[1][3]

Q2: We are observing high levels of resistance to this compound in our fungal isolates. What are the likely resistance mechanisms?

The primary mechanism of resistance to this compound is the acquisition of specific point mutations in the genes encoding α-tubulin or β-tubulin.[1][4] These mutations alter the amino acid sequence of the tubulin protein, which can reduce the binding affinity of this compound to its target site.[3] Notably, the mutations conferring resistance to this compound are distinct from those associated with resistance to other classes of tubulin-binding fungicides, such as the benzimidazoles.[1][4]

Q3: Which specific mutations in tubulin genes are known to confer resistance to this compound?

Several mutations in both α-tubulin and β-tubulin have been identified in laboratory-generated mutants of fungi such as Zymoseptoria tritici and Penicillium digitatum. These include:

  • In α-tubulin: P325H, P325S, P325T, and I355F.[1]

  • In β-tubulin: N219K, S221P, Y222N, and Y222S.[1]

The presence of these mutations has been correlated with increased resistance to this compound.[1]

Q4: Can we expect cross-resistance between this compound and other fungicides?

No, cross-resistance between this compound and other major classes of fungicides, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs), has not been observed.[1][2][4] This is because this compound has a distinct binding site and mechanism of action.[1][3]

Troubleshooting Guides

Problem 1: Difficulty in generating this compound-resistant mutants.

Possible Cause: Suboptimal UV mutagenesis conditions or inadequate selection pressure.

Solution:

  • Optimize UV Dosage: The duration and intensity of UV exposure are critical. A kill curve should be established to determine the UV dose that results in approximately 50-80% survival of the fungal spores. This dose is generally effective at inducing mutations without excessive lethality.

  • Adjust this compound Concentration for Selection: The concentration of this compound in the selection medium should be high enough to inhibit the growth of the wild-type strain but allow for the growth of potentially resistant mutants. This is typically determined by the EC90 or a concentration several-fold higher than the wild-type EC50.

  • Increase the Number of Screened Spores: A large number of spores should be screened to increase the probability of isolating a resistant mutant, as the frequency of resistance-conferring mutations can be low.

Problem 2: Failure to amplify tubulin genes from resistant mutants via PCR.

Possible Cause: Poor DNA quality, inappropriate primer design, or inhibitory substances in the PCR reaction.

Solution:

  • Ensure High-Quality Genomic DNA: Use a reliable fungal DNA extraction protocol to obtain high-purity genomic DNA. The presence of polysaccharides or other contaminants can inhibit PCR.

  • Design Degenerate Primers: If the sequence of the tubulin genes in your fungal species is unknown, design degenerate primers based on conserved regions of α- and β-tubulin genes from related fungal species. These conserved regions can be identified by aligning tubulin sequences from public databases.

  • Optimize PCR Conditions: Experiment with different annealing temperatures, primer concentrations, and the addition of PCR enhancers (e.g., DMSO or betaine) to improve amplification.

Problem 3: Sequencing results show no mutations in the tubulin genes of a confirmed resistant mutant.

Possible Cause: Resistance may be due to a mechanism other than target-site modification, or the mutation may lie outside the sequenced region.

Solution:

  • Sequence the Full-Length Genes and Flanking Regions: Ensure that the entire coding sequences of both α- and β-tubulin genes, including introns and untranslated regions (UTRs), have been sequenced. Mutations in regulatory regions could affect gene expression.

  • Investigate Other Resistance Mechanisms: Consider the possibility of other resistance mechanisms, such as increased efflux pump activity or metabolic degradation of the fungicide. Gene expression analysis of ABC transporters or cytochrome P450 monooxygenases could provide insights.

  • Whole-Genome Sequencing: If feasible, whole-genome sequencing of the resistant mutant and comparison to the wild-type parent can identify all potential resistance-conferring mutations.

Data Presentation

The following table summarizes the in vitro sensitivity of wild-type and various tubulin mutants of Zymoseptoria tritici and Penicillium digitatum to this compound, presented as the half-maximal effective concentration (EC50).

Fungal SpeciesStrain/MutantTubulin GeneMutationThis compound EC50 (mg/L)Resistance Factor (RF)
Z. triticiWild Type--0.041
Z. triticiMutant S1β-tubulinY222N>10>250
Z. triticiMutant S2β-tubulinS221P>10>250
Z. triticiMutant S3β-tubulinY222N>10>250
Z. triticiMutant S5β-tubulinN219K0.4310.8
Z. triticiMutant S11α-tubulinP325S1.845
Z. triticiMutant S12α-tubulinP325T1.127.5
P. digitatumWild Type--0.131
P. digitatumMutant P1β-tubulinY222S>10>76.9
P. digitatumMutant P2β-tubulinY222N>10>76.9

Data adapted from Matsuzaki et al., 2020.[1]

Experimental Protocols

Generation of this compound-Resistant Mutants by UV Mutagenesis

This protocol describes a general method for generating fungicide-resistant mutants using UV irradiation.

Materials:

  • Fungal spore suspension (1 x 10^6 to 1 x 10^7 spores/mL) in sterile water or a suitable buffer.

  • Sterile petri dishes.

  • UV-C light source (254 nm).

  • Growth medium (e.g., Potato Dextrose Agar - PDA).

  • This compound stock solution.

  • Sterile spreader.

Procedure:

  • Spore Suspension Preparation: Prepare a fresh spore suspension from a 7-10 day old culture. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration using a hemocytometer.

  • UV Exposure:

    • Pipette 100 µL of the spore suspension onto the surface of a sterile petri dish (without media).

    • Place the open petri dish under the UV-C light source at a fixed distance (e.g., 25 cm).

    • Expose the spores to UV-C radiation for varying durations (e.g., 10, 30, 60, 120 seconds) to determine the optimal exposure time for a 50-80% kill rate.

    • Perform a control with no UV exposure.

  • Plating and Selection:

    • After UV exposure, add 900 µL of sterile water to the petri dish and resuspend the spores.

    • Plate 100 µL of the appropriate dilutions of the spore suspension onto PDA plates containing a selective concentration of this compound. The selective concentration should be determined beforehand and is typically the EC90 or higher for the wild-type strain.

    • Also, plate dilutions onto non-selective PDA to calculate the survival rate.

    • Spread the spores evenly using a sterile spreader.

  • Incubation and Isolation:

    • Incubate the plates at the optimal growth temperature for the fungus until colonies appear on the selective plates (this may take several days to weeks).

    • Isolate individual colonies that grow on the this compound-containing medium and subculture them onto fresh selective plates to confirm their resistance.

Identification of Tubulin Gene Mutations by Sanger Sequencing

This protocol outlines the steps for amplifying and sequencing the α- and β-tubulin genes from genomic DNA of resistant fungal mutants.

Materials:

  • Genomic DNA from wild-type and resistant fungal isolates.

  • PCR primers for α- and β-tubulin genes.

  • PCR master mix.

  • Agarose (B213101) gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.

Procedure:

  • Primer Design: If specific primers are not available for your fungus, design degenerate primers based on conserved regions of α- and β-tubulin genes from related species. Alternatively, use whole-genome sequence data, if available, to design specific primers.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers for either the α- or β-tubulin gene, and PCR master mix.

    • Use a thermal cycler with an optimized program for your primers and fungal DNA. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of PCR Products:

    • Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and other reaction components.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding sequencing primers to a sequencing facility. It is recommended to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutants with the wild-type sequence using bioinformatics software (e.g., MEGA, Geneious, or online tools like Clustal Omega).

    • Identify any nucleotide changes that result in an amino acid substitution in the tubulin protein.

Visualizations

Logical Relationship between Tubulin Mutations and this compound Resistance

pyridachlometyl_resistance cluster_wildtype Wild-Type Fungus cluster_resistant Resistant Fungus pyridachlometyl_wt This compound tubulin_wt α/β-Tubulin Dimer pyridachlometyl_wt->tubulin_wt Binds to interface microtubule_wt Microtubule Polymerization (Stabilization) tubulin_wt->microtubule_wt disruption_wt Disruption of Microtubule Dynamics microtubule_wt->disruption_wt death_wt Fungal Cell Death disruption_wt->death_wt pyridachlometyl_res This compound tubulin_res Mutated α/β-Tubulin (e.g., P325T in α, Y222N in β) pyridachlometyl_res->tubulin_res Poor binding binding_res Reduced Binding Affinity tubulin_res->binding_res growth_res Fungal Survival and Growth binding_res->growth_res experimental_workflow start Start: Wild-Type Fungal Spores uv_mutagenesis UV Mutagenesis start->uv_mutagenesis selection Selection on This compound-amended Medium uv_mutagenesis->selection isolation Isolation of Resistant Colonies selection->isolation confirmation Confirmation of Resistance (EC50 determination) isolation->confirmation dna_extraction Genomic DNA Extraction confirmation->dna_extraction pcr PCR Amplification of α- and β-tubulin genes dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis (Alignment and Mutation Identification) sequencing->analysis end End: Identification of Resistance Mutation analysis->end signaling_pathway This compound This compound tubulin Tubulin Polymerization (Microtubule Stabilization) This compound->tubulin mitotic_spindle Defective Mitotic Spindle tubulin->mitotic_spindle vesicular_transport Impaired Vesicular Transport tubulin->vesicular_transport cell_cycle_arrest Cell Cycle Arrest (Mitotic Block) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis/Programmed Cell Death cell_cycle_arrest->apoptosis tip_growth Inhibition of Hyphal Tip Growth vesicular_transport->tip_growth tip_growth->apoptosis

References

Technical Support Center: Managing Pyridachlometyl Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential phytotoxicity associated with the fungicide Pyridachlometyl in sensitive crops during experimental trials.

Introduction to this compound and Phytotoxicity

This compound is a novel fungicide that functions by modulating fungal microtubule dynamics through binding to fungal tubulin.[1] While developed for its targeted antifungal activity, the application of any agrochemical carries a potential risk of phytotoxicity in sensitive plant species or under specific environmental conditions. Phytotoxicity manifests as damage to plant tissues, which can range from mild, transient symptoms to severe crop injury. This guide is intended to help researchers identify, manage, and prevent this compound-induced phytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pyridazine (B1198779) fungicide with a novel mode of action.[1] It targets and binds to fungal tubulin, promoting tubulin polymerization and stabilizing microtubules.[2] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, leading to their death.[1] Its binding site is distinct from other tubulin-targeting fungicides like benzimidazoles.[3][4]

Q2: Is this compound known to cause phytotoxicity?

A2: While official studies and product labels generally indicate a low risk of phytotoxicity, the potential for phytotoxic effects on sensitive crops or under certain conditions cannot be entirely ruled out.[1] Metabolism studies on wheat, tomato, and sugar beet have shown that the compound is metabolized in plants, which is a key factor in crop selectivity.[1] However, crop sensitivity can vary depending on the species, cultivar, growth stage, and environmental conditions.

Q3: What are the general symptoms of fungicide-induced phytotoxicity?

A3: Symptoms of phytotoxicity can be varied and may include:

  • Chlorosis: Yellowing of leaves.

  • Necrosis: Brown or black spots or patches on leaves, stems, or flowers.

  • Stunting: Reduced plant growth or vigor.

  • Deformation: Twisting, cupping, or other abnormal growth of leaves or shoots.

  • Leaf drop: Premature shedding of leaves.

  • Reduced germination or emergence: In cases of seed treatment or soil application.

Q4: Which crops are potentially sensitive to this compound?

A4: Specific data on a comprehensive list of sensitive crops for this compound is limited in publicly available literature. However, based on general principles of fungicide application, sensitive crops may include those with thin cuticles, certain ornamental species, and crops not listed on the product label. It is crucial to conduct small-scale tolerance tests on any new crop or cultivar before large-scale application.

Q5: Can environmental factors influence this compound phytotoxicity?

A5: Yes, environmental conditions can significantly impact the likelihood of phytotoxicity. Factors that may increase risk include:

  • High temperatures and humidity: Can increase the rate of uptake and metabolic activity in plants, potentially leading to higher concentrations of the active ingredient in tissues.

  • Drought stress: Stressed plants may be more susceptible to chemical injury.

  • Intense sunlight: Can sometimes exacerbate phytotoxic reactions.

  • Poor drying conditions: Prolonged wetness of foliage after application can increase absorption and the risk of injury.

Q6: Can tank-mixing this compound with other agrochemicals increase the risk of phytotoxicity?

A6: Tank-mixing with other pesticides, adjuvants, or foliar fertilizers can sometimes lead to synergistic or antagonistic effects that may result in phytotoxicity. It is essential to check for compatibility information on the product labels and to conduct a jar test before mixing chemicals.

Troubleshooting Guide: Diagnosing and Managing this compound Phytotoxicity

This guide provides a step-by-step approach to identifying and addressing potential phytotoxicity issues during your experiments.

Problem Potential Cause Troubleshooting Steps
Chlorosis (yellowing) or necrosis (browning/spotting) on leaves after application. Direct contact phytotoxicity. 1. Confirm Symptoms: Compare affected plants with untreated control plants. Note the pattern of damage (e.g., uniform spotting, marginal burn). 2. Review Application Rate: Verify that the correct concentration and application volume were used as per the experimental protocol. 3. Assess Environmental Conditions: Check temperature, humidity, and light intensity records from the time of application. 4. Mitigation: If symptoms are mild, plants may recover on their own. Provide optimal growing conditions (water, nutrients) to support recovery. For severe cases, document the damage and consider adjusting application parameters in future experiments.
Stunted growth or deformation of new foliage following application. Systemic phytotoxicity or disruption of growth processes. 1. Observe New Growth: Carefully examine new leaves and shoots for any abnormalities and compare with control plants. 2. Check for Over-application: High concentrations can sometimes lead to systemic effects. 3. Evaluate Plant Growth Stage: Younger plants are often more susceptible to growth-related phytotoxicity. 4. Future Prevention: In subsequent experiments, consider using a lower concentration or applying at a later growth stage.
Poor seed germination or seedling emergence after seed treatment. Seed or seedling phytotoxicity. 1. Review Treatment Protocol: Ensure the seed treatment rate was accurate. 2. Assess Seed Quality: Use high-quality, vigorous seeds. 3. Examine Soil/Media Conditions: Ensure optimal moisture and temperature for germination. 4. Consider Safeners: For future trials, investigate the potential of using a seed treatment safener compatible with pyridazine fungicides.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and manage this compound phytotoxicity.

Protocol 1: Crop Sensitivity Screening

Objective: To determine the phytotoxicity potential of this compound on a range of crop species or cultivars.

Methodology:

  • Plant Material: Grow a selection of sensitive indicator crops (e.g., cucumber, tomato, sensitive ornamental varieties) and the target experimental crop to the 3-4 true leaf stage in a controlled environment. Include untreated control groups for each crop.

  • Treatment Preparation: Prepare a series of this compound concentrations, including the recommended experimental rate (1x), a higher rate (2x), and a lower rate (0.5x).

  • Application: Apply the different concentrations of this compound as a foliar spray to the point of runoff. Ensure uniform coverage.

  • Observation: Monitor the plants daily for 14 days for any signs of phytotoxicity (chlorosis, necrosis, stunting, deformation).

  • Data Collection: Score the severity of phytotoxicity on a scale of 0 (no damage) to 5 (severe damage/plant death). Collect biomass data (fresh and dry weight) at the end of the experiment.

  • Analysis: Compare the phytotoxicity scores and biomass data between the treated and control groups to determine the sensitivity of each crop.

Protocol 2: Evaluation of Safeners for Mitigating Phytotoxicity

Objective: To assess the efficacy of a chemical safener in reducing this compound-induced phytotoxicity in a sensitive crop.

Methodology:

  • Plant Material: Use a crop species identified as sensitive in Protocol 1.

  • Treatment Groups:

    • Untreated Control

    • This compound (2x rate) alone

    • Safener alone

    • This compound (2x rate) + Safener

  • Safener Application: Apply the safener according to its recommended use (e.g., seed treatment, soil drench, or tank-mix with the fungicide).

  • This compound Application: Apply the high rate of this compound at the appropriate timing relative to the safener application.

  • Data Collection: Monitor and score for phytotoxicity symptoms as described in Protocol 1. Additionally, collect physiological data such as chlorophyll (B73375) content (SPAD meter) and photosynthetic efficiency (chlorophyll fluorescence).

  • Analysis: Determine if the safener treatment significantly reduces the phytotoxicity symptoms and negative physiological impacts of the high rate of this compound.

Data Presentation

Table 1: Hypothetical Phytotoxicity Scoring of this compound on Various Crops

Crop SpeciesCultivarThis compound Rate (ppm)Average Phytotoxicity Score (0-5)% Reduction in Biomass
Cucumber Marketmore 76100 (1x)1.55%
200 (2x)3.218%
Tomato Moneymaker100 (1x)0.82%
200 (2x)1.99%
Wheat Apogee100 (1x)0.2<1%
200 (2x)0.52%
Sugar Beet C-869100 (1x)0.31%
200 (2x)0.73%

Table 2: Hypothetical Efficacy of a Safener in Mitigating this compound Phytotoxicity in Cucumber (cv. Marketmore 76)

TreatmentAverage Phytotoxicity Score (0-5)Chlorophyll Content (SPAD)Photosynthetic Efficiency (Fv/Fm)
Control 045.20.83
This compound (200 ppm) 3.233.10.68
Safener X 0.144.80.82
This compound + Safener X 0.941.50.79

Visualizations

Signaling Pathways and Experimental Workflows

Pyridachlometyl_Mode_of_Action cluster_fungus Fungal Cell This compound This compound Tubulin β-Tubulin Subunits This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization (Stabilization) Tubulin->Microtubule_Polymerization Disrupted_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Disrupted_Dynamics Cell_Division_Arrest Cell Division Arrest Disrupted_Dynamics->Cell_Division_Arrest Fungal_Cell_Death Fungal Cell Death Cell_Division_Arrest->Fungal_Cell_Death

Caption: Mode of action of this compound in fungal cells.

Phytotoxicity_Management_Workflow Observe Observe Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Confirm Confirm with Untreated Control Observe->Confirm Investigate Investigate Potential Causes Confirm->Investigate Rate Incorrect Application Rate? Investigate->Rate Environment Adverse Environmental Conditions? Investigate->Environment Mixture Incompatible Tank Mixture? Investigate->Mixture Action Take Corrective Action Rate->Action Environment->Action Mixture->Action Adjust_Rate Adjust Rate in Future Experiments Action->Adjust_Rate Optimize_Conditions Optimize Application Conditions Action->Optimize_Conditions Compatibility_Test Perform Jar Test for Compatibility Action->Compatibility_Test Document Document Findings Action->Document

Caption: Troubleshooting workflow for this compound phytotoxicity.

Safener_Mechanism cluster_plant Plant Cell Safener Safener Application Gene_Induction Induction of Detoxification Genes (e.g., GSTs, P450s) Safener->Gene_Induction Detox_Enzymes Increased Synthesis of Detoxifying Enzymes Gene_Induction->Detox_Enzymes Metabolism Enhanced Metabolism of This compound Detox_Enzymes->Metabolism Catalyzes Pyridachlometyl_App This compound Application Pyridachlometyl_App->Metabolism Reduced_Toxicity Reduced Phytotoxicity Metabolism->Reduced_Toxicity

Caption: General mechanism of action for a chemical safener in a plant cell.

References

Optimizing Pyridachlometyl efficacy in different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pyridachlometyl. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental application, with a focus on optimizing efficacy under various environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel fungicide that functions as a tubulin dynamics modulator.[1][2] It binds to fungal tubulin, a protein essential for forming microtubules. Unlike other tubulin-targeting fungicides like carbendazim, which inhibit tubulin polymerization, this compound promotes tubulin polymerization and stabilizes microtubules.[2][3][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, leading to fungal cell death.[1]

Q2: Does this compound show cross-resistance with other classes of fungicides?

A2: No, this compound has a distinct binding site on the tubulin protein compared to other commercial fungicides.[1][3][5] This unique mode of action means it does not exhibit cross-resistance with existing fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate (B1194679) dehydrogenase inhibitors (SDHIs), and benzimidazoles (e.g., carbendazim).[1][5] It has demonstrated high efficacy against fungal strains that have developed resistance to these other fungicide groups.[1]

Q3: What is the optimal pH for a this compound spray solution?

A3: this compound is remarkably stable across a wide pH range. Hydrolysis studies have shown that it is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C.[1] While many fungicides perform optimally in slightly acidic conditions (pH 4-6.5), the high stability of this compound suggests that pH is not a critical factor for its efficacy within this range.[6][7][8]

Q4: How does temperature affect the efficacy and stability of this compound?

Q5: Is this compound susceptible to photodegradation?

A5: this compound has been reported to have sufficient photostability for effective and long-lasting disease control in field applications exposed to sunlight.[2] This indicates a lower susceptibility to photodegradation compared to some other fungicides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected efficacy. Improper Solution Preparation: Incorrect concentration of this compound.Ensure accurate calculation and measurement of this compound for the desired final concentration in your spray solution.
Suboptimal Application Timing: Application after significant disease establishment.For protective effects, apply this compound before or in the very early stages of fungal infection. Curative effects are limited once the disease is well-established.[11][12]
Poor Spray Coverage: Inadequate coverage of the target plant tissue.Ensure thorough spray coverage of all susceptible plant surfaces. Adjust sprayer nozzles and pressure to achieve a fine mist that coats the target area.[13]
Precipitate forms in the spray tank. Incompatibility with Tank-Mix Partners: Chemical reaction with other pesticides or adjuvants in the tank mix.Before mixing, perform a jar test to check for physical compatibility with other products. When mixing, add products to the tank in the correct order, usually starting with water-soluble bags, then wettable powders, followed by flowables (like this compound), emulsifiable concentrates, and finally surfactants or adjuvants.[14]
Reduced efficacy in subsequent experiments. Development of Fungal Resistance (Low Probability): While this compound has a novel mode of action, the potential for resistance development always exists with prolonged and repeated use.To mitigate the risk of resistance, it is good practice to rotate or use this compound in combination with fungicides that have different modes of action.[1]
Variable results between different experimental setups. Inconsistent Environmental Conditions: Significant variations in temperature or humidity between experiments.Maintain consistent environmental conditions (temperature, humidity, light) across all experimental replicates to ensure reproducible results.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions at Different pH Levels

pHTemperature (°C)Estimated Half-Life
425> 1 year
725> 1 year
925> 1 year
Data sourced from a hydrolysis study on 14C-labeled this compound.[1]

Table 2: Efficacy of this compound against Cercospora beticola (Sugar Beet Leaf Spot) in a Protective Pot Test

Concentration (ppm)Disease Control (%)
20097
13398
This demonstrates the high protective efficacy of this compound.[1]

Table 3: Efficacy of this compound against Cercospora beticola in a Curative Pot Test (Inhibitory Effect on Disease Progression)

Concentration (ppm)Disease Control (%)
20041
13339
This indicates a moderate curative effect on established disease.[1]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Testing (Microtiter Plate Assay)

This protocol is adapted from methodologies used to assess the sensitivity of fungal isolates to this compound.[1]

1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to the desired density (e.g., 1 x 10^4 spores/mL) using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[15] b. Perform serial dilutions of the stock solution in the appropriate liquid growth medium to achieve a range of final test concentrations. The final DMSO concentration should be consistent across all treatments and not exceed a level that affects fungal growth (typically <1%).

3. Assay Procedure: a. Dispense the diluted this compound solutions into the wells of a 96-well microtiter plate. Include a solvent control (medium with DMSO only) and a negative control (medium only). b. Add the prepared fungal spore suspension to each well. c. Incubate the plates at a suitable temperature and for a sufficient duration to allow for fungal growth in the control wells. d. Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.

4. Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. b. Determine the EC50 value (the concentration of this compound that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Protocol 2: Protective Efficacy Evaluation in a Pot Test (Cercospora beticola on Sugar Beet)

This protocol is a generalized procedure based on the description of greenhouse pot tests for this compound.[1]

1. Plant Material and Growth Conditions: a. Grow sugar beet seedlings in pots until they have developed 4-5 true leaves. b. Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and lighting conditions.

2. Fungicide Application: a. Prepare spray solutions of this compound at the desired concentrations (e.g., 133 ppm and 200 ppm) in water. Include a water-only control treatment. b. Apply the fungicide solutions to the sugar beet leaves until runoff, ensuring thorough coverage. c. Allow the treated plants to dry completely.

3. Fungal Inoculation: a. Prepare a conidial suspension of Cercospora beticola at a concentration of 1 x 10^4 spores/mL.[1] b. Three days after the fungicide application, inoculate the plants by spraying the conidial suspension onto the leaves.[1]

4. Incubation and Disease Assessment: a. Place the inoculated plants in a high-humidity environment for 48-72 hours to promote infection. b. Move the plants back to the greenhouse or growth chamber and allow the disease to develop. c. After a set period (e.g., 14-21 days), assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

5. Data Analysis: a. Calculate the percent disease control for each treatment using the formula: % Control = [1 - (Disease Severity in Treatment / Disease Severity in Control)] x 100

Visualizations

Pyridachlometyl_Mechanism_of_Action cluster_tubulin Tubulin Dynamics cluster_action This compound Action Alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Beta_Tubulin β-Tubulin Microtubule Microtubule (Polymerized) Tubulin_Dimer->Microtubule Polymerization Depolymerized_Tubulin Depolymerized Tubulin Microtubule->Depolymerized_Tubulin Depolymerization Depolymerized_Tubulin->Tubulin_Dimer Reassembly This compound This compound Stabilization Promotes Polymerization & Stabilizes Microtubules This compound->Stabilization Stabilization->Microtubule Targets Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of Action of this compound on Fungal Tubulin Dynamics.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Prep_Plants 1. Prepare Sugar Beet Seedlings (4-5 true leaves) Application 4. Apply Fungicide to Plants Prep_Plants->Application Prep_Fungicide 2. Prepare this compound Spray Solutions Prep_Fungicide->Application Prep_Inoculum 3. Prepare Fungal Inoculum (C. beticola spore suspension) Inoculation 6. Inoculate Plants with Fungus (3 days post-application) Prep_Inoculum->Inoculation Drying 5. Allow Plants to Dry Application->Drying Drying->Inoculation Incubation 7. Incubate in High Humidity Inoculation->Incubation Disease_Dev 8. Allow Disease to Develop (14-21 days) Incubation->Disease_Dev Assessment 9. Assess Disease Severity Disease_Dev->Assessment Data_Analysis 10. Calculate Percent Control Assessment->Data_Analysis

Caption: Workflow for a Protective Efficacy Pot Test of this compound.

Troubleshooting_Logic Start Low/Inconsistent Efficacy Observed Check_Concentration Is the concentration correct? Start->Check_Concentration Check_Timing Was application timing preventative? Check_Concentration->Check_Timing Yes Solution_Concentration Recalculate and reprepare solution Check_Concentration->Solution_Concentration No Check_Coverage Was spray coverage thorough? Check_Timing->Check_Coverage Yes Solution_Timing Apply earlier in future experiments Check_Timing->Solution_Timing No Check_pH Is the spray solution pH within 4-9? Check_Coverage->Check_pH Yes Solution_Coverage Adjust sprayer for better coverage Check_Coverage->Solution_Coverage No Check_Mix Were other chemicals tank-mixed? Check_pH->Check_Mix No (unlikely) Solution_pH pH is likely not the issue due to high stability Check_pH->Solution_pH Yes Solution_Mix Perform a jar test for compatibility Check_Mix->Solution_Mix Yes End Problem Identified Check_Mix->End No Solution_Concentration->End Solution_Timing->End Solution_Coverage->End Solution_pH->Check_Mix Solution_Mix->End

Caption: Logical Flow for Troubleshooting this compound Efficacy Issues.

References

Troubleshooting inconsistent results in Pyridachlometyl bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridachlometyl bioassays. The information is presented in a question-and-answer format to directly address common issues and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel fungicide belonging to a new chemical class of tubulin polymerization promoters.[1] Its primary mechanism of action is the modulation of fungal microtubule dynamics. Unlike other tubulin-targeting fungicides that inhibit polymerization, this compound binds to fungal tubulin and promotes its polymerization, leading to the stabilization of microtubules.[2][3][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to fungal cell death. Notably, this compound does not exhibit cross-resistance with existing fungicides like DMIs, QoIs, and SDHIs.[5]

Q2: In which solvents should I dissolve this compound for my bioassay?

For in vitro bioassays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is crucial to ensure that the final concentration of DMSO in the assay medium is low enough to not affect the growth of the fungal species being tested, as organic solvents can influence the toxicity of the fungicide.[7]

Q3: What are the typical EC50 values I should expect for this compound against common fungal pathogens?

The half-maximal effective concentration (EC50) of this compound varies depending on the fungal species and the specific bioassay conditions. However, it generally exhibits high antifungal activity at low concentrations. For example, against various isolates of Cercospora beticola, the EC50 values typically fall within the range of 0.02 to 0.2 ppm.[2][5] Refer to the data summary tables below for more detailed information.

Troubleshooting Inconsistent Bioassay Results

Q4: My dose-response curves are not consistent between experiments. What could be the cause?

Inconsistent dose-response curves can arise from several factors. Here are some common causes and solutions:

  • Compound Precipitation: this compound, like many organic compounds, may precipitate when a concentrated DMSO stock is added to an aqueous culture medium.[8][9]

    • Solution: Observe the media for any cloudiness or precipitate after adding the compound. To avoid this, ensure thorough mixing upon dilution and consider preparing intermediate dilutions in a co-solvent or the culture medium itself. The final DMSO concentration in your assay should be kept constant across all wells and be at a level that does not affect fungal growth.[7]

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when preparing serial dilutions.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure complete mixing between each dilution step.

  • Cell Viability and Density: Variations in the initial inoculum density or viability of the fungal cells can lead to inconsistent results.

    • Solution: Standardize your inoculum preparation procedure. Use a hemocytometer or spectrophotometer to ensure a consistent cell density for each experiment. Always use freshly cultured and viable fungal cells.

  • Incubation Conditions: Fluctuations in temperature or humidity during incubation can affect fungal growth rates and, consequently, the bioassay results.

    • Solution: Ensure your incubator is properly calibrated and maintains a stable temperature and humidity. Avoid opening the incubator frequently during the experiment.

Q5: I am observing high variability between replicate wells. What are the potential reasons?

High variability between replicates is a common issue in bioassays. Here are some troubleshooting steps:

  • Uneven Cell Distribution: If the fungal inoculum is not evenly distributed in the microplate wells, it can lead to significant differences in growth between replicates.

    • Solution: Gently swirl the fungal suspension before and during plating to ensure a homogenous distribution of cells.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the media components and the test compound, leading to altered fungal growth.

    • Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile water or media to maintain a humid environment.

  • Compound Adsorption: this compound may adsorb to the plastic of the microplate, reducing its effective concentration in the media.

  • Gas-Phase Redistribution: this compound has a notable property of redistribution via the gas phase.[2] In a sealed microplate, this could potentially lead to cross-contamination between wells with different concentrations.

    • Solution: If you observe unexpected inhibition in your control wells, consider the possibility of gas-phase redistribution. Using breathable plate seals instead of adhesive seals might mitigate this, but this needs to be balanced with preventing evaporation. Running control wells with only solvent on the same plate is crucial to detect any such effects.

Q6: My negative control (solvent only) is showing some inhibition of fungal growth. Why is this happening?

Inhibition in the solvent control wells indicates that the solvent itself is toxic to the fungus at the concentration used.

  • Solution: Perform a solvent toxicity test by exposing the fungus to a range of DMSO concentrations. Determine the highest concentration of DMSO that does not significantly inhibit fungal growth and ensure the final DMSO concentration in your this compound bioassay does not exceed this level.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesAssay TypeEC50 (ppm)Reference
Cercospora beticolaMicrotiter plate0.02 - 0.2[2][5]
Fulvia fulvaArtificial MediaNot specified[5]
Cercospora kikuchiiArtificial MediaNot specified[5]
Microdochium nivaleArtificial MediaNot specified[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight316.7 g/mol
Chemical StabilityStable in field and mammalian body
SolubilitySoluble in DMSO

Experimental Protocols

Detailed Methodology for In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution

This protocol is a general guideline and may need to be adapted for specific fungal species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • Culture the fungal species on an appropriate agar (B569324) medium until sufficient sporulation or growth is observed.

    • Harvest spores or mycelial fragments and suspend them in sterile saline or culture broth.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) using a hemocytometer or by measuring optical density.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of the appropriate sterile culture broth to each well.

    • Prepare serial two-fold dilutions of the this compound stock solution directly in the microtiter plate. Start by adding a specific volume of the stock solution to the first well of a row and then serially transfer half the volume to the subsequent wells.

    • Include a positive control (no drug) and a solvent control (DMSO at the highest concentration used in the assay) for each fungal strain. Also include a negative control (broth only) to check for contamination.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a breathable membrane to allow for gas exchange while minimizing evaporation.

    • Incubate the plate at the optimal temperature for the growth of the fungal species for a predetermined period (e.g., 24-72 hours).

  • Data Analysis:

    • After incubation, determine the fungal growth in each well. This can be done visually, by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader, or by using a metabolic indicator dye.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition compared to the solvent control).

    • The EC50 value can be calculated by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Pyridachlometyl_Signaling_Pathway cluster_cell Fungal Cell This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to Microtubules Microtubules This compound->Microtubules Promotes Polymerization & Stabilizes Tubulin_Dimers->Microtubules Polymerization Cellular_Processes Essential Cellular Processes (e.g., Mitosis, Transport) Microtubules->Cellular_Processes Disruption of Dynamics Cell_Death Fungal Cell Death Cellular_Processes->Cell_Death Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare this compound Stock in DMSO Dilute Create Serial Dilutions of this compound Stock->Dilute Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Plate Prepare Microtiter Plate with Culture Broth Plate->Dilute Dilute->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read Measure Fungal Growth (OD, Visual, etc.) Incubate->Read Calculate Calculate MIC and EC50 Read->Calculate logical_relationships Inconsistent_Results Inconsistent Results Compound_Issues Compound-Related Issues Inconsistent_Results->Compound_Issues Assay_Technique_Issues Assay Technique Issues Inconsistent_Results->Assay_Technique_Issues Biological_Variability Biological Variability Inconsistent_Results->Biological_Variability Precipitation Precipitation in Media Compound_Issues->Precipitation Adsorption Adsorption to Plastic Compound_Issues->Adsorption Gas_Phase Gas-Phase Redistribution Compound_Issues->Gas_Phase Pipetting_Errors Inaccurate Pipetting Assay_Technique_Issues->Pipetting_Errors Uneven_Inoculum Uneven Inoculum Assay_Technique_Issues->Uneven_Inoculum Edge_Effects Plate Edge Effects Assay_Technique_Issues->Edge_Effects Inoculum_Viability Inoculum Viability/Density Biological_Variability->Inoculum_Viability Solvent_Toxicity Solvent Toxicity Biological_Variability->Solvent_Toxicity

References

Impact of pH on Pyridachlometyl stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Pyridachlometyl.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing and using this compound solutions?

A1: this compound is chemically stable across a wide pH range. Hydrolysis studies have shown that it is stable in buffer solutions at pH 4, 7, and 9, with an estimated half-life of over one year at 25°C. While stable, the optimal pH for its antifungal activity has not been explicitly defined in publicly available literature. For many fungicides, a slightly acidic to neutral pH (typically 5.0 to 7.0) is considered optimal for biological activity. It is recommended to determine the optimal pH for your specific experimental conditions and target organism.

Q2: I am observing lower than expected antifungal activity. Could the pH of my experimental setup be the cause?

A2: Yes, the pH of your culture medium or spray solution could be a contributing factor to reduced activity, even though this compound is chemically stable. The pH of the environment can influence the target fungus's growth, physiology, and the interaction between the fungicide and the fungal cells. Extreme pH values may stress the fungus in a way that masks the specific activity of this compound or alters the compound's uptake.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is highly stable in aqueous solutions across a pH range of 4 to 9. A hydrolysis study demonstrated that its estimated half-life is over one year at 25°C within this pH range, indicating that degradation due to hydrolysis is not a significant concern under typical experimental and storage conditions.

Q4: Can I mix this compound with other compounds? How might this affect its stability and activity?

A4: Tank-mixing multiple pesticides or compounds can alter the pH of the final solution, which may affect the stability and efficacy of the mixture. While this compound itself is stable, the other components in the mixture may be sensitive to pH. It is always recommended to check the compatibility and optimal pH range for all compounds in a mixture. A simple way to check for physical incompatibility is to mix small amounts of the components in the correct proportions in a jar and observe for any precipitation, separation, or changes in color.

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Antifungal Activity
Possible Cause Troubleshooting Steps
Suboptimal pH of Experimental Medium/Solution 1. Measure pH: Use a calibrated pH meter to determine the pH of your final experimental solution (e.g., culture medium, spray solution). 2. Adjust pH: If the pH is outside the generally recommended range of 5.0-7.0 for fungicides, adjust it using appropriate sterile buffers. 3. Re-run Experiment: Prepare fresh solutions at the adjusted pH and repeat the experiment.
Degraded Stock Solution 1. Preparation Conditions: Ensure stock solutions were prepared with high-purity water and solvent, and that the pH was not extreme. 2. Storage: Store stock solutions as recommended (typically at -20°C in aliquots to avoid freeze-thaw cycles) and protect from light. 3. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution and repeat the experiment.
Fungal Strain Variability or Resistance 1. Use a Control Strain: Include a known susceptible fungal strain in your experiments to validate the assay and the activity of your this compound solution. 2. Verify Strain Identity: Confirm the identity and purity of your fungal strain.
Issue 2: Precipitation or Cloudiness of this compound Solution
Possible Cause Troubleshooting Steps
Poor Solubility at a Specific pH 1. Check pH: Measure the pH of the solution where precipitation is observed. 2. Adjust pH: Carefully adjust the pH to see if the precipitate dissolves. A slightly acidic to neutral pH may improve solubility for some formulations. 3. Solvent Concentration: Ensure the concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is sufficient to maintain solubility in the final aqueous medium, but not high enough to be toxic to the fungus.
Interaction with Media Components 1. Test in Water: Prepare a dilution of this compound in sterile water at the same concentration and pH to see if precipitation still occurs. If not, a component of your medium may be interacting with the compound. 2. Review Medium Composition: Check for high concentrations of salts or other components that might reduce the solubility of this compound.

Data Summary

Table 1: Stability of this compound in Aqueous Solutions

pHTemperature (°C)Estimated Half-life
425> 1 year
725> 1 year
925> 1 year

Experimental Protocols

Protocol 1: Determining the Impact of pH on this compound Activity

Objective: To determine the optimal pH for the antifungal activity of this compound against a specific fungal species.

Materials:

  • Target fungal culture

  • Appropriate liquid fungal growth medium (e.g., Potato Dextrose Broth, Yeast Nitrogen Base)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile buffers for a range of pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8)

  • Sterile 96-well microtiter plates

  • Microplate reader

Methodology:

  • Prepare pH-Adjusted Media: Prepare aliquots of the fungal growth medium and adjust their pH to the desired levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using the sterile buffers. Verify the final pH with a calibrated pH meter.

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in each of the pH-adjusted media to achieve the desired final concentrations.

  • Set Up Microtiter Plates:

    • Add 100 µL of each this compound dilution in the corresponding pH-adjusted medium to the wells of a 96-well plate.

    • Include positive controls (medium with fungus, no this compound) and negative controls (medium only) for each pH value.

    • Include a solvent control (medium with the same concentration of solvent as the highest this compound concentration) for each pH.

  • Inoculate: Prepare a standardized inoculum of the target fungus (e.g., spore suspension or mycelial fragments) and add 100 µL to each well (except the negative control wells).

  • Incubate: Incubate the plates under optimal growth conditions for the target fungus (temperature, humidity, light).

  • Measure Fungal Growth: At specific time points (e.g., 24, 48, 72 hours), measure fungal growth using a microplate reader (e.g., by measuring optical density at 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration at each pH. Determine the EC50 (half-maximal effective concentration) value at each pH to identify the pH at which this compound exhibits the highest activity.

Protocol 2: Assessing the Hydrolytic Stability of this compound

Objective: To confirm the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions at pH 4, 7, and 9

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Incubator set to a constant temperature (e.g., 25°C)

  • Sterile, amber glass vials

Methodology:

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • In separate amber glass vials, add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a known final concentration (e.g., 1-10 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the solution.

  • Incubation:

    • Tightly cap the vials and place them in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling:

    • At designated time points (e.g., 0, 7, 14, 30, 60, 90 days, and longer if no degradation is observed), withdraw an aliquot from each vial for analysis.

  • Quantification:

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

    • Prepare a calibration curve using freshly prepared standards of this compound to accurately quantify the concentration in the test samples.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • If degradation is observed, determine the degradation kinetics and calculate the half-life (t½) at each pH.

Visualizations

Pyridachlometyl_Signaling_Pathway cluster_fungal_cell Fungal Cell This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to Microtubule_Polymerization Promotes Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Stable_Microtubules Stabilized Microtubules Microtubule_Polymerization->Stable_Microtubules Disrupted_Dynamics Disruption of Microtubule Dynamics Stable_Microtubules->Disrupted_Dynamics Cell_Division_Arrest Cell Division Arrest Disrupted_Dynamics->Cell_Division_Arrest Apoptosis Apoptosis Cell_Division_Arrest->Apoptosis

Caption: Mechanism of action of this compound in a fungal cell.

Experimental_Workflow_pH_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare pH-Adjusted Growth Media (pH 4, 5, 6, 7, 8) B Prepare Serial Dilutions of this compound in each pH-adjusted medium A->B C Inoculate 96-well plates with Fungal Suspension B->C D Incubate under Optimal Conditions C->D E Measure Fungal Growth (e.g., OD600) D->E F Calculate % Inhibition and EC50 at each pH E->F G Determine Optimal pH for Activity F->G

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting_Logic Start Inconsistent or Low Antifungal Activity Q1 Is the pH of the experimental solution within the optimal range (e.g., 5.0-7.0)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stock solution freshly prepared and properly stored? A1_Yes->Q2 Action1 Adjust pH using appropriate buffers. Prepare fresh solutions. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No End Investigate other experimental parameters (e.g., fungal strain viability, incubation conditions). A2_Yes->End Action2 Prepare a new stock solution. A2_No->Action2 Action2->End

Caption: Troubleshooting logic for inconsistent this compound activity.

Reducing off-target effects of Pyridachlometyl in ecological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pyridachlometyl in ecological studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to off-target effects?

A1: this compound is a novel fungicide that functions as a tubulin dynamics modulator.[1] It binds to a unique site on the tubulin protein in fungi, distinct from other tubulin-targeting fungicides like benzimidazoles.[1][2] This specific mode of action is key to its efficacy against a broad spectrum of fungal pathogens.[2][3][4] However, because tubulin is a highly conserved protein across eukaryotes, there is a theoretical potential for off-target effects on non-target organisms. While this compound has been designed for selectivity, understanding this fundamental mechanism is crucial for anticipating and mitigating unintended impacts in sensitive ecosystems.

Q2: What are the known ecotoxicological effects of this compound on non-target organisms?

A2: Ecotoxicological data for this compound technical grade (TG) and a 35% suspension concentrate (SC) formulation are available. These studies indicate varying levels of toxicity to different non-target organisms. A summary of acute toxicity data is provided in the table below. It is important to note that these are laboratory-based values and environmental conditions can significantly influence real-world toxicity.

Q3: Does this compound show cross-resistance with other fungicides?

A3: No, this compound does not exhibit cross-resistance with existing fungicides such as carbendazim, demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[3] Its unique binding site on the tubulin protein means that fungal strains resistant to these other fungicides are generally still susceptible to this compound.[3] This makes it a valuable tool for resistance management, but also underscores the importance of preventing the development of resistance to this new mode of action through responsible use.

Q4: What are the key physical-chemical properties of this compound that influence its environmental fate and potential for off-target effects?

A4: this compound has a relatively high logP ow (octanol-water partition coefficient) of 4.10, which suggests low systemic uptake from the roots to foliar parts of plants.[1] A notable property is its redistribution via the gas phase, which can lead to a "halo" effect of fungal inhibition around the application site.[1] This volatility can contribute to off-target effects if not managed properly during application. The photostability of the pyridazine (B1198779) compound is sufficient for lasting disease control in field conditions.[1]

Troubleshooting Guides

Issue 1: Suspected Off-Target Effects on Soil Microbial Communities
  • Symptom: Unexpected changes in soil respiration, nutrient cycling, or microbial biomass after this compound application.

  • Troubleshooting Steps:

    • Verify Application Rate: Ensure the applied concentration of this compound was accurate and consistent with the experimental design. Over-application can exacerbate non-target effects.

    • Assess Environmental Conditions: Factors such as soil type, organic matter content, pH, and moisture can influence the bioavailability and toxicity of fungicides to soil microbes.

    • Establish Baselines: Always collect pre-treatment soil samples to establish a baseline for microbial community structure and function.

    • Implement Control Groups: Use both negative (no treatment) and positive (a fungicide with known effects on soil microbes) control groups to differentiate the effects of this compound from other environmental factors.

    • Consider Formulation: The formulation of the this compound product (e.g., technical grade vs. suspension concentrate) can influence its interaction with the soil matrix.

Issue 2: Unintended Impact on Aquatic Ecosystems
  • Symptom: Observed mortality or stress in aquatic organisms (e.g., algae, invertebrates, fish) in proximity to the experimental area.

  • Troubleshooting Steps:

    • Investigate Runoff and Drift: Assess the potential for surface runoff from treated plots and spray drift during application. Consider weather conditions (wind speed and direction, rainfall) during and after application.

    • Establish Buffer Zones: Implement vegetative buffer strips between treated areas and water bodies to intercept runoff and reduce pesticide loading.

    • Monitor Water Quality: Regularly sample and analyze water from nearby water bodies for this compound residues.

    • Review Application Technique: Use application methods that minimize drift, such as low-drift nozzles and appropriate spray pressure.

    • Conduct a Tiered Risk Assessment: If off-target effects are suspected, conduct a tiered assessment starting with simple laboratory toxicity tests and progressing to more complex mesocosm studies if necessary.

Issue 3: Negative Effects on Beneficial Arthropods
  • Symptom: Decline in populations of predatory mites, parasitic wasps, or other beneficial insects following this compound application.

  • Troubleshooting Steps:

    • Timing of Application: Avoid spraying during peak activity times for beneficial insects.

    • Selective Application: If possible, use targeted application methods (e.g., spot spraying) to reduce the area treated.

    • Use of Resistant Natural Enemies: Where available, consider introducing populations of beneficial insects that have demonstrated some tolerance to fungicides.

    • Provide Refugia: Leave untreated areas within or adjacent to the experimental plots to serve as refugia for beneficial arthropods.

    • Consult Toxicity Data: Refer to available data on the toxicity of this compound to specific beneficial species to inform risk assessments.

Data Presentation

Table 1: Summary of Acute Ecotoxicological Data for this compound

Test OrganismSubstanceExposure DurationEndpointValue (mg/L or µ g/bee or mg/kg)
Carp (Cyprinus carpio)TG96 hoursLC50>0.70
Daphnia (Daphnia magna)TG48 hoursEC500.50
Green Algae (Raphidocelis subcapitata)TG72 hoursErC50>0.68
Carp (Cyprinus carpio)35% SC96 hoursLC5068
Daphnia (Daphnia magna)35% SC48 hoursEC500.57
Green Algae (Raphidocelis subcapitata)35% SC72 hoursErC5047
Honeybee (Apis mellifera) - OralTG48 hoursLD50>23.8 µ g/bee
Honeybee (Apis mellifera) - ContactTG48 hoursLD50>100 µ g/bee
Bobwhite Quail (Colinus virginianus)TG-LD50>2000 mg/kg

TG = Technical Grade; SC = Suspension Concentrate; LC50 = Lethal Concentration for 50% of the population; EC50 = Effective Concentration for 50% of the population; ErC50 = EC50 for growth rate inhibition; LD50 = Lethal Dose for 50% of the population.

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Soil Microbial Communities using a Microcosm Study
  • Soil Collection and Preparation:

    • Collect soil from the intended study site.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for key parameters (pH, organic matter content, texture, and microbial biomass).

  • Microcosm Setup:

    • Use sterile containers (e.g., glass jars or plastic pots) as microcosms.

    • Add a standardized amount of the prepared soil to each microcosm.

    • Establish different treatment groups: a negative control (no this compound), a vehicle control (if a solvent is used for this compound), and several concentrations of this compound relevant to expected environmental concentrations.

    • Replicate each treatment group (n ≥ 3).

  • This compound Application:

    • Prepare stock solutions of this compound in an appropriate solvent (if necessary) and dilute to the desired concentrations.

    • Apply the solutions evenly to the soil surface of the respective microcosms.

  • Incubation:

    • Incubate the microcosms under controlled conditions (temperature, humidity, light/dark cycle) that mimic the field environment.

  • Sampling and Analysis:

    • Collect soil samples from each microcosm at predetermined time points (e.g., 0, 7, 14, 28, and 56 days) post-application.

    • Analyze the samples for:

      • Microbial Biomass: Using methods like substrate-induced respiration (SIR) or phospholipid fatty acid (PLFA) analysis.

      • Enzyme Activities: Assess key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, phosphatase, urease).

      • Community Structure: Use molecular techniques like 16S rRNA (for bacteria) and ITS (for fungi) gene sequencing.

      • This compound Residue Analysis: Quantify the concentration of this compound and its major degradation products using techniques like LC-MS/MS.[5][6]

Protocol 2: Evaluating Off-Target Effects in Aquatic Environments using a Mesocosm Study
  • Mesocosm Construction and Establishment:

    • Use outdoor tanks or artificial ponds of sufficient size to simulate a simplified aquatic ecosystem.

    • Fill the mesocosms with water from a natural source and allow for colonization by phytoplankton, zooplankton, and periphyton.

    • Introduce sediment and macrophytes to create a more realistic environment.

    • Allow the ecosystems to stabilize for several weeks before starting the experiment.

  • Experimental Design:

    • Establish multiple treatment groups: a control (no this compound) and a range of this compound concentrations.

    • Replicate each treatment group.

  • This compound Application:

    • Apply this compound to the water surface of the mesocosms, ensuring even distribution.

  • Monitoring and Sampling:

    • Regularly monitor water quality parameters (pH, dissolved oxygen, temperature, conductivity, nutrient levels).

    • Collect water samples for this compound residue analysis.

    • Collect samples of phytoplankton, zooplankton, periphyton, and macroinvertebrates at regular intervals.

    • Assess changes in community structure, abundance, and biomass of the different trophic levels.

    • Observe for any sublethal effects on fish or amphibians if they are included in the study.

  • Data Analysis:

    • Analyze the data to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for the different biological endpoints.

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation problem_id Identify Potential Off-Target Effects protocol_select Select Appropriate Monitoring Protocol (Microcosm/Mesocosm) problem_id->protocol_select controls Establish Control & Treatment Groups protocol_select->controls setup Microcosm/Mesocosm Setup & Equilibration controls->setup application This compound Application setup->application monitoring Regular Sampling & Monitoring application->monitoring residue Residue Analysis (LC-MS/MS) monitoring->residue biological Biological Endpoint Analysis monitoring->biological statistical Statistical Analysis (NOEC, LOEC) residue->statistical biological->statistical conclusion Draw Conclusions on Off-Target Effects statistical->conclusion mitigation_strategy cluster_application Application Technique cluster_environmental Environmental Management cluster_experimental Experimental Design mitigation Reducing Off-Target Effects nozzles Low-Drift Nozzles mitigation->nozzles pressure Optimal Spray Pressure mitigation->pressure timing Timing of Application mitigation->timing buffers Vegetative Buffer Zones mitigation->buffers weather Monitor Weather Conditions mitigation->weather refugia Provide Untreated Refugia mitigation->refugia controls Appropriate Controls mitigation->controls rate Accurate Application Rate mitigation->rate monitoring Post-Application Monitoring mitigation->monitoring

References

Pyridachlometyl degradation under UV light and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photodegradation of Pyridachlometyl under UV light. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Troubleshooting Guides

Issue 1: Accelerated Degradation of this compound in Solution

Question: My this compound solution is showing rapid degradation under ambient laboratory light. What could be the cause and how can I prevent this?

Answer:

Rapid degradation of this compound under laboratory light suggests photosensitivity. The photodegradation half-life of this compound in a pH 7 buffer solution under conditions equivalent to natural sunlight in Tokyo, Japan, is between 47.6 and 52.7 days.[1] If you are observing significantly faster degradation, consider the following factors:

  • Light Source Intensity: Standard fluorescent lighting in laboratories can emit UV radiation, which may accelerate degradation.

  • Solvent Effects: The solvent system used can influence the rate of photodegradation.

  • Presence of Photosensitizers: Impurities or other components in your formulation could be acting as photosensitizers, accelerating the degradation of this compound.

Troubleshooting Steps:

  • Protect from Light: Store this compound stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to block light exposure.

  • Use UV-filtered Lighting: If possible, work in an area with UV-filtered lighting or use yellow light sleeves on fluorescent bulbs.

  • Solvent Purity: Ensure the use of high-purity solvents to minimize the presence of potential photosensitizers.

  • Control Experiments: Run a control experiment in complete darkness to distinguish between photodegradation and other degradation pathways (e.g., hydrolysis, oxidation).

Issue 2: Inconsistent Results in Photostability Studies

Question: I am getting variable results in my this compound photostability experiments. What are the key parameters to control for reproducible data?

Answer:

Inconsistent results in photostability studies often stem from a lack of precise control over experimental conditions. To ensure reproducibility, meticilous control of the following is crucial:

  • Irradiation Source: The type of lamp (e.g., xenon arc, mercury vapor), its spectral output, and intensity must be consistent across experiments.

  • Sample Geometry: The distance of the sample from the light source and the geometry of the sample container will affect the light dose received.

  • Temperature: Photodegradation rates can be temperature-dependent. Maintain a constant temperature throughout the experiment.

  • Atmosphere: The presence of oxygen can significantly influence photodegradation pathways. Experiments should be conducted under a controlled atmosphere (e.g., air, nitrogen).

  • pH: The pH of the solution can affect the stability and degradation kinetics of the compound.

Recommended Experimental Protocol for Photostability Testing:

A standardized protocol is essential for obtaining reliable and comparable data. Below is a general workflow for conducting a photostability study.

Caption: Experimental workflow for a this compound photostability study.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the known photodegradation rate of this compound?

A1: The photodegradation half-life of this compound in a buffer solution at pH 7 has been reported to be between 47.6 and 52.7 days under natural sunlight conditions in Tokyo, Japan.[1]

Q2: What are the primary degradation products of this compound under UV light?

A2: Currently, there is a lack of publicly available scientific literature detailing the specific photodegradation products and pathways of this compound. Generally, for compounds containing a pyridazine (B1198779) ring, photodegradation can be slower compared to those with pyridine (B92270) or pyrazine (B50134) rings due to the presence of the N-N bond.

Q3: How can I mitigate the photodegradation of this compound in my formulations?

A3: Several strategies can be employed to reduce the photodegradation of pesticides in formulations:

  • UV Absorbers: Incorporating UV absorbing agents into the formulation can protect the active ingredient by absorbing harmful UV radiation.[2] These can be organic (e.g., benzophenones, benzotriazoles) or inorganic (e.g., titanium dioxide, zinc oxide) compounds.

  • Antioxidants/Radical Scavengers: Photodegradation can proceed through radical mechanisms. The addition of antioxidants or radical scavengers can inhibit these degradation pathways.

  • Formulation Type: The choice of formulation can impact photostability. For example, encapsulation or inclusion in a protective matrix can shield the active ingredient from light.

  • Packaging: Using opaque or UV-resistant packaging for the final product is a critical and effective measure.

Q4: What analytical methods are suitable for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard method for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight and structural information.

Q5: Are there any known signaling pathways affected by this compound's degradation products?

A5: There is currently no available information in the scientific literature regarding the specific biological activities or signaling pathway interactions of this compound's photodegradation products.

Section 3: Data and Protocols

Quantitative Data Summary
ParameterValueConditionsReference
Photodegradation Half-life47.6 - 52.7 dayspH 7 buffer solution, natural sunlight (Tokyo, Japan)[1]
Detailed Experimental Protocols

Protocol 1: Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is a critical parameter for comparing the photosensitivity of different compounds.

Caption: Workflow for determining the photodegradation quantum yield.

Protocol 2: Screening of Photostabilizers

This protocol outlines a method for evaluating the effectiveness of different photostabilizers in a this compound formulation.

  • Formulation Preparation: Prepare a base formulation of this compound. Divide it into aliquots and add different UV absorbers and/or antioxidants at various concentrations. Include a control formulation with no stabilizer.

  • Sample Exposure: Place the prepared formulations in quartz cuvettes and expose them to a controlled UV light source. Also, prepare dark controls for each formulation.

  • Analysis: At predetermined time intervals, withdraw samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Evaluation: Compare the degradation rate of this compound in the stabilized formulations to the control. The effectiveness of the stabilizer can be expressed as a percentage of protection or an increase in the half-life.

Logical Relationship of Mitigation Strategies:

MitigationStrategies This compound This compound (Active Ingredient) Degradation Photodegradation This compound->Degradation Formulation Formulation Formulation->this compound contains UV_Light UV Light UV_Light->this compound causes UV_Absorbers UV Absorbers (e.g., Benzophenones) UV_Absorbers->Formulation added to UV_Absorbers->UV_Light absorbs Antioxidants Antioxidants (e.g., BHT) Antioxidants->Formulation added to Antioxidants->Degradation inhibits Packaging Opaque Packaging Packaging->this compound protects

Caption: Logical relationship of strategies to mitigate this compound photodegradation.

References

Validation & Comparative

Pyridachlometyl: A Comparative Analysis of Cross-Resistance with Benzimidazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and medicine. Understanding the cross-resistance profiles of new and existing antifungal compounds is paramount for developing effective and sustainable disease management strategies. This guide provides a detailed comparison of Pyridachlometyl, a novel fungicide, with the established benzimidazole (B57391) class of fungicides, focusing on their cross-resistance patterns.

Introduction: The Challenge of Fungicide Resistance

Benzimidazole fungicides, such as benomyl (B1667996) and carbendazim (B180503) (MBC), have been widely used for decades to control a broad spectrum of fungal pathogens.[1] Their mode of action involves binding to β-tubulin, a key protein in the fungal cytoskeleton, thereby disrupting microtubule assembly and inhibiting cell division.[1][2] However, the extensive and often exclusive use of benzimidazoles has led to the widespread development of resistance in many fungal species.[1][2] This resistance is primarily caused by point mutations in the β-tubulin gene, which reduce the binding affinity of the fungicide to its target protein.[3][4]

This compound is a new fungicide with a novel mode of action that also targets tubulin.[5][6] However, it is characterized by a distinct binding site and mechanism, which has significant implications for its cross-resistance profile with existing tubulin-targeting agents like the benzimidazoles.[5][7]

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and benzimidazole fungicides target the tubulin protein, a fundamental component of the fungal cytoskeleton. However, they interact with this protein in fundamentally different ways, which is the basis for the lack of cross-resistance.

  • Benzimidazole Fungicides: These compounds act as tubulin polymerization inhibitors. They bind to a specific site on the β-tubulin subunit, preventing the assembly of microtubules.[2] This disruption of the cytoskeleton is lethal to the fungal cell. Resistance arises from mutations at or near this binding site, which prevent the benzimidazole molecule from effectively attaching.[3]

  • This compound: In contrast, this compound is classified as a tubulin dynamics modulator.[6][7] While it also binds to tubulin, its binding site is distinct from that of the benzimidazoles.[5][7] Evidence suggests that this compound binds to the vinblastine-binding site or a site in close proximity.[7][8] Instead of inhibiting polymerization, it appears to promote it, leading to a disruption of the normal, dynamic instability of microtubules, which is equally detrimental to the fungus.[9]

This difference in binding sites is the molecular basis for the lack of cross-resistance. Mutations that confer resistance to benzimidazoles do not affect the binding of this compound, and vice-versa.

Quantitative Cross-Resistance Analysis

Experimental data from studies on field isolates of various fungal pathogens confirms the absence of cross-resistance between this compound and benzimidazole fungicides. The following table summarizes the 50% effective concentration (EC50) values of this compound against both carbendazim-sensitive and carbendazim-resistant strains of Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet.

Fungal Isolate TypeFungicideEC50 (ppm) RangeConclusion
Carbendazim-SensitiveThis compound0.02 - 0.2High antifungal activity
Carbendazim-ResistantThis compound0.02 - 0.2High antifungal activity, no loss of efficacy
Wild-Type StrainsCarbendazim< 0.2Effective against sensitive strains
Resistant StrainsCarbendazim> 10Ineffective against resistant strains

Data summarized from a study on field isolates of Cercospora beticola.[5]

As the data indicates, this compound maintained high efficacy (a unimodal distribution of EC50 values in the 0.02-0.2 ppm range) against C. beticola isolates, regardless of their sensitivity to carbendazim.[5] This provides strong quantitative evidence for the lack of cross-resistance.

Experimental Protocols

The determination of cross-resistance between fungicides involves a series of established experimental procedures. Below are generalized methodologies for key experiments.

Fungal Isolate Collection and Culturing

Field isolates of the target fungus (e.g., Cercospora beticola) are collected from infected plant tissues. Single-spore isolates are established and maintained on a suitable culture medium, such as potato dextrose agar (B569324) (PDA), at a controlled temperature and light cycle.

Fungicide Sensitivity Assay (EC50 Determination)

The in vitro sensitivity of fungal isolates to different fungicides is determined using a mycelial growth inhibition assay.

  • Preparation of Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Amendment of Culture Medium: The stock solutions are serially diluted and added to the molten culture medium (e.g., PDA) to achieve a range of final concentrations. A control medium with only the solvent is also prepared.

  • Inoculation: A mycelial plug of a specific diameter is taken from the actively growing margin of a fungal colony and placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under optimal growth conditions for the specific fungus.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions once the colony in the control plate has reached a predefined size. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits 50% of mycelial growth) is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Generation of Laboratory-Resistant Mutants

To further study resistance mechanisms, resistant mutants can be generated in the laboratory.

  • Mutagenesis: A suspension of fungal spores is exposed to a mutagenic agent, such as ultraviolet (UV) radiation, to induce mutations. The dose of the mutagen is calibrated to achieve a specific survival rate (e.g., 50%).

  • Selection: The mutagenized spores are plated on a culture medium amended with a discriminatory concentration of the fungicide (e.g., a concentration that inhibits the growth of the wild-type strain).

  • Isolation and Characterization: Colonies that grow on the selective medium are isolated and their level of resistance is confirmed through EC50 determination. The genetic basis of resistance can then be investigated by sequencing the target gene (e.g., the β-tubulin gene).

Visualizing the Experimental Workflow and Fungal Response

The following diagrams illustrate the experimental workflow for cross-resistance analysis and the differential impact of this compound and benzimidazole fungicides on fungal microtubules.

experimental_workflow cluster_setup Experimental Setup cluster_assay Sensitivity Assay cluster_analysis Data Analysis start Fungal Isolate culture Culture on PDA start->culture inoculation Inoculate Fungicide-Amended Plates culture->inoculation fungicide_prep Prepare Fungicide Concentrations fungicide_prep->inoculation incubation Incubate inoculation->incubation measurement Measure Mycelial Growth incubation->measurement calculation Calculate Growth Inhibition measurement->calculation ec50 Determine EC50 Values calculation->ec50 conclusion Assess Cross-Resistance ec50->conclusion

Caption: Workflow for determining fungicide sensitivity and cross-resistance.

mode_of_action cluster_benzimidazole Benzimidazole Action cluster_this compound This compound Action cluster_outcome Cellular Outcome benz Benzimidazole tubulin_b β-Tubulin (Specific Site) benz->tubulin_b inhibition Microtubule Assembly INHIBITED tubulin_b->inhibition outcome Cell Division Arrest & Fungal Death inhibition->outcome pyr This compound tubulin_p Tubulin (Distinct Site) pyr->tubulin_p promotion Microtubule Dynamics DISRUPTED tubulin_p->promotion promotion->outcome

Caption: Differential binding and impact on fungal microtubules.

Conclusion and Implications for Resistance Management

The available data strongly indicates that this compound is not subject to cross-resistance with benzimidazole fungicides.[5][10][11] This is a direct result of its novel mode of action, targeting a different site on the tubulin protein.[5][7] For researchers and professionals in drug development and crop protection, this has several important implications:

  • A New Tool for Resistance Management: this compound can be an effective tool for controlling fungal populations that have already developed resistance to benzimidazoles.

  • Rotation and Mixture Strategies: To delay the development of resistance to this compound itself, it should be used in rotation or in mixtures with fungicides that have different modes of action.

  • Future Drug Development: The success of this compound highlights the potential for discovering new antifungal agents by targeting different sites on established protein targets.

References

Comparative Efficacy of Pyridachlometyl and Mancozeb in the Management of Cercospora beticola

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and crop protection professionals detailing the performance, mechanisms, and experimental validation of two key fungicides for the control of Cercospora leaf spot.

Introduction

Cercospora leaf spot (CLS), caused by the fungus Cercospora beticola, is a devastating foliar disease affecting sugar beets and other crops worldwide, leading to significant reductions in yield and quality.[1][2][3] For decades, fungicides have been the cornerstone of CLS management.[1][2][4] This guide provides a comparative analysis of two fungicides: mancozeb (B1675947), a long-standing multi-site protectant, and Pyridachlometyl, a novel fungicide with a unique mode of action. This comparison is intended to inform researchers, scientists, and drug development professionals on their respective performance, mechanisms, and application in integrated pest management strategies to combat Cercospora beticola.

Fungicide Profiles

This compound: A Novel Mode of Action

This compound is a new-generation fungicide that modulates tubulin dynamics, a novel mechanism of action that places it in FRAC Group 53.[5] It targets the building blocks of the fungal cytoskeleton, but its binding site on the tubulin dimer is distinct from that of other tubulin-targeting fungicides like benzimidazoles.[5][6][7] This unique binding site, potentially a vinblastine-binding site or one in close proximity, means there is no cross-resistance with existing fungicides, making it a valuable tool for resistance management.[6][7][8]

Mancozeb: A Multi-Site Protectant

Mancozeb is a non-systemic, broad-spectrum fungicide belonging to the dithiocarbamate (B8719985) chemical class and is classified under FRAC code M:03 for its multi-site activity.[9][10] Its mechanism of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells.[9][10] This disruption affects multiple biochemical processes, including lipid metabolism, respiration, and the production of ATP.[9] Due to its multi-site action, mancozeb has a low risk of developing resistance and is often used in tank mixes with single-site fungicides to manage resistance.[9][10]

Comparative Efficacy: Experimental Data

Field and greenhouse studies have demonstrated the efficacy of both this compound and mancozeb in controlling Cercospora beticola.

Table 1: Efficacy of this compound and Mancozeb in controlling Cercospora beticola in greenhouse pot tests. [11]

TreatmentConcentration (ppm)Protective Effect (% control)Curative Effect (% control)Long-Term Activity (17 days) (% control)
This compound200974186
133983979
Mancozeb-Comparable to this compoundComparable to this compoundComparable to this compound

Table 2: Field trial performance of this compound and Mancozeb against Cercospora beticola in Hokkaido, Japan. [7]

TreatmentConcentrationPerformance
This compoundHighComparable to or surpassing mancozeb
MancozebStandardStable performance

Experimental Protocols

Greenhouse Pot Test for Fungicide Efficacy

A representative protocol for evaluating fungicide efficacy in a controlled greenhouse environment is as follows:

  • Plant Cultivation: Sugar beet seedlings are grown in pots to a suitable stage (e.g., 4-5 leaf stage).

  • Fungicide Application: Fungicides are applied to the plants at specified concentrations. For protective assays, application precedes inoculation. For curative assays, application follows inoculation.

  • Inoculation: Plants are inoculated with a conidial suspension of Cercospora beticola.

  • Incubation: Inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: Disease severity is evaluated at set time points post-inoculation by visually assessing the percentage of leaf area covered with lesions.

  • Data Analysis: The percentage of disease control is calculated relative to an untreated control group.

experimental_workflow_greenhouse cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation_assessment Incubation & Assessment cluster_analysis Data Analysis plant_cultivation 1. Sugar Beet Seedling Cultivation fungicide_application 4. Fungicide Application (Protective/Curative) plant_cultivation->fungicide_application fungicide_prep 2. Fungicide Solution Preparation fungicide_prep->fungicide_application inoculum_prep 3. Inoculum Preparation (C. beticola conidial suspension) inoculation 5. Inoculation with C. beticola inoculum_prep->inoculation fungicide_application->inoculation Protective Assay inoculation->fungicide_application Curative Assay incubation 6. Incubation in High Humidity inoculation->incubation disease_assessment 7. Disease Severity Assessment incubation->disease_assessment data_analysis 8. Calculation of % Disease Control disease_assessment->data_analysis

Greenhouse Fungicide Efficacy Testing Workflow.
Field Trial Protocol for Fungicide Evaluation

Field trials are essential for assessing fungicide performance under real-world conditions. A general protocol is outlined below:

  • Trial Design: A randomized complete block design with multiple replicates is typically used.

  • Plot Establishment: Sugar beet plots are planted and maintained according to standard agricultural practices.

  • Inoculation: Plots are often artificially inoculated with Cercospora beticola to ensure uniform disease pressure. This can be done using infected leaf material or a spore suspension.

  • Fungicide Application: Fungicides are applied at specified rates and intervals using calibrated spray equipment.

  • Disease Assessment: Disease severity is rated periodically throughout the season using a standardized scale (e.g., KWS scale of 1-9).[12]

  • Yield and Quality Analysis: At harvest, root yield and sugar content are measured to determine the economic benefit of the fungicide treatments.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

experimental_workflow_field cluster_setup Trial Setup cluster_application Inoculation & Treatment cluster_monitoring Monitoring & Assessment cluster_harvest Harvest & Analysis plot_establishment 1. Plot Establishment & Planting trial_design 2. Randomized Complete Block Design plot_establishment->trial_design inoculation 3. Inoculation with C. beticola trial_design->inoculation fungicide_application 4. Fungicide Application at Set Intervals inoculation->fungicide_application disease_rating 5. Periodic Disease Severity Rating fungicide_application->disease_rating harvest 6. Harvest disease_rating->harvest yield_quality_analysis 7. Yield & Sugar Content Analysis harvest->yield_quality_analysis statistical_analysis 8. Statistical Analysis of Data yield_quality_analysis->statistical_analysis

Field Trial Fungicide Evaluation Workflow.

Signaling Pathways and Mode of Action

This compound: Targeting Microtubule Dynamics

This compound's fungicidal activity stems from its ability to bind to tubulin, the protein subunit of microtubules. This binding disrupts the normal dynamics of microtubule assembly and disassembly, which are crucial for various cellular processes in fungi, including cell division, growth, and intracellular transport. By interfering with these processes, this compound effectively inhibits fungal development.

pyridachlometyl_moa This compound This compound tubulin Tubulin Dimers (α/β) This compound->tubulin Binds to a unique site microtubules Microtubules This compound->microtubules Disrupts Dynamics tubulin->microtubules Polymerization microtubules->tubulin Depolymerization cellular_processes Essential Cellular Processes (Cell Division, Growth, Transport) microtubules->cellular_processes Supports fungal_death Fungal Cell Death cellular_processes->fungal_death Inhibition leads to

Mode of Action of this compound on Fungal Tubulin.
Mancozeb: Multi-Site Inhibition

Mancozeb's broad-spectrum activity is due to its non-specific mode of action. It reacts with and inactivates numerous enzymes within the fungal cell that contain sulfhydryl (-SH) groups. This widespread enzyme inhibition disrupts a variety of essential metabolic pathways, ultimately leading to fungal cell death. This multi-site action makes it very difficult for the fungus to develop resistance through single-gene mutations.

mancozeb_moa mancozeb Mancozeb sh_enzymes Multiple Enzymes with Sulfhydryl Groups (-SH) mancozeb->sh_enzymes Reacts with and inactivates metabolic_pathways Various Metabolic Pathways (Respiration, Lipid Metabolism, etc.) mancozeb->metabolic_pathways Disrupts sh_enzymes->metabolic_pathways Catalyze fungal_death Fungal Cell Death metabolic_pathways->fungal_death Disruption leads to

Multi-Site Mode of Action of Mancozeb.

Conclusion and Future Outlook

Both this compound and mancozeb are effective fungicides for the management of Cercospora beticola. Mancozeb remains a valuable tool, particularly in resistance management programs, due to its multi-site mode of action. This compound, with its novel mode of action and high efficacy, presents a promising new option for growers, especially in regions where resistance to other fungicide classes is a concern.

The integration of fungicides with different modes of action, such as this compound and mancozeb, in a rotational or mixture strategy is crucial for sustainable and effective long-term control of Cercospora leaf spot. Further research should continue to explore optimal application timings, tank-mix combinations, and the long-term impact of these fungicides on Cercospora beticola populations.

References

Unlocking Enhanced Fungal Control: A Guide to the Synergistic Effects of Pyridachlometyl with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl, a novel fungicide developed by Sumitomo Chemical, is emerging as a critical tool in the fight against fungal plant diseases. Its unique mode of action, the promotion of tubulin polymerization, sets it apart from existing fungicide classes and provides a vital resource for resistance management strategies. This guide offers an objective comparison of this compound's performance when combined with other fungicides, supported by available experimental data. We will delve into its mechanism of action, explore documented synergistic combinations, and provide detailed experimental protocols for assessing fungicide synergy.

A Novel Mode of Action: The Foundation for Synergy

This compound disrupts fungal cell division by promoting the polymerization of tubulin, a crucial protein for microtubule formation. This mechanism is distinct from other tubulin-targeting fungicides, such as benzimidazoles, which inhibit polymerization. This unique mode of action means that this compound does not exhibit cross-resistance with existing fungicide groups, including:

  • Quinone outside Inhibitors (QoIs) , such as strobilurins.

  • Demethylation Inhibitors (DMIs) , such as triazoles.

  • Succinate Dehydrogenase Inhibitors (SDHIs) .

This lack of cross-resistance makes this compound an ideal partner for combination therapies, as it can effectively control fungal strains that have developed resistance to other fungicide classes.[1][2][3][4][5][6]

Evidence of Synergism: A Case Study with Thicyofen

A key indicator of this compound's potential for synergistic interactions comes from a patent detailing its combination with thicyofen. This composition has demonstrated a clear synergistic effect in the prevention and treatment of common bunt of wheat.

Table 1: Synergistic Composition of this compound and Thicyofen

Component AComponent BMass Ratio (A:B)Target DiseaseObserved Effect
This compoundThicyofen1-15 : 15-1Common Bunt of WheatSynergistic

This documented synergy underscores the potential for enhanced efficacy when this compound is strategically combined with other fungicidal agents.

Broadspectrum Efficacy and Potential for Combination

This compound has demonstrated high antifungal activity against a wide range of pathogens, including those resistant to other fungicides. For instance, it shows high efficacy against strains of Cercospora beticola (the cause of Cercospora leaf spot in sugar beet) that are resistant to carbendazim (B180503) (a benzimidazole), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI).[1] This inherent efficacy against resistant strains makes it a powerful component in fungicide mixtures designed to provide broad-spectrum control and manage resistance.

While specific quantitative data on the synergistic effects with strobilurins, triazoles, and SDHIs in publicly available literature is limited, the lack of cross-resistance strongly suggests additive or synergistic effects are likely. The combination of different modes of action is a cornerstone of effective and sustainable disease management.

Experimental Protocols for Assessing Fungicide Synergy

To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key experiments.

The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to systematically test combinations of two compounds and quantify their interaction.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two fungicides (synergistic, additive, indifferent, or antagonistic).

Materials:

  • 96-well microtiter plates

  • Fungal inoculum

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Stock solutions of this compound and the test fungicide in a suitable solvent (e.g., DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Fungicide Dilutions: Prepare serial dilutions of this compound and the second fungicide in the growth medium.

  • Plate Setup:

    • In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the second fungicide along the y-axis.

    • Each well will contain a unique combination of concentrations of the two fungicides.

    • Include wells with each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a drug-free well as a positive control for fungal growth and a media-only well as a negative control.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungus being tested.

  • Data Collection: Determine the MIC of each fungicide alone and in combination. This can be done visually or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible fungal growth.

  • Calculation of the FIC Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Fungicide X = (MIC of Fungicide X in combination) / (MIC of Fungicide X alone)

    • FIC Index = FIC of this compound + FIC of Fungicide X

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

The Colby Method

The Colby method is used to calculate the expected additive effect of a fungicide mixture based on the performance of the individual components. The observed efficacy of the mixture is then compared to the expected efficacy to determine if synergy or antagonism is present.

Formula:

E = X + Y - (XY / 100)

Where:

  • E = The expected percent control from the mixture if the effect is additive.

  • X = The percent control from this compound applied alone.

  • Y = The percent control from the second fungicide applied alone.

Procedure:

  • Conduct a bioassay (e.g., in vivo on infected plants) with the following treatments:

    • Untreated control

    • This compound alone at a specific concentration

    • Second fungicide alone at a specific concentration

    • A mixture of this compound and the second fungicide at the same respective concentrations.

  • Assess the percent disease control for each treatment compared to the untreated control.

  • Calculate the expected percent control (E) using the Colby formula with the values of X and Y obtained from the individual fungicide treatments.

  • Compare the observed percent control from the mixture with the calculated expected control (E).

Interpretation of Results:

  • Synergy: Observed control > Expected control (E)

  • Additive: Observed control = Expected control (E)

  • Antagonism: Observed control < Expected control (E)

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs and the understanding of the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_fungicides Prepare Fungicide Stock Solutions serial_dilutions Create Serial Dilutions in 96-well Plate prep_fungicides->serial_dilutions prep_inoculum Prepare Fungal Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilutions->add_inoculum incubation Incubate Plate add_inoculum->incubation read_results Determine MICs incubation->read_results calc_fic Calculate FIC Index read_results->calc_fic interpretation Interpret Results (Synergy, Additive, etc.) calc_fic->interpretation

Caption: Workflow for the Checkerboard Assay to determine fungicide synergy.

Colby_Method_Workflow cluster_experiment Bioassay cluster_calculation Calculation & Interpretation treatments Apply Treatments: - Control - this compound (X) - Fungicide B (Y) - Mixture (X+Y) infection Inoculate with Pathogen treatments->infection assessment Assess Disease (% Control) infection->assessment colby_formula Calculate Expected Control (E): E = X + Y - (XY/100) assessment->colby_formula Input X and Y comparison Compare Observed vs. Expected assessment->comparison Input Observed Control colby_formula->comparison result Determine Interaction (Synergy, Additive, Antagonism) comparison->result Pyridachlometyl_MoA cluster_cell Fungal Cell This compound This compound tubulin Tubulin Dimers This compound->tubulin Promotes Polymerization mitosis Mitosis (Cell Division) This compound->mitosis Disruption microtubules Microtubules tubulin->microtubules Assembly microtubules->mitosis Essential for

References

Unraveling Pyridachlometyl's Novel Mode of Action: A Comparative Analysis Validated by Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Pyridachlometyl's performance against other fungicide classes. Through an examination of its unique mechanism of action, supported by experimental data from mutagenesis studies, this document elucidates the distinct advantages of this compound in overcoming existing fungicide resistance.

This compound represents a significant advancement in fungicide development, offering a novel mode of action that targets tubulin dynamics. Unlike traditional tubulin polymerization inhibitors, this compound actively promotes tubulin polymerization, leading to cytotoxicity and fungal cell death. This distinct mechanism has been rigorously validated through mutagenesis studies, which have pinpointed the specific genetic alterations that confer resistance, thereby confirming its unique binding site and mode of action. This guide delves into the experimental evidence that substantiates this compound's innovative approach to fungal disease control.

Comparative Efficacy Against Wild-Type and Resistant Fungal Strains

The performance of this compound has been extensively evaluated against various fungal pathogens, including strains resistant to existing fungicides. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and comparator fungicides against the wheat pathogen Zymoseptoria tritici, including mutants with specific resistance-conferring mutations in the tubulin genes.

Fungicide ClassActive IngredientFungal StrainGenotypeEC50 (mg/L)
Pyridazine (Novel) This compound Wild-Type-0.02 - 0.2[1]
Resistant Mutant 1β-tubulin: N219K>10
Resistant Mutant 2β-tubulin: Y222N>10
Resistant Mutant 3β-tubulin: Y222S>10
Resistant Mutant 4α-tubulin: P325H>10
Resistant Mutant 5α-tubulin: P325S>10
Resistant Mutant 6α-tubulin: P325T>10
Benzimidazole (B57391)CarbendazimWild-Type-<2[1]
Resistant Mutantβ-tubulin: Q134K, E198A/D/E, F200Y>2[1]
Quinone outside Inhibitor (QoI)AzoxystrobinWild-Type-0.009 - 29.140[2]
Resistant MutantCytochrome b: G143AHigh resistance
Succinate Dehydrogenase Inhibitor (SDHI)FluxapyroxadWild-Type-0.072 - 1.568[2]
Resistant MutantSdhB/C/D mutationsReduced sensitivity

Experimental Protocols: Unveiling the Mechanism through Mutagenesis

The validation of this compound's novel mode of action heavily relies on the generation and characterization of resistant fungal mutants. The following is a detailed methodology for a key experiment cited in the validation process.

Protocol: UV Mutagenesis and Selection of Resistant Zymoseptoria tritici Mutants

This protocol outlines the procedure for inducing mutations in Z. tritici using ultraviolet (UV) radiation and subsequently selecting for strains resistant to this compound.

1. Fungal Culture Preparation:

  • A wild-type strain of Zymoseptoria tritici is cultured on potato dextrose agar (B569324) (PDA) to obtain a sufficient quantity of conidia.

  • Conidia are harvested and suspended in sterile saline solution. The concentration of the suspension is adjusted to a predetermined level (e.g., 1 x 10^6 conidia/mL).

2. UV Mutagenesis:

  • Aliquots of the conidial suspension are spread onto the surface of PDA plates.

  • The open plates are exposed to a controlled dose of UV-C radiation (e.g., 254 nm) known to induce a moderate level of cell death (e.g., 50-80%). The optimal UV dose is determined empirically in preliminary experiments.

  • Following UV exposure, the plates are incubated in the dark to prevent photoreactivation of DNA damage.

3. Selection of Resistant Mutants:

  • After incubation, the mutagenized conidia are harvested and plated onto PDA medium amended with a selective concentration of this compound. The selective concentration is typically determined as a concentration that completely inhibits the growth of the wild-type strain.

  • Plates are incubated under optimal growth conditions until colonies of potential resistant mutants appear.

4. Confirmation of Resistance and Genetic Analysis:

  • Resistant colonies are isolated and re-streaked on both fungicide-free and fungicide-containing media to confirm their stable resistance phenotype.

  • The EC50 values of the confirmed resistant mutants are determined using a dose-response assay.

  • Genomic DNA is extracted from the resistant mutants and the wild-type strain. The α-tubulin and β-tubulin genes are amplified by PCR and sequenced to identify any mutations.

  • The identified mutations are then correlated with the resistance phenotype, providing direct evidence of the fungicide's target site.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for validating the mode of action, and the logical relationship confirming this compound's novelty.

G cluster_tubulin Microtubule Dynamics alpha_beta αβ-Tubulin Dimers protofilament Protofilament alpha_beta->protofilament Polymerization protofilament->alpha_beta Depolymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Disassembly This compound This compound This compound->protofilament Promotes Polymerization benzimidazole Benzimidazoles benzimidazole->alpha_beta Inhibits Polymerization

Caption: Signaling pathway of microtubule dynamics and fungicide intervention.

G cluster_workflow Experimental Workflow start Wild-Type Fungal Strain uv UV Mutagenesis start->uv selection Selection on This compound Media uv->selection isolation Isolation of Resistant Mutants selection->isolation phenotype Phenotypic Analysis (EC50 Determination) isolation->phenotype genotype Genotypic Analysis (Tubulin Gene Sequencing) isolation->genotype correlation Correlation of Mutation with Resistance phenotype->correlation genotype->correlation

Caption: Workflow for validating this compound's mode of action.

G cluster_logic Logical Validation of Novel Mode of Action premise1 Premise 1: This compound resistance is conferred by mutations in α- and β-tubulin genes. conclusion Conclusion: This compound has a novel binding site and mode of action on tubulin. premise1->conclusion premise2 Premise 2: These mutations are distinct from those conferring resistance to benzimidazole fungicides. premise2->conclusion

Caption: Logical relationship confirming this compound's novel action.

References

Pyridachlometyl: A Paradigm Shift in Managing QoI-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers and drug development professionals on the performance of Pyridachlometyl against Quinone outside Inhibitor (QoI)-resistant fungal strains.

The escalating threat of fungicide resistance necessitates the development of novel active ingredients with alternative modes of action. This compound, a recently introduced fungicide, has demonstrated significant potential in controlling fungal strains that have developed resistance to Quinone outside Inhibitors (QoIs), a cornerstone of disease management in modern agriculture. This guide provides a comprehensive comparison of this compound's performance against QoI-resistant strains, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Against Key QoI-Resistant Pathogens

This compound has shown remarkable efficacy against a broad spectrum of fungal pathogens, including those with confirmed resistance to QoI fungicides. Its unique mode of action, targeting tubulin dynamics, circumvents the resistance mechanisms that render QoIs ineffective.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound compared to a widely used QoI fungicide, Trifloxystrobin, against field isolates of Cercospora beticola, a significant pathogen in sugar beet cultivation known for widespread QoI resistance.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Trifloxystrobin against Cercospora beticola Isolates [1]

FungicideEC50 Range (µg/mL)Distribution Profile
This compound 0.02 - 0.2Unimodal
Trifloxystrobin < 2.0 -> 2.0Bimodal

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the fungal growth.

The unimodal distribution of EC50 values for this compound indicates a consistent high level of sensitivity across the tested isolates, including those resistant to Trifloxystrobin.[1] In contrast, the bimodal distribution for Trifloxystrobin clearly distinguishes between sensitive and resistant populations.[1]

Field trials have further substantiated these in vitro findings. In the presence of DMI- and QoI-resistant strains of Cercospora beticola, this compound demonstrated high disease control efficiency.[1]

Unraveling the Mechanisms: A Tale of Two Pathways

The key to this compound's success against QoI-resistant strains lies in its fundamentally different mode of action.

This compound's Novel Anti-Tubulin Action

This compound disrupts fungal cell division and growth by promoting the polymerization of tubulin, a crucial component of the cytoskeleton.[2][3] This leads to the formation of abnormal, stabilized microtubules, ultimately causing cell cycle arrest and apoptosis.[4][5] Importantly, this compound binds to a site on the tubulin protein that is distinct from that of other tubulin-targeting fungicides like benzimidazoles, indicating a lack of cross-resistance.[4][5]

Pyridachlometyl_Pathway This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to a novel site Microtubule Microtubule Tubulin->Microtubule Promotes abnormal polymerization and stabilization CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound's signaling pathway.

The QoI Pathway and the Rise of Resistance

QoI fungicides, such as strobilurins, act by inhibiting mitochondrial respiration.[6][7] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking the transfer of electrons and thereby halting ATP synthesis, which is essential for fungal survival.[6][7]

Resistance to QoI fungicides primarily arises from a single point mutation in the mitochondrial cytochrome b gene.[8][9] This mutation alters the Qo binding site, reducing the affinity of the fungicide and rendering it ineffective.

QoI_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex (Complex III) ETC->Cyt_bc1 ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP QoI QoI Fungicide QoI->Cyt_bc1 Inhibits Qo site Resistance Resistance Mutation (e.g., G143A in cytochrome b) Resistance->Cyt_bc1 Alters Qo site

Caption: QoI fungicide mechanism and resistance.

Experimental Protocols: Assessing Fungicide Sensitivity

The following is a standardized protocol for determining the in vitro sensitivity of fungal isolates to fungicides using the agar (B569324) dilution method.

Agar Dilution Method for EC50 Determination

This method assesses the inhibitory effect of a fungicide on the mycelial growth of a fungus.

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide (e.g., this compound, Trifloxystrobin)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Solvent for fungicide (e.g., acetone (B3395972) or DMSO)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test fungicide in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Experimental_Workflow A Prepare Fungicide Stock Solutions C Amend Cooled Medium with Fungicide A->C B Prepare and Autoclave Growth Medium B->C D Pour Amended Agar Plates C->D E Inoculate Plates with Fungal Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Growth Inhibition and EC50 G->H

Caption: Experimental workflow for EC50 determination.

Conclusion

This compound represents a significant advancement in the fight against fungicide resistance. Its novel mode of action provides an effective solution for the control of QoI-resistant fungal strains, making it a valuable tool for integrated disease management strategies. For researchers and professionals in drug development, this compound serves as a compelling case study in overcoming target-site-based resistance through the exploration of new biochemical pathways. The continued investigation and strategic deployment of fungicides with diverse modes of action, like this compound, will be critical in ensuring sustainable crop protection and global food security.

References

Pyridachlometyl: A Comparative Analysis of Protective and Curative Fungicidal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Takarazuka, Japan – A comprehensive review of available data on Pyridachlometyl, a novel fungicide from Sumitomo Chemical Co., Ltd., reveals its potent protective and curative activities against a broad spectrum of plant pathogenic fungi. This guide provides an objective comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this new fungicidal agent.

Executive Summary

This compound distinguishes itself through a novel mode of action, targeting the polymerization of tubulin in fungal cells. This mechanism is distinct from existing fungicide classes, such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs), resulting in no cross-resistance.[1][2] Experimental data demonstrates that this compound exhibits strong protective (preventative) and effective curative (post-infection) properties against economically important plant pathogens. Notably, in studies on sugar beet Cercospora leaf spot, this compound's protective efficacy is comparable to the standard mancozeb (B1675947), while also showing significant curative action.[3] Furthermore, it has shown high efficacy against various powdery mildews and other fungal diseases.[3]

Data Presentation: Protective vs. Curative Efficacy

The following tables summarize the quantitative data on the protective and curative effects of this compound against key fungal pathogens.

Table 1: Efficacy of this compound against Cercospora beticola on Sugar Beet [3]

Treatment TimingApplication Rate (ppm)Disease Control (%)Comparator: Mancozeb (2000 ppm)
Protective 20097Comparable
(3 days before inoculation)13398Comparable
Curative 20041Comparable
(2 days post-inoculation)13339Comparable

Table 2: Long-lasting Protective Efficacy of this compound against Cercospora beticola on Sugar Beet (17 days before inoculation) [3]

Application Rate (ppm)Disease Control (%)Comparator: Mancozeb
20086High and comparable
13379High and comparable

Table 3: In Vitro Antifungal Spectrum of this compound (EC50 values)

Fungal SpeciesEC50 (mg/L)
Fulvia fulva0.056
Cercospora kikuchii0.034
Microdochium nivale0.17
Botrytis cinerea0.047
Sclerotinia sclerotiorum0.22
Penicillium digitatum0.040
Rhizoctonia solani0.055
Zymoseptoria tritici< 5
Podosphaera xanthii (Powdery Mildew)High Efficacy (qualitative)

Mechanism of Action: A Novel Approach to Fungal Control

This compound's unique mode of action involves the promotion of tubulin polymerization, leading to the stabilization of microtubules.[2][4] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, including cell division, polarity, and intracellular transport, ultimately leading to cell death.[1][5] This mechanism is fundamentally different from other anti-tubulin agents like benzimidazoles, which inhibit tubulin polymerization.[2]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

pyridachlometyl_moa cluster_fungal_cell Fungal Cell cluster_processes Essential Cellular Processes This compound This compound tubulin_dimer α/β-Tubulin Dimers This compound->tubulin_dimer Binds to novel site microtubule Microtubule This compound->microtubule Promotes Polymerization & Stabilizes Microtubules tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization (Dynamic Instability) cell_division Cell Division (Mitosis) microtubule->cell_division Disrupts cell_polarity Cell Polarity (Hyphal Growth) microtubule->cell_polarity Disrupts transport Intracellular Transport microtubule->transport Disrupts cell_death Fungal Cell Death cell_division->cell_death cell_polarity->cell_death transport->cell_death

Caption: this compound's mechanism of action in a fungal cell.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protective and Curative Efficacy against Cercospora beticola on Sugar Beet[3]
  • Plant Material: Sugar beet seedlings were grown in pots until five true leaves were unfolded.

  • Fungicide Application:

    • Protective (Preventive) Application: this compound and mancozeb were sprayed onto the leaves of the sugar beet seedlings at specified concentrations. Three days after the fungicide treatment, the plants were inoculated with the pathogen.

    • Curative (Post-infection) Application: Sugar beet seedlings were first inoculated with the pathogen. Two days after inoculation, this compound and mancozeb were sprayed onto the leaves at the specified concentrations.

  • Inoculation: A conidial suspension of Cercospora beticola (1 × 10⁴ spores/mL) was prepared and sprayed onto the sugar beet leaves.

  • Incubation and Disease Assessment: After inoculation, the plants were maintained in a controlled environment to allow for disease development. The disease severity in the untreated control plants was recorded (67% for the protective test and 32% for the post-infection test). The percentage of disease control for the treated plants was then calculated relative to the untreated control.

  • Experimental Workflow:

experimental_workflow cluster_protective Protective Efficacy cluster_curative Curative Efficacy p1 Fungicide Application (this compound or Mancozeb) p2 3 Days p1->p2 p3 Inoculation with Cercospora beticola p2->p3 p4 Incubation & Disease Assessment p3->p4 c1 Inoculation with Cercospora beticola c2 2 Days c1->c2 c3 Fungicide Application (this compound or Mancozeb) c2->c3 c4 Incubation & Disease Assessment c3->c4

Caption: Workflow for protective and curative efficacy testing.

Conclusion

This compound presents a significant advancement in fungicide technology, offering a novel mode of action that is effective against a wide array of fungal pathogens. Its demonstrated strong protective and curative properties, coupled with a lack of cross-resistance to existing fungicide classes, position it as a valuable tool for integrated pest management and resistance management strategies. Further research into its efficacy against a broader range of pathogens and in direct comparison with other modern fungicides will continue to elucidate its full potential in sustainable agriculture.

References

Pyridachlometyl: A Long-Term Efficacy Comparison in Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Pyridachlometyl with alternative fungicides under field conditions. The data presented is collated from various studies to offer an objective overview of its performance in managing key agricultural diseases. Detailed experimental methodologies are provided for cited trials, and signaling pathways are visualized to elucidate modes of action.

Executive Summary

This compound, a novel fungicide, demonstrates high and long-lasting efficacy against significant agricultural pathogens, including Cercospora beticola (causing Cercospora leaf spot in sugar beet) and powdery mildew in vegetables. Field trial data indicates that its performance is comparable, and in some instances superior, to established fungicides such as mancozeb. Its unique mode of action, promoting tubulin polymerization, offers a crucial tool for resistance management as it shows no cross-resistance to existing fungicide classes like Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and Succinate dehydrogenase inhibitors (SDHIs).

Comparative Field Efficacy

The long-term efficacy of this compound has been evaluated in multiple field trials, primarily against Cercospora leaf spot in sugar beet and powdery mildew in cucurbits. This section compares its performance with other commercially available fungicides.

Control of Cercospora Leaf Spot (Cercospora beticola) in Sugar Beet

Field studies consistently show this compound provides excellent and persistent control of Cercospora leaf spot.

Table 1: Efficacy of this compound and Alternative Fungicides against Cercospora Leaf Spot in Sugar Beet

Fungicide (Active Ingredient)Application RateDisease Control Efficacy (%)Study Reference
This compound 200 ppm86% (17 days after treatment)Sumitomo Chemical Co., Ltd.
Mancozeb -Comparable to this compoundSumitomo Chemical Co., Ltd.
Benzovindiflupyr + Difenoconazole -86.7 - 97.3% reduction in AUDPSPethybridge et al. (2017)[1]
Propiconazole -64% reduction in AUDPSPethybridge et al. (2017)[1]
Azoxystrobin -88.1% reduction in lesions/leafPethybridge et al. (2017)[1]

*Area Under the Disease Progress Stairs (AUDPS) is a measure of disease severity over time.

Control of Powdery Mildew (Podosphaera xanthii) in Cucumber

This compound has shown strong performance in controlling powdery mildew in vegetable crops.

Table 2: Efficacy of this compound and Alternative Fungicides against Powdery Mildew in Cucumber

Fungicide (Active Ingredient)Application RateDisease Control Efficacy (%)Study Reference
This compound -High efficacySumitomo Chemical Co., Ltd.
Boscalid -90% (7 days post-application)HEBEI CHENGNONG BIOTECH CO.,LTD[2]
Azoxystrobin 23% SC 0.1%67.72% (Percent Disease Control)Wahul, S. M. (2018)[3]
Propiconazole 25% EC 0.1%62.42% (Percent Disease Control)Wahul, S. M. (2018)[3]
Boscalid + Pyraclostrobin -Provides 12-15 days of protectionHEBEI CHENGNONG BIOTECH CO.,LTD[2]

Experimental Protocols

The following sections detail the methodologies employed in the field trials cited in this guide.

General Fungicide Field Efficacy Trial Protocol

A standardized protocol is typically followed for evaluating fungicide efficacy in field conditions.

  • Trial Design: Field trials are generally set up in a randomized complete block design with multiple replications (typically three or four) for each treatment, including an untreated control.

  • Plot Size and Management: Plot dimensions and crop husbandry practices, such as fertilization and irrigation, are maintained uniformly across all treatments to minimize variability.

  • Inoculation: In many trials, plots are artificially inoculated with the target pathogen to ensure uniform disease pressure. For instance, in Cercospora leaf spot trials, inoculum is often prepared from infected leaves collected the previous season and spread evenly across the trial area.

  • Fungicide Application: Fungicides are applied at specified rates and intervals using calibrated sprayers to ensure accurate and consistent coverage. The number and timing of applications are determined by the specific objectives of the trial.

  • Disease Assessment: Disease severity is assessed at regular intervals throughout the trial. This is often done using standardized rating scales that quantify the percentage of plant tissue affected by the disease. The Area Under the Disease Progress Curve (AUDPC) is then calculated from these sequential assessments to provide a quantitative measure of disease development over time.

  • Data Analysis: The collected data is subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments.

Specific Protocol for Cercospora Leaf Spot Efficacy Trial in Sugar Beet
  • Host Plant: A sugar beet variety susceptible to Cercospora beticola is used.

  • Inoculum: Inoculum is prepared from dried, ground sugar beet leaves infected with C. beticola from the previous season. This is spread uniformly over the plots.

  • Fungicide Application: Applications are typically initiated upon the first appearance of disease symptoms or at a predetermined growth stage. Subsequent applications are made at regular intervals (e.g., 10-14 days).

  • Disease Severity Rating: Disease severity is rated on a scale of 1 to 10, where 1 indicates no disease and 10 represents severe infection with significant defoliation.

  • Yield and Quality Analysis: At harvest, the middle rows of each plot are harvested to determine root yield. A subsample of roots is analyzed for sugar content and quality parameters.

Specific Protocol for Powdery Mildew Efficacy Trial in Cucumber
  • Host Plant: A cucumber variety susceptible to Podosphaera xanthii is selected.

  • Inoculation: Natural infection is often relied upon, but in some cases, artificial inoculation is performed by shaking spores from infected plants over the trial plots.

  • Fungicide Application: Treatments usually commence when the first signs of powdery mildew are observed. Sprays are repeated at regular intervals (e.g., 7-14 days).

  • Disease Assessment: Disease incidence (percentage of infected leaves) and severity (percentage of leaf area covered by mildew) are assessed on a sample of leaves from each plot.

  • Yield Data: The number and weight of marketable fruits are recorded from the center of each plot.

Mode of Action and Signaling Pathways

Understanding the mode of action is critical for effective and sustainable disease management.

This compound: Tubulin Polymerization Promoter

This compound has a novel mode of action, targeting the polymerization of tubulin in fungal cells. Unlike many other fungicides that inhibit tubulin polymerization, this compound promotes it, leading to the stabilization of microtubules. This disruption of microtubule dynamics interferes with essential cellular processes such as mitosis and cell division, ultimately causing fungal cell death.

pyridachlometyl_moa This compound This compound tubulin β-tubulin subunit This compound->tubulin Binds to microtubule Microtubule tubulin->microtubule Promotes Polymerization stabilization Stabilization of Microtubules microtubule->stabilization disruption Disruption of Microtubule Dynamics stabilization->disruption mitosis Inhibition of Mitosis & Cell Division disruption->mitosis death Fungal Cell Death mitosis->death

Caption: Mode of action of this compound.

Alternative Fungicides: Modes of Action

A key advantage of this compound is its unique mode of action, which helps in managing fungicide resistance. The following diagrams illustrate the modes of action of the compared alternative fungicides.

alternatives_moa cluster_mancozeb Mancozeb (Multi-site) cluster_propiconazole Propiconazole (DMI) cluster_boscalid Boscalid (SDHI) cluster_azoxystrobin Azoxystrobin (QoI) mancozeb Mancozeb enzymes Multiple Enzymes (e.g., in glycolysis) mancozeb->enzymes Inactivates inhibition_m Inhibition of Enzyme Activity enzymes->inhibition_m propiconazole Propiconazole c14 C14-demethylase (Erg11) propiconazole->c14 Inhibits ergosterol Ergosterol Biosynthesis c14->ergosterol inhibition_p Inhibition c14->inhibition_p boscalid Boscalid sdh Succinate Dehydrogenase (Complex II) boscalid->sdh Inhibits respiration Mitochondrial Respiration sdh->respiration inhibition_b Inhibition sdh->inhibition_b azoxystrobin Azoxystrobin cytochrome Cytochrome bc1 Complex (Complex III) azoxystrobin->cytochrome Inhibits respiration_a Mitochondrial Respiration cytochrome->respiration_a inhibition_a Inhibition cytochrome->inhibition_a

References

The Unseen Impact: A Comparative Guide to Pyridachlometyl and Its Alternatives on Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the effects of the novel fungicide Pyridachlometyl on non-target soil microorganisms remains a significant knowledge gap in agricultural science. Despite its development and registration, publicly accessible studies detailing its impact on crucial soil health indicators such as microbial biomass, enzyme activity, and community structure are currently unavailable. This guide, intended for researchers, scientists, and drug development professionals, aims to address this gap by providing a comparative framework. Due to the absence of direct data for this compound, this document will synthesize the known impacts of three widely used fungicides—Boscalid, Azoxystrobin, and Epoxiconazole—on non-target soil microorganisms. This information serves as a crucial benchmark for understanding the potential ecological ramifications of persistent fungicides and for guiding future research into the environmental footprint of new active ingredients like this compound.

Comparative Analysis of Fungicide Impacts on Soil Microbiota

The application of fungicides can lead to a range of effects on the complex microbial communities within the soil, from transient shifts to long-term alterations in structure and function. The following tables summarize the quantitative data on the impacts of Boscalid, Azoxystrobin, and Epoxiconazole.

Table 1: Impact of Boscalid on Soil Microbial Parameters
ParameterObserved EffectConcentrationDurationSoil Type
Microbial Biomass Transiently inhibited the growth of soil fungi.[1]Not Specified56 daysNot Specified
Enzyme Activity Significantly inhibited phosphatase and β-D-glucosidase activities.[2]10–200 mg kg⁻¹60 daysNot Specified
Soil Respiration Reduced soil respiration.[1][2]10-100 mg kg⁻¹TransientNot Specified
Microbial Community Significantly decreased soil microbial diversity.[2]Recommended dosageNot SpecifiedNot Specified
Table 2: Impact of Azoxystrobin on Soil Microbial Parameters
ParameterObserved EffectConcentrationDurationSoil Type
Microbial Populations Inhibited populations of cultivable bacteria and actinomycetes.[3]0.1, 1.0, 10.0 mg kg⁻¹28 daysCambisol
No significant impact on fungal population.[3]0.1, 1.0, 10.0 mg kg⁻¹28 daysCambisol
Enzyme Activity Inhibited dehydrogenase activity.[3]0.1, 1.0, 10.0 mg kg⁻¹28 daysCambisol
Activated catalase activity.[3]0.1, 1.0, 10.0 mg kg⁻¹28 daysCambisol
Transiently inhibited urease activity.[3]0.1, 1.0, 10.0 mg kg⁻¹14 daysCambisol
Soil Respiration Inhibited soil respiration.[3]1.0, 10.0 mg kg⁻¹21-28 daysCambisol
Nitrogen Cycle Reduced potential nitrification and β-1,4-N-acetylglucosaminidase activity.[1][4]Recommended and 5x recommended doseNot SpecifiedAlkaline loam
Table 3: Impact of Epoxiconazole on Soil Microbial Parameters
ParameterObserved EffectConcentrationDurationSoil Type
Microbial Abundance Increased abundance of bacteria and fungi.[5]0.0625, 0.625, 6.25 mg kg⁻¹90 daysWheat production soils
Microbial Community Impacted microbial diversity and community structure.[5]0.0625, 0.625, 6.25 mg kg⁻¹90 daysWheat production soils
Nitrogen Cycle Increased abundance of nifH and amoA genes; increased NH₄⁺-N and NO₃⁻-N content.[5]0.0625, 0.625, 6.25 mg kg⁻¹90 daysAnyang soil
Carbon & Sulfur Cycles Impacted functions of C, S, and manganese metabolisms.[5]0.0625, 0.625, 6.25 mg kg⁻¹90 daysWheat production soils

Experimental Protocols

To ensure the comparability and reproducibility of studies on the ecotoxicological effects of fungicides, standardized and detailed experimental protocols are essential. The following outlines a general methodology for assessing the impact of fungicides on non-target soil microorganisms, based on established practices in the cited literature.

1. Soil Microcosm Setup:

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural setting, sieved to remove large debris, and homogenized. Key soil properties (pH, organic matter content, texture) are characterized.

  • Fungicide Application: The test fungicide is applied to soil samples at various concentrations, typically including the recommended field application rate and multiples thereof (e.g., 5x, 10x). A control group without the fungicide is included.

  • Incubation: The treated soil microcosms are incubated under controlled laboratory conditions (e.g., constant temperature and moisture) for a defined period, with subsamples taken at specific time points for analysis.

2. Analysis of Microbial Parameters:

  • Microbial Biomass: Often determined by methods such as substrate-induced respiration (SIR), fumigation-extraction, or phospholipid fatty acid (PLFA) analysis.

  • Soil Enzyme Activity: Specific enzyme assays are conducted to measure the activity of key enzymes involved in nutrient cycling, such as dehydrogenase (general microbial activity), urease (nitrogen cycle), and phosphatase (phosphorus cycle).

  • Soil Respiration: Measured by quantifying the CO₂ evolution from the soil microcosms over time, indicating the overall metabolic activity of the microbial community.

  • Microbial Community Structure: Assessed using molecular techniques such as high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to determine changes in diversity and the relative abundance of different microbial taxa.

  • Nitrogen Transformation Studies: Quantification of key nitrogen cycle processes, such as nitrification (conversion of ammonium (B1175870) to nitrate) and denitrification, and the abundance of related functional genes (e.g., amoA, nifH).

Visualizing Experimental Design and Fungal Inhibition Pathways

To further clarify the experimental process and the mechanism of action of a well-studied fungicide, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Soil Collection & Sieving B Microcosm Setup A->B C Fungicide Application (Control, 1x, 5x, 10x) B->C D Controlled Environment (Temperature, Moisture) C->D E Time-course Sampling (Day 0, 7, 14, 30, 60) D->E F Microbial Biomass (SIR, PLFA) E->F G Enzyme Activity (Dehydrogenase, Urease) E->G H Community Structure (16S/ITS Sequencing) E->H

Caption: A generalized experimental workflow for assessing the impact of fungicides on soil microorganisms.

Caption: The mode of action of Boscalid, inhibiting Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.

References

Safety Operating Guide

Proper Disposal of Pyridachlometyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Pyridachlometyl, a novel fungicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) should be worn at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

CategoryItemSpecification
Hand Protection Chemical-resistant glovesButyl rubber or PVA gloves are recommended. Nitrile gloves are not recommended.[1]
Eye Protection Safety goggles or glassesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Fully-buttoned lab coatTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationTo prevent inhalation of dust or vapors.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.

Step 1: Waste Collection

  • All waste containing this compound, including pure forms and solutions, must be collected in a designated, sealable, and airtight waste container that is compatible with the chemical.[1]

  • Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[1]

Step 2: Storage of Waste

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.[1]

  • The storage area should be away from direct sunlight, heat, sparks, flames, or any other source of ignition.[1]

  • Segregate this compound waste from incompatible materials such as strong oxidizers and acids.[1]

Step 3: Arrange for Professional Disposal

  • The disposal of this compound waste must be handled by a licensed and authorized waste disposal contractor.[3]

  • Provide the waste disposer with detailed information about the waste, including its composition and concentration, as specified in the Safety Data Sheet.[3]

  • When the container is full or no longer in use, complete a Chemical Collection Request Form and arrange for its pickup by the designated waste management service.[1]

Step 4: Container Decontamination and Disposal

  • Empty packaging completely before disposal.[3]

  • Properly rinse the empty container. The rinse water should be collected and treated as hazardous waste.[4] Do not pour the rinse water down the drain or on the ground.[4]

  • After thorough rinsing, the container can be taken for recycling, recovery, or disposal in accordance with local regulations.[3] Puncture the container to prevent reuse.[5]

Step 5: Spill Management

  • In the event of a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal as hazardous waste.[1]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Wear Appropriate PPE B Collect Waste in Labeled Container A->B C Store Waste in Designated Area B->C E Decontaminate Empty Containers B->E D Contact Authorized Waste Disposer C->D F Dispose of Rinsed Containers per Local Regulations E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.